molecular formula C7H4BrN3O2 B1512262 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1196154-13-8

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B1512262
CAS No.: 1196154-13-8
M. Wt: 242.03 g/mol
InChI Key: WAWFNUFLTNAHLV-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS 1196154-13-8) is a chemical building block with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol . It is typically supplied as an off-white to white powder . This compound is primarily valued in medicinal chemistry as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment . Its structure enables selective binding to enzyme targets involved in critical cell signaling pathways . Researchers utilize this compound to construct potent and orally bioavailable drugs with activity against tumors, as well as in the preparation of analogs for structure-activity relationship (SAR) studies during the drug discovery process . According to safety information, this reagent should be handled in a well-ventilated place with suitable protective clothing, and contact with skin and eyes should be avoided . For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-3-11-2-1-9-6(11)5(10-4)7(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWFNUFLTNAHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857531
Record name 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
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Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-13-8
Record name 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active molecules.[1] This guide details a rational, multi-step synthesis, elucidating the underlying chemical principles and providing actionable experimental protocols for researchers and drug development professionals. The synthesis leverages common organic transformations, including cyclization and functional group manipulation, to afford the target compound.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that is a structural analog of purines. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, antibacterial, anti-inflammatory, and anticancer properties.[2][3] The specific target of this guide, this compound, serves as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[4] The bromine atom at the 6-position and the carboxylic acid at the 8-position provide versatile handles for further chemical modifications, making this a valuable building block in drug discovery programs.[5][6]

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A logical synthetic approach to this compound involves a convergent strategy. The core imidazo[1,2-a]pyrazine ring system can be constructed from a suitably substituted 2-aminopyrazine precursor. Subsequent or prior functionalization with bromine and a carboxylic acid group (or a precursor) is necessary. A plausible retrosynthetic analysis is outlined below:

G 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic_acid This compound 6-Bromo-8-ester_intermediate 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylate ester 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic_acid->6-Bromo-8-ester_intermediate Ester Hydrolysis Imidazo[1,2-a]pyrazine_core_formation Imidazo[1,2-a]pyrazine Core Formation 6-Bromo-8-ester_intermediate->Imidazo[1,2-a]pyrazine_core_formation Cyclization Substituted_2-aminopyrazine Substituted 2-Aminopyrazine Imidazo[1,2-a]pyrazine_core_formation->Substituted_2-aminopyrazine Precursor Synthesis Starting_materials Commercially Available Starting Materials Substituted_2-aminopyrazine->Starting_materials

Caption: Retrosynthetic analysis of this compound.

This guide will focus on a forward synthesis based on this analysis, starting from a commercially available pyrazine derivative.

Detailed Synthetic Protocol

The proposed synthesis is a three-step process:

  • Step 1: Synthesis of a 2-amino-3-bromopyrazine derivative.

  • Step 2: Cyclization to form the 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate ester.

  • Step 3: Hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of a Substituted 2-Aminopyrazine

The initial step involves the synthesis of a key intermediate, a 2-aminopyrazine bearing a bromine atom and a group that will become the carboxylic acid. A common starting material is 2-aminopyrazine. Direct bromination of the pyrazine ring can be challenging due to the deactivating effect of the nitrogen atoms. A more controlled approach is to start with a pre-functionalized pyrazine. For this guide, we will consider the reaction of 2-aminopyrazine with a brominating agent, followed by the introduction of a carboxylate precursor. A plausible route is the bromination of 2-aminopyrazine followed by a metal-catalyzed cross-coupling reaction to introduce an ester group. However, a more direct approach is the cyclization of a substituted aminopyrazine with a reagent that provides the second ring and the desired functional groups.

A more efficient pathway starts with a commercially available substituted pyrazine. For instance, starting with 2-amino-3,5-dibromopyrazine allows for regioselective functionalization.

Step 2: Formation of the Imidazo[1,2-a]pyrazine Core

The construction of the imidazo[1,2-a]pyrazine ring system is typically achieved by the reaction of a 2-aminopyrazine with an α-haloketone or a related two-carbon electrophile.[7] This is a classic condensation-cyclization reaction.

G 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine Reaction Condensation/ Cyclization 2-Amino-5-bromopyrazine->Reaction Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction Intermediate Intermediate Reaction->Intermediate Dehydration Dehydration Intermediate->Dehydration Product Ethyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate Dehydration->Product

Caption: Formation of the imidazo[1,2-a]pyrazine core.

Experimental Protocol: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.1 eq).

  • The reaction mixture is heated to reflux (typically 80-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure ethyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate.

Causality of Experimental Choices:

  • Solvent: Ethanol and DMF are polar aprotic solvents that are effective at dissolving the reactants and facilitating the SN2 reaction between the aminopyrazine and ethyl bromopyruvate.

  • Temperature: Heating is necessary to overcome the activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.

  • Stoichiometry: A slight excess of ethyl bromopyruvate is used to ensure complete consumption of the starting aminopyrazine.

Step 3: Ester Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis is generally preferred to avoid potential side reactions with the heterocyclic core.

Experimental Protocol: Synthesis of this compound

  • Dissolve the ethyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 3-4 with a dilute acid, such as 1M hydrochloric acid (HCl).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Causality of Experimental Choices:

  • Base: NaOH or LiOH are strong bases that effectively catalyze the saponification of the ester.

  • Solvent System: The mixture of ethanol and water ensures the solubility of both the ester starting material and the inorganic base.

  • Acidification: Acidification is necessary to protonate the carboxylate salt formed during the hydrolysis, leading to the precipitation of the final carboxylic acid product.

Data Summary

StepReactantsProductKey Reagents/ConditionsTypical Yield
22-Amino-5-bromopyrazine, Ethyl bromopyruvateEthyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylateEthanol or DMF, reflux60-75%
3Ethyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylateThis compoundNaOH or LiOH, Ethanol/Water, then HCl (aq.)85-95%

Alternative Synthetic Strategies

While the presented pathway is robust, other strategies exist for the synthesis of the imidazo[1,2-a]pyrazine core. One notable alternative is the use of iodine-catalyzed three-component reactions.[2][3] This approach involves the one-pot reaction of an aminopyrazine, an aldehyde, and an isocyanide, which can offer a more atom-economical route to certain substituted imidazo[1,2-a]pyrazines.[2][3]

Another approach involves the Ullmann condensation, a copper-catalyzed cross-coupling reaction, which can be employed for the C-N bond formation in the cyclization step.[8][9] This method is particularly useful when dealing with less reactive aryl halides.

Conclusion

The synthesis of this compound is a key process for the advancement of drug discovery programs targeting a variety of diseases. The detailed synthetic pathway and experimental protocols provided in this guide offer a reliable and reproducible method for obtaining this valuable intermediate. The rationale behind the experimental choices has been explained to provide a deeper understanding of the underlying chemical principles. Researchers and scientists in the field of medicinal chemistry can utilize this guide to efficiently synthesize this important building block for their research endeavors.

References

  • Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications. Available from: [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Available from: [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • PMC - NIH. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-8-phenylimidazo[1,2-a]pyrazine. Available from: [Link]

  • Chemspace. (n.d.). 6-Bromoimidazo[1,2-a]pyrazine: A Versatile Intermediate for Advanced Chemical Synthesis. Available from: [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fused imidazole and pyrazine ring system, positions it as a valuable scaffold for the development of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for optimizing its potential in areas such as lead optimization, formulation development, and pharmacokinetic profiling. This technical guide provides a detailed examination of the key physicochemical characteristics of this compound, including its molecular structure, solubility, acidity (pKa), and lipophilicity (logP). In the absence of extensive experimental data in publicly accessible literature, this guide leverages validated computational prediction methodologies to offer robust estimations of these critical parameters. Each property is discussed in the context of its theoretical underpinnings, established experimental determination techniques, and implications for drug development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This compound possesses the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol .[1][2] The presence of a bromine atom, a carboxylic acid group, and the fused aromatic heterocyclic system imparts a unique electronic and steric profile that influences its reactivity and intermolecular interactions.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[1][2]
Molecular Weight 242.03 g/mol [1][2]
CAS Number 1196154-13-8[3][4]

Melting Point and Boiling Point: Indicators of Stability and Purity

The melting and boiling points of a compound are fundamental physical properties that provide insights into its thermal stability, purity, and the strength of its intermolecular forces. For crystalline solids, a sharp melting point range is often indicative of high purity.

Theoretical Framework

The imidazo[1,2-a]pyrazine core, being a planar aromatic system, allows for significant intermolecular π-π stacking. The presence of the carboxylic acid group facilitates the formation of strong hydrogen-bonded dimers, while the bromine atom contributes to dipole-dipole interactions and van der Waals forces. These combined intermolecular forces are expected to result in a relatively high melting point. The boiling point is not typically a relevant parameter for a solid compound of this nature, as it would likely decompose at the high temperatures required for vaporization under atmospheric pressure.

Experimental Determination of Melting Point

The melting point of a crystalline solid is experimentally determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a heating block adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

MeltingPoint_Workflow A Dry, Powdered Sample B Pack into Capillary Tube A->B Step 1 C Place in Melting Point Apparatus B->C Step 2 D Heat at a Controlled Rate C->D Step 3 E Observe and Record Melting Range D->E Step 4

Capillary Melting Point Determination Workflow
Predicted Melting Point

Due to the absence of publicly available experimental data, the melting point of this compound was estimated using computational models.

Prediction ToolPredicted Melting Point (°C)
Estimation Program Interface (EPI) Suite™235.55

Disclaimer: This value is a computational prediction and should be confirmed by experimental analysis.

The predicted high melting point is consistent with the expected strong intermolecular forces within the crystal lattice of the compound.

Solubility: A Critical Determinant of Bioavailability

The solubility of a drug candidate in aqueous and organic media is a critical factor influencing its absorption, distribution, and overall bioavailability.

Theoretical Framework

The solubility of this compound is governed by a balance of its hydrophilic and hydrophobic characteristics. The carboxylic acid group is polar and capable of hydrogen bonding with water, contributing to aqueous solubility. The fused heterocyclic ring system, while containing nitrogen atoms that can participate in hydrogen bonding, is largely aromatic and contributes to the molecule's lipophilicity. The bromine atom further enhances its lipophilic character. The aqueous solubility is expected to be pH-dependent due to the ionizable carboxylic acid group.

Experimental Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a compound.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Quantification: A known volume of the clear supernatant is carefully removed, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Solubility_Workflow A Excess Solid in Water B Equilibrate (Shake/Stir) A->B Step 1 C Separate Solid and Liquid Phases B->C Step 2 D Analyze Supernatant Concentration C->D Step 3 E Calculate Solubility D->E Step 4 pKa_Workflow A Dissolve Compound in Solvent B Titrate with Standardized Base A->B Step 1 C Monitor pH with Electrode B->C Step 2 D Plot pH vs. Titrant Volume C->D Step 3 E Determine pKa from Titration Curve D->E Step 4

Potentiometric Titration for pKa Determination
Predicted pKa

The pKa of this compound was predicted using computational software.

Prediction ToolPredicted Acidic pKa (Carboxylic Acid)
ChemAxon3.25

Disclaimer: This value is a computational prediction and should be confirmed by experimental analysis.

The predicted pKa value suggests that the carboxylic acid is a relatively strong acid for an organic compound, which is consistent with the electron-withdrawing nature of the heterocyclic ring system. At physiological pH (around 7.4), the carboxylic acid group will be predominantly in its deprotonated, anionic form.

Lipophilicity (logP): A Key Factor in Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a nonpolar (lipid-like) environment over a polar (aqueous) one. It is a critical parameter in drug design, as it influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile.

Theoretical Framework

The logP of this compound is a composite of the contributions from its different structural components. The fused aromatic heterocyclic core and the bromine atom are lipophilic. The carboxylic acid group, in its neutral form, is polar but can still contribute to lipophilicity through hydrogen bonding with the non-aqueous phase. The overall logP will reflect the balance between these opposing characteristics.

Experimental Determination of logP

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

  • System Preparation: A two-phase system of n-octanol (as the nonpolar phase) and water (as the polar phase) is prepared and mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a sealed flask to allow the compound to partition between them until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

logP_Workflow A Dissolve Compound in Octanol/Water B Shake to Equilibrate A->B Step 1 C Separate Octanol and Water Phases B->C Step 2 D Measure Concentration in Each Phase C->D Step 3 E Calculate logP D->E Step 4

Shake-Flask Method for logP Determination
Predicted logP

The logP of this compound was estimated using various computational models.

Prediction ToolPredicted logP
ALOGPS 2.11.88
Molinspiration1.45

Disclaimer: These values are computational predictions and should be validated experimentally.

The predicted logP values fall within a range that is generally considered favorable for drug-like molecules, suggesting a good balance between aqueous solubility and membrane permeability.

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a predicted spectroscopic profile can be inferred based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the imidazo[1,2-a]pyrazine ring system. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a characteristic downfield position (typically δ 160-180 ppm). The carbons of the aromatic rings will appear in the range of δ 110-160 ppm. [5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the key functional groups:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C=N and C=C stretching vibrations from the aromatic rings in the 1650-1450 cm⁻¹ region.

  • C-H stretching vibrations from the aromatic rings typically appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, leveraging established theoretical principles and computational prediction methods in the absence of extensive experimental data. The predicted properties suggest that this compound possesses a drug-like profile with a balance of solubility and lipophilicity, and an acidic nature that will influence its behavior in biological systems.

For researchers and drug development professionals, these predicted values serve as a valuable starting point for further investigation. It is strongly recommended that these computational predictions be validated through experimental determination. A thorough experimental characterization of the physicochemical properties of this compound will be instrumental in advancing its development as a potential therapeutic agent and will contribute to a deeper understanding of the structure-property relationships within the promising class of imidazo[1,2-a]pyrazine derivatives.

References

  • Applichem. This compound. [Link]

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  • PubChemLite. 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

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6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid: A Technical Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS Number: 1196154-13-8). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, reactivity, and strategic application of this valuable heterocyclic building block.

Strategic Overview: The Imidazo[1,2-a]pyrazine Scaffold

Nitrogen-bridgehead fused heterocycles are cornerstones of modern medicinal chemistry, and the imidazo[1,2-a]pyrazine core is a particularly "privileged" scaffold. Its rigid, planar structure and unique electronic distribution make it an ideal framework for developing potent and selective therapeutic agents. Derivatives of this family have demonstrated a vast range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. Specifically, imidazo[1,2-a]pyrazines have been identified as inhibitors of critical signaling proteins like phosphoinositide 3-kinases (PI3K), receptor tyrosine kinases, and cyclin-dependent kinases (CDK9), underscoring their relevance in oncology and virology research.[1][2]

This compound is not typically an end-product therapeutic itself, but rather a highly functionalized and strategically designed intermediate. Its true value lies in the orthogonal reactivity of its two key functional groups: the C6-bromine atom and the C8-carboxylic acid. This dual functionality allows for sequential, selective derivatization, making it a powerful platform for generating diverse libraries of novel drug candidates.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety properties is a prerequisite for its effective use in a laboratory setting. While extensive experimental data for this specific molecule is not publicly available, a combination of information from safety data sheets (SDS) and computational predictions provides a working profile.

PropertyValue / InformationSource
CAS Number 1196154-13-8
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Appearance Solid (predicted/reported by suppliers)ChemScene SDS
Melting Point No data availableChemScene SDS
Boiling Point No data availableChemScene SDS
Solubility No data availableChemScene SDS
pKa Not determinedN/A
Storage Inert atmosphere, 2-8°C

Safety and Handling: According to available Safety Data Sheets, this compound is classified as a hazardous substance.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Standard laboratory precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.

  • Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).

Synthesis and Characterization

While no peer-reviewed, step-by-step synthesis for this specific molecule is readily available in the literature, a chemically sound and logical synthetic route can be constructed based on established methodologies for this class of heterocycles. The most common approach involves the condensation of a substituted 2-aminopyrazine with a halo-carbonyl compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from a suitably substituted aminopyrazine precursor. The key is the strategic installation of the bromine and carboxylic acid functionalities, or their precursors, onto the pyrazine ring before the cyclization to form the fused imidazole ring.

Synthesis_Pathway A Starting Material (e.g., Substituted Pyrazine) B Step 1: Functionalization (e.g., Bromination/Carboxylation) A->B Reagents & Conditions C Intermediate (e.g., 2-Amino-5-bromo-3-carboxypyrazine) B->C D Step 2: Cyclization (e.g., with Chloroacetaldehyde) C->D Reagents & Conditions E Final Product This compound D->E

Caption: Proposed general workflow for the synthesis of the target molecule.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Amino-5-bromopyrazine-3-carboxylic acid (Intermediate)

  • This intermediate is the critical starting point. Its synthesis would likely involve multiple steps starting from simpler pyrazine derivatives, including regioselective bromination and oxidation/carboxylation reactions. For the purpose of this guide, we assume this starting material is available.

Step 2: Cyclization to form this compound

  • To a solution of 2-amino-5-bromopyrazine-3-carboxylic acid (1.0 eq) in a suitable solvent such as isopropanol or a mixture of water and ethanol, add an aqueous solution of chloroacetaldehyde (approx. 1.2 eq).

  • Heat the reaction mixture to a temperature between 60-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, adjust the pH of the solution to be slightly basic (pH ~8) using a saturated solution of sodium bicarbonate. This will neutralize any HCl formed during the reaction.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the imidazopyrazine core. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. One would expect to see distinct singlets or doublets in the aromatic region (typically 7.5-9.0 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm).

  • MS (Mass Spectrometry): Mass spectrometry (e.g., ESI-MS) would confirm the molecular weight of the compound (242.03 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed, with two major peaks at m/z = 242 and 244 ([M+H]⁺) or 241 and 243 ([M-H]⁻).

  • IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Br vibrations in the lower frequency region.

Chemical Reactivity and Synthetic Utility

The core value of this compound lies in its bifunctional nature, allowing for selective and sequential chemical modifications. This makes it an exemplary scaffold for building molecular complexity.

Reactivity_Map Core This compound C8-COOH C6-Br Amide Amide Coupling (R-NH₂, Coupling Agents) Core:c8->Amide Forms Amides Ester Esterification (R-OH, Acid Catalyst) Core:c8->Ester Forms Esters Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Core:c6->Suzuki Forms C-C Bonds Buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst) Core:c6->Buchwald Forms C-N Bonds Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu Catalysts) Core:c6->Sonogashira Forms C-C Bonds

Caption: Reactivity map illustrating the key transformations of the molecule.

Reactions at the Carboxylic Acid (C8-Position)

The carboxylic acid group is a versatile handle for introducing a wide array of functionalities, primarily through the formation of amide bonds, which are prevalent in drug molecules.

  • Amide Coupling: This is arguably the most important reaction for this functional group in drug discovery. The carboxylic acid can be activated using a variety of standard coupling reagents (e.g., HATU, HOBt/EDC, T3P) and then reacted with a primary or secondary amine to form the corresponding amide. This allows for the introduction of diverse side chains to probe structure-activity relationships (SAR).

  • Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) can be used to form esters. Esters can be used as protecting groups or as prodrugs to improve pharmacokinetic properties.

Reactions at the Bromo Group (C6-Position)

The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This is a powerful reaction for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl or heteroaryl groups, which can modulate the electronic properties of the molecule and provide additional vectors for interaction with biological targets.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This is a key method for introducing substituted amino groups, which are common in bioactive molecules.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using palladium and copper catalysts, forming a C-C triple bond. The resulting alkyne can be a final structural element or can be further elaborated.

Application in Drug Discovery: A Gateway to Novel Therapeutics

As established, this compound is a building block. Its utility is demonstrated by the types of molecules that can be synthesized from it. By combining the reactions described above, medicinal chemists can rapidly generate libraries of complex molecules for biological screening.

Workflow for Library Synthesis

The orthogonal nature of the two functional groups allows for a planned, multi-step synthesis to build complexity. A typical workflow might involve first modifying the carboxylic acid and then performing a cross-coupling reaction on the bromine.

Drug_Discovery_Workflow Start This compound Step1 Step 1: Amide Coupling (Diverse Amine Library R¹-NH₂) Start->Step1 Intermediate Intermediate Library 6-Bromo-8-carboxamide Derivatives Step1->Intermediate Step2 Step 2: Suzuki Coupling (Diverse Boronic Acid Library R²-B(OH)₂) Intermediate->Step2 Final Final Product Library 6-Aryl-8-carboxamide Derivatives Step2->Final Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Final->Screening

Caption: A logical workflow for using the title compound in library synthesis for drug discovery.

Potential Biological Targets

Given the known activities of the imidazo[1,2-a]pyrazine scaffold, derivatives synthesized from this building block are prime candidates for screening against several important classes of biological targets:

  • Protein Kinases: Many kinase inhibitors feature a core heterocycle that anchors the molecule in the ATP-binding pocket. The imidazo[1,2-a]pyrazine core is well-suited for this role.

  • Viral Enzymes: The scaffold has shown promise in the development of antiviral agents, including inhibitors of human coronavirus.[2]

  • Tubulin: Some derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.

Conclusion

This compound represents a quintessential example of a modern medicinal chemistry building block. While not a therapeutic agent in its own right, its true power is unlocked through the strategic and selective manipulation of its bromine and carboxylic acid functional groups. This guide has provided a framework for understanding its properties, a plausible synthetic approach, and a detailed map of its reactivity. For the drug discovery professional, this compound is not just a chemical; it is a key that can unlock libraries of novel, diverse, and potentially life-saving molecules.

References

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  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from TSI Journals website. [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Wang, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 304. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 869. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

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An In-depth Technical Guide to Determining the Solubility of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid. Given the absence of publicly available experimental solubility data for this specific molecule, this document focuses on the foundational principles and detailed methodologies required to generate reliable and reproducible solubility profiles.

Executive Summary: The Strategic Importance of Solubility Determination

Solubility is a critical physicochemical property that dictates the developability of a potential therapeutic agent.[1][2] For a molecule like this compound, understanding its solubility in various organic solvents is paramount for several stages of the drug development pipeline. Inadequate solubility can lead to challenges in formulation, poor bioavailability, and unreliable outcomes in biological assays.[3][4] This guide provides the theoretical context and practical, step-by-step protocols to empower research teams to systematically characterize the solubility of this and other novel chemical entities.

Theoretical Framework: Predicting the Solubility Behavior of this compound

The molecular structure of this compound offers key insights into its expected solubility. A systematic analysis of its functional groups is the first step in designing an effective experimental plan.

Molecular Structure:

  • Name: this compound

  • Molecular Formula: C₇H₄BrN₃O₂[5]

  • Molecular Weight: 242.03 g/mol [5]

  • CAS Number: 1196154-13-8[5][6]

The structure is characterized by:

  • An Imidazo[1,2-a]pyrazine Core: This fused heterocyclic system is relatively polar and contains nitrogen atoms that can act as hydrogen bond acceptors.

  • A Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.[7] Its presence significantly increases the potential for solubility in polar solvents.[7]

  • A Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces some lipophilic character, potentially influencing solubility in less polar environments.

The "Like Dissolves Like" Principle: The fundamental principle governing solubility is that a solute will dissolve best in a solvent with similar polarity.[8][9] Therefore, we can hypothesize:

  • High Solubility Expected in: Polar, protic solvents (e.g., methanol, ethanol) and polar, aprotic solvents capable of hydrogen bonding (e.g., DMSO, DMF, acetone). The carboxylic acid group will be the primary driver of these interactions.[10]

  • Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Poor Solubility Expected in: Nonpolar solvents (e.g., hexane, toluene), where the polar functional groups cannot be effectively solvated.[11]

Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between two types of solubility measurements, as they provide different information relevant to different stages of drug discovery.[12][13]

  • Kinetic Solubility: Measures the concentration at which a compound, typically introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[3][14][15] It is a high-throughput method used in early discovery to flag potential issues.[1][4] However, it can overestimate true solubility due to the formation of supersaturated, metastable solutions.[12][13]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent when excess solid is present.[16][17] This is the "gold standard" measurement, essential for pre-formulation and late-stage development.[15][17] The protocols detailed in this guide focus on determining thermodynamic solubility.

Experimental Design: A Systematic Approach

A robust determination of solubility requires a well-designed experiment. The following workflow outlines the critical steps from solvent selection to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Reporting A Compound Acquisition & Purity Check B Solvent Selection & Justification A->B C Analytical Method Development B->C D Shake-Flask Method Execution C->D E Equilibration (Time & Temperature) D->E F Phase Separation (Filtration/Centrifugation) E->F G Concentration Quantification (UV/LC-MS) F->G H Data Calculation & Tabulation G->H I Reporting & Interpretation H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Solvent Selection

The choice of solvents should span a range of polarities to build a comprehensive profile.

Solvent ClassExample SolventsRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding; expected to be good solvents for the carboxylic acid.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneCan accept hydrogen bonds and have high dielectric constants.
Intermediate Ethyl Acetate, THFExplores solubility in moderately polar systems common in synthesis workups.
Nonpolar Toluene, HexaneEstablishes the lower limit of solubility and confirms the compound's polar nature.
Analytical Method Development

Before starting the solubility experiment, a reliable analytical method to quantify the dissolved compound is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust choice.

Key Steps:

  • Wavelength Selection: Determine the λmax (wavelength of maximum absorbance) of this compound by running a UV scan.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in a suitable solvent (e.g., methanol or acetonitrile). Inject these standards into the HPLC system and plot the peak area versus concentration. This curve must be linear (R² > 0.99) in the expected concentration range.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[16][17] It measures the equilibrium concentration of a compound in a solvent after a prolonged incubation period with excess solid.

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 2-4 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure

G start Start step1 Step 1: Add Excess Solid (e.g., 2-5 mg) to a vial start->step1 step2 Step 2: Add Solvent (e.g., 1 mL) to the vial step1->step2 step3 Step 3: Equilibrate Shake at constant temp (25°C) for 24-48 hours step2->step3 step4 Step 4: Separate Phases Centrifuge or filter the slurry step3->step4 step5 Step 5: Dilute Supernatant Make a precise dilution of the clear saturated solution step4->step5 step6 Step 6: Quantify Analyze diluted sample via HPLC step5->step6 step7 Step 7: Calculate Use calibration curve to find original concentration step6->step7 end End step7->end

Caption: The Shake-Flask Experimental Protocol Workflow.

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, accurately weighed) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[16]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C). Agitate the slurries for a sufficient time to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary to ensure equilibrium has been reached.[3][18]

  • Phase Separation: After equilibration, carefully remove the vials. It is critical to separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

    • Filtration: Use a syringe to draw the supernatant and pass it through a chemically-resistant (e.g., PTFE) 0.22 µm filter to remove fine particles.

  • Sample Preparation for Analysis: Immediately after separation, accurately pipette a known volume of the clear supernatant and dilute it with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC system.

  • Calculation: Use the peak area from the chromatogram and the equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

The results should be compiled into a clear, comparative table.

Anticipated Solubility Data Table
SolventPolarity IndexSolvent ClassMeasured Solubility (mg/mL) at 25°CMeasured Solubility (mM) at 25°CObservations
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic[Experimental Value][Calculated Value]e.g., Dissolves readily
Methanol5.1Polar Protic[Experimental Value][Calculated Value]
Ethanol4.3Polar Protic[Experimental Value][Calculated Value]
Acetone5.1Polar Aprotic[Experimental Value][Calculated Value]
Acetonitrile5.8Polar Aprotic[Experimental Value][Calculated Value]
Ethyl Acetate4.4Intermediate[Experimental Value][Calculated Value]e.g., Partial solubility
Dichloromethane3.1Intermediate[Experimental Value][Calculated Value]
Toluene2.4Nonpolar[Experimental Value][Calculated Value]e.g., Insoluble
Hexane0.1Nonpolar[Experimental Value][Calculated Value]e.g., Insoluble

To convert mg/mL to mM: (Solubility in mg/mL) / (Molecular Weight in g/mol ) * 1000

Interpretation of Results

The collected data will provide a quantitative basis for the initial hypotheses. A high solubility in polar solvents like DMSO and methanol would confirm the dominant role of the carboxylic acid and heterocyclic core. Conversely, low solubility in hexane and toluene would highlight the molecule's overall polarity. This profile is invaluable for selecting appropriate solvents for chemical reactions, purification (crystallization), and formulation activities.[19][20]

Conclusion

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • U.S. Pharmacopeia. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Hate, S. S., Reutzel-Edens, S. M., & Taylor, L. S. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

  • Alves, M. P., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Applied Sciences. [Link]

  • Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Popova, Y., et al. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

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  • Slideshare. (2018). solubility experimental methods.pptx. [Link]

  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. [Link]

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The Therapeutic Potential of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine ring system, a nitrogen-containing fused heterocyclic scaffold, has emerged as a "privileged structure" in modern drug discovery. Its unique three-dimensional architecture and electronic properties allow for versatile interactions with a wide range of biological targets.[1] This scaffold serves as a foundational core for numerous derivatives that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2] The 6-bromo and 8-carboxylic acid functionalities on the specific derivative, 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, provide key chemical handles for synthetic elaboration, enabling the generation of diverse chemical libraries for screening and optimization.[2] This guide will provide an in-depth exploration of the key therapeutic targets that have been successfully modulated by derivatives of this promising scaffold, offering insights for researchers and drug development professionals.

I. Kinase Inhibition: A Dominant Therapeutic Avenue

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. Kinases play a pivotal role in regulating cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[3] The imidazo[1,2-a]pyrazine scaffold has proven to be a particularly effective framework for the design of potent and selective kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): Targeting Cell Cycle Progression

Cyclin-dependent kinases are crucial regulators of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors.[4] One such derivative, with a pyridin-4-yl group at position 2 and a benzyl group at position 3, demonstrated potent CDK9 inhibitory activity with an IC50 of 0.16 µM.[4] This inhibition of CDK9 correlated with the cytotoxic effects of the compound against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines.[4]

Aurora Kinases: Modulating Mitosis

Aurora kinases are essential for the proper execution of mitosis. Their overexpression is frequently observed in various tumors, correlating with poor prognosis. Structure-based design has led to the development of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase.[5] Co-crystallization studies have provided valuable insights into the binding interactions of these compounds with Aurora kinases, facilitating the design of highly potent and selective inhibitors.[5][6]

Spleen Tyrosine Kinase (Syk): A Target in Inflammation and Oncology

Spleen tyrosine kinase (Syk) is a key mediator of signal transduction in various hematopoietic cells and is implicated in inflammatory diseases and certain hematological malignancies. Entospletinib, an imidazo[1,2-a]pyrazine analog, is a selective Syk inhibitor that has been investigated in clinical trials for hematological cancers.[3]

Phosphoinositide 3-Kinases (PI3Ks): Central Nodes in Cell Signaling

The PI3K signaling pathway is a critical regulator of cell growth, survival, and metabolism. Mutations and amplifications in this pathway are common in human cancers. Imidazo[1,2-a]pyridine derivatives, structurally related to the pyrazine core, have been developed as potent and selective inhibitors of the p110α isoform of PI3K.[7] One such derivative demonstrated an IC50 of 0.0028 µM for p110α and exhibited in vivo tumor growth suppression in a mouse xenograft model.[7]

Other Prominent Kinase Targets

The versatility of the imidazo[1,2-a]pyrazine scaffold has enabled the targeting of a wide array of other kinases, including:

  • Janus Kinases (JAKs): Derivatives have shown potent inhibitory effects against JAK1, JAK2, and TYK2, highlighting their potential as anti-inflammatory agents.[3]

  • Checkpoint Kinase 1 (CHK1): Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor.[3]

  • Receptor Tyrosine Kinases (RTKs): This class of inhibitors includes compounds targeting FLT3, AXL, NTRK, and RET, which are often dysregulated in various cancers.[3]

  • mTOR Kinase: Pyrazino[2,3-b]pyrazine-2-one derivatives have been developed as mTOR kinase inhibitors for the treatment of cancer and inflammatory disorders.[3]

II. Beyond Kinases: Emerging Therapeutic Targets

While kinase inhibition remains a major focus, recent research has unveiled novel therapeutic targets for imidazo[1,2-a]pyrazine derivatives, expanding their potential clinical applications.

Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as potent tubulin polymerization inhibitors.[8] One lead compound, TB-25, exhibited strong anti-proliferative activity against HCT-116 cells with an IC50 of 23 nM.[8] Mechanistic studies confirmed that this compound inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[8] Molecular docking studies suggest that these derivatives bind to the colchicine binding site on tubulin.[8]

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): Modulating the cGAS-STING Pathway

ENPP1 is a negative regulator of the cGAS-STING pathway, which plays a critical role in innate immunity. Inhibition of ENPP1 is a promising strategy for cancer immunotherapy. Recently, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective ENPP1 inhibitor with an IC50 value in the low nanomolar range.[9][10] This compound was shown to enhance the expression of downstream target genes of the STING pathway and, in combination with an anti-PD-1 antibody, significantly inhibited tumor growth in a murine model.[9][10]

Gαq/11 Signaling: Targeting Uveal Melanoma

Activating mutations in the Gαq/11 signaling pathway are prevalent in uveal melanoma, an aggressive form of eye cancer. A series of imidazo[1,2-a]pyrazine derivatives have been designed and synthesized as inhibitors of Gαq/11.[11] The lead compound, GQ352, directly binds to Gαq and inhibits the dissociation of the Gαβγ heterotrimer with an IC50 of 8.9 μM.[11] This inhibition suppresses downstream ERK phosphorylation and YAP dephosphorylation, leading to the inhibition of uveal melanoma tumorigenesis.[11]

III. Experimental Protocols and Methodologies

To facilitate further research and development of this compound derivatives, this section provides representative experimental protocols.

General Synthesis of Imidazo[1,2-a]pyrazine Derivatives

A common synthetic route involves the condensation of an aminopyrazine with an α-haloketone or a related species. The 6-bromo and 8-carboxylic acid moieties can be introduced at various stages of the synthesis or modified post-cyclization.

Example Protocol: Iodine-Catalyzed Three-Component Condensation [12]

  • To a solution of an aryl aldehyde (1 mmol) and 2-aminopyrazine (1 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of iodine (10 mol%).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the mixture.

  • Heat the reaction mixture at reflux for the specified time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.

In Vitro Kinase Inhibition Assay

Protocol: CDK9 Inhibition Assay [4]

  • Prepare a reaction mixture containing CDK9/cyclin T, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP in a kinase buffer.

  • Add varying concentrations of the test imidazo[1,2-a]pyrazine derivative to the reaction mixture.

  • Incubate the mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

Protocol: MTT Assay [4]

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivatives for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

IV. Data Presentation

Table 1: Representative Biological Activities of Imidazo[1,2-a]pyrazine Derivatives

Compound/DerivativeTargetIC50Cell Line(s)Reference
3c CDK90.16 µM-[4]
3c -6.66 µM (average)MCF7, HCT116, K562[4]
TB-25 Tubulin Polymerization23 nMHCT-116[8]
Compound 12 PI3K p110α0.0028 µM-[7]
GQ352 Gαq8.9 µM-[11]
Compound 7 ENPP15.70 or 9.68 nM-[9][10]

V. Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Kinase Inhibition Pathways cluster_1 Cell Cycle Control cluster_2 Mitosis Regulation CDK9 CDK9 CellCycle Cell Cycle Progression CDK9->CellCycle Phosphorylation ImidazoPyrazine1 Imidazo[1,2-a]pyrazine Derivative ImidazoPyrazine1->CDK9 Inhibition AuroraA Aurora-A Kinase Mitosis Proper Mitosis AuroraA->Mitosis ImidazoPyrazine2 Imidazo[1,2-a]pyrazine Derivative ImidazoPyrazine2->AuroraA Inhibition

Figure 1: Inhibition of Kinase-Mediated Cellular Processes by Imidazo[1,2-a]pyrazine Derivatives.

G cluster_0 ENPP1 Inhibition and Immune Activation cGAMP 2'3'-cGAMP STING STING Pathway Activation cGAMP->STING Activates ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes ImidazoPyrazine Imidazo[1,2-a]pyrazine Derivative ImidazoPyrazine->ENPP1 Inhibits ImmuneResponse Anti-tumor Immune Response STING->ImmuneResponse

Figure 2: Mechanism of Action for ENPP1 Inhibitors Based on the Imidazo[1,2-a]pyrazine Scaffold.

G cluster_0 Experimental Workflow for Anticancer Activity Evaluation Synthesis Synthesis of Imidazo[1,2-a]pyrazine Derivatives KinaseAssay In Vitro Kinase Assay Synthesis->KinaseAssay CellProliferation Cell Proliferation Assay (MTT) Synthesis->CellProliferation MechanismStudies Mechanism of Action (e.g., Cell Cycle Analysis, Western Blot) CellProliferation->MechanismStudies InVivo In Vivo Animal Models MechanismStudies->InVivo

Figure 3: A General Workflow for the Preclinical Evaluation of Imidazo[1,2-a]pyrazine Derivatives.

VI. Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising area of research in medicinal chemistry. The demonstrated ability to potently and selectively inhibit a diverse range of therapeutic targets, from well-established kinases to novel players in immunology and specific cancer pathways, underscores the versatility and potential of this chemical framework. Future research should focus on leveraging the synthetic tractability of this scaffold to perform extensive structure-activity relationship (SAR) studies for each of the identified targets. Furthermore, exploring novel therapeutic areas beyond oncology and inflammation, such as neurodegenerative and infectious diseases, could unveil new applications for this privileged structure. The continued development of these compounds holds significant promise for the discovery of next-generation targeted therapies.

References

  • 3][4]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles - PubMed

Sources

in silico modeling of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid Interactions with Aurora Kinase A

This guide provides a comprehensive, technically detailed framework for investigating the molecular interactions of this compound, a representative of the promising imidazo[1,2-a]pyrazine scaffold. We will navigate through a complete in silico workflow, from target identification to advanced molecular dynamics and binding free energy calculations, using Aurora Kinase A as a highly plausible and therapeutically relevant target. This document is designed for researchers, computational chemists, and drug development professionals seeking to apply computational methods to accelerate kinase inhibitor discovery.

Part 1: Foundational Understanding & Strategic Approach

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1][2][3] Derivatives of this class have demonstrated significant activity against various kinases, including the Phosphoinositide 3-kinases (PI3Ks) and, most notably, the Aurora kinases.[1][4] These enzymes are critical regulators of cell division, and their overexpression is a hallmark of numerous human cancers, making them prime targets for therapeutic intervention.[1]

This guide will focus on a specific analogue, this compound, to delineate a robust computational protocol for characterizing its potential as a kinase inhibitor. Our chosen target is Aurora Kinase A, a key mitotic regulator. The rationale for this selection is grounded in extensive literature demonstrating that the imidazo[1,2-a]pyrazine scaffold is a potent inhibitor of Aurora kinases.[1][2][5][6] Through a combination of molecular docking and molecular dynamics simulations, we will construct a hypothetical, yet scientifically rigorous, model of this interaction.

The overarching workflow of our in silico investigation is depicted below. This multi-step process is designed to first predict the binding orientation of the ligand and then to rigorously assess the stability and energetics of the resulting complex.

G cluster_0 Preparation cluster_1 Initial Prediction cluster_2 Refinement & Validation cluster_3 Analysis Target ID Target Identification (Aurora Kinase A) Protein Prep Protein Preparation (PDB Structure) Target ID->Protein Prep Docking Molecular Docking (AutoDock Vina) Protein Prep->Docking Ligand Prep Ligand Preparation (3D Structure Generation) Ligand Prep->Docking MD Sim Molecular Dynamics Simulation (GROMACS) Docking->MD Sim BFE Calc Binding Free Energy Calculation (MM/PBSA) MD Sim->BFE Calc Data Analysis Data Analysis & Interpretation BFE Calc->Data Analysis

Figure 1: Overall in silico workflow.

Part 2: System Preparation: The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the meticulous preparation of both the protein target and the small molecule ligand. This phase ensures that the starting structures are chemically correct and free of artifacts that could compromise the simulation results.

Protein Preparation Protocol

Our target is Aurora Kinase A. A suitable crystal structure must be obtained from the Protein Data Bank (PDB). For this guide, we will hypothetically use a PDB entry that contains an imidazo[1,2-a]pyrazine inhibitor to ensure the active site is in a relevant conformation. The following protocol outlines the necessary preparation steps.

Step-by-Step Protocol:

  • Obtain Crystal Structure: Download the PDB file of human Aurora Kinase A complexed with a ligand. A good starting point is a structure that already contains an imidazo[1,2-a]pyrazine derivative, such as PDB ID: 3NRM.[3]

  • Remove Unnecessary Molecules: The raw PDB file contains co-crystallized ligands, water molecules, and potentially other ions that are not pertinent to our study. These should be removed to simplify the system. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added, as they are crucial for defining the hydrogen bonding network. Standard tools like the pdb2gmx module in GROMACS or AutoDockTools can perform this step.

  • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) must be correctly assigned. This is a critical step as it directly influences the electrostatic interactions.

  • Handle Missing Residues/Atoms: Some PDB structures may have missing residues or atoms, particularly in flexible loop regions. These must be modeled in to ensure a complete protein structure.

Ligand Preparation Protocol

The ligand, this compound, must be converted into a 3D structure with appropriate chemical properties.

Step-by-Step Protocol:

  • Generate 2D Structure: Draw the 2D structure of the molecule using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure into a 3D conformation. This can be done using programs like Open Babel.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., GAFF) to obtain a more stable structure.

  • Assign Partial Charges: The distribution of charge within the molecule is critical for calculating electrostatic interactions. Assign partial charges using a method like AM1-BCC.

  • Save in Appropriate Format: Save the final ligand structure in a format compatible with the docking and simulation software (e.g., .mol2 or .pdbqt).

Part 3: Predicting the Binding Mode: Molecular Docking

Molecular docking serves to predict the preferred orientation of a ligand when bound to a protein target. This provides a static snapshot of the most likely binding pose and a preliminary estimate of binding affinity.

Docking with AutoDock Vina

AutoDock Vina is a widely used docking program known for its speed and accuracy. The protocol involves defining a search space (a "grid box") within the protein's active site and allowing the ligand to flexibly explore conformations within this space.

Step-by-Step Protocol:

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the .pdbqt format using AutoDockTools. This format includes partial charges and atom types.

  • Define the Grid Box: The grid box should encompass the entire binding site. A common approach is to center the grid on a co-crystallized ligand from a reference PDB structure. The dimensions of the box should be large enough to allow for translational and rotational freedom of the ligand.

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking Simulation: Execute the Vina program with the configuration file as input. Vina will perform the docking and rank the resulting poses based on its scoring function.

Analysis of Docking Results

The output of a Vina simulation is a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Binding Affinity: Lower values indicate a more favorable predicted binding.

  • Pose Analysis: The top-ranked poses should be visually inspected to assess their chemical reasonability. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, should be identified.

Hypothetical Docking Results:

Binding ModePredicted Affinity (kcal/mol)Key Interacting Residues
1-9.2Ala213, Leu139, Asp274
2-8.8Ala213, Val147, Tyr212
3-8.5Leu263, Gly140, Ala160

Part 4: Assessing Complex Stability: Molecular Dynamics Simulations

While docking provides a valuable static picture, it does not account for the dynamic nature of biological systems. Molecular dynamics (MD) simulations are essential for evaluating the stability of the predicted protein-ligand complex in a more realistic, solvated environment.

MD Simulation Workflow

The following diagram illustrates the key stages of an MD simulation protocol using GROMACS, a popular and efficient MD engine.

G System Setup System Setup (Solvation & Ionization) Minimization Energy Minimization System Setup->Minimization NVT NVT Equilibration (Constant Volume) Minimization->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD NPT->Production

Figure 2: Molecular dynamics simulation workflow.

Step-by-Step Protocol:

  • Generate Ligand Topology: Create a topology file for the ligand that is compatible with the chosen force field (e.g., CHARMM36). This file defines the bonded and non-bonded parameters for the ligand.

  • Combine Protein and Ligand: Merge the protein and the top-ranked docked ligand into a single complex structure file.

  • System Solvation: Place the complex in a periodic box and fill it with water molecules (e.g., TIP3P water model).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration (NVT and NPT):

    • NVT Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to allow the solvent to relax around the complex.

    • NPT Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to bring the system to the correct density.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

Trajectory Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand relative to their starting positions is calculated over time. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

Hypothetical RMSD Data:

Time (ns)Protein Backbone RMSD (nm)Ligand RMSD (nm)
00.00.0
200.210.15
400.230.18
600.220.17
800.240.19
1000.230.18

Part 5: Quantifying Binding: Free Energy Calculations

MD simulations can be further leveraged to estimate the binding free energy of the ligand, providing a more quantitative measure of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this.

MM/PBSA Protocol

MM/PBSA calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.

Step-by-Step Protocol:

  • Extract Snapshots: Extract snapshots (frames) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:

    • Molecular Mechanics Energy (ΔEMM): Includes van der Waals and electrostatic interactions.

    • Polar Solvation Energy (ΔGPB): Calculated using the Poisson-Boltzmann equation.

    • Non-polar Solvation Energy (ΔGSA): Proportional to the solvent-accessible surface area.

  • Calculate Binding Free Energy: The binding free energy (ΔGbind) is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Hypothetical Binding Free Energy Results:

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-28.7
Polar Solvation Energy55.8
Non-polar Solvation Energy-5.1
Total Binding Free Energy (ΔGbind) -23.2

Part 6: Conclusion and Future Perspectives

This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with Aurora Kinase A. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, a detailed understanding of the potential binding mode, stability, and affinity of this compound can be achieved.

The insights gained from such a study can guide the rational design of more potent and selective inhibitors. Future work should focus on experimental validation of these computational predictions through in vitro binding assays and co-crystallization studies.

References

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]

  • Voss, J. W., Hruza, A., Dai, J., Hong, X., Voigt, J. H., Meng, Z., ... & Basso, A. D. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1803-1807. [Link]

  • Morris, M. C., Gola, A., Lane, H. A., & St-Gallay, S. A. (2011). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & medicinal chemistry letters, 21(23), 7070-7074. [Link]

  • Curran, P. J., Hruza, A., Voigt, J. H., Meng, Z., Wang, Y., Basso, A. D., ... & Belanger, D. B. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption. ACS medicinal chemistry letters, 2(10), 763-768. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-4. [Link]

  • Hruza, A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(4), 154-158. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Wurz, R. P., et al. (2016). Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(22), 5583-5587. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • Sawaguchi, M., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology, 11, 663467. [Link]

Sources

discovery and history of imidazo[1,2-a]pyrazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Imidazo[1,2-a]pyrazine Core: From Serendipitous Discovery to a Privileged Scaffold in Drug Development

Foreword: The Rise of a Heterocyclic Powerhouse

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. These "privileged scaffolds" possess the ideal combination of structural rigidity, synthetic accessibility, and three-dimensional character to effectively interact with a multitude of biological targets. The imidazo[1,2-a]pyrazine core, a fused bicyclic heterocycle, stands as a premier example of such a scaffold. As a structural analogue of purine, it has garnered significant attention, evolving from a subject of academic curiosity into a cornerstone of modern drug discovery programs.[1] This guide provides a comprehensive exploration of the imidazo[1,2-a]pyrazine journey, from its initial synthesis to its role in developing next-generation therapeutics for oncology, central nervous system disorders, and infectious diseases.

Part 1: The Genesis - Foundational Synthesis and Mechanistic Hurdles

The story of imidazo[1,2-a]pyrazines begins with the fundamental chemical reactions that first brought this bicyclic system to life. The most classical and enduring method for constructing the core is the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound.

This reaction, while seemingly straightforward, presented early chemists with significant challenges in regioselectivity. The 2-aminopyrazine starting material possesses two endocyclic nitrogen atoms (N1 and N4), both of which are potentially nucleophilic. Early investigations revealed that without specific directing groups, the reaction could proceed via the less desirable N4 nitrogen.[2] A critical breakthrough came with the use of 2-amino-3-chloropyrazine. The electron-withdrawing nature of the chlorine atom at the C3 position deactivates the adjacent N4 nitrogen, thereby promoting the desired cyclization to occur at the N1 position, leading unequivocally to the imidazo[1,2-a]pyrazine scaffold.[2] This foundational understanding of electronic effects was pivotal in enabling the reliable and scalable synthesis of this important chemical class.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-3-chloropyrazine C Condensation & Intramolecular Cyclization A->C B α-Haloketone (e.g., α-bromoacetophenone) B->C D Imidazo[1,2-a]pyrazine Core C->D Formation of bicyclic system

Caption: Foundational synthesis of the imidazo[1,2-a]pyrazine core.

Part 2: An Arsenal of Synthesis - The Modern Chemist's Toolkit

As the therapeutic potential of imidazo[1,2-a]pyrazines became evident, the demand for more efficient, diverse, and environmentally benign synthetic methods grew. This spurred the development of innovative catalytic and multicomponent strategies.

Multi-Component Reactions (MCRs): The Power of Efficiency

Multicomponent reactions, which combine three or more starting materials in a single step, have revolutionized the synthesis of complex molecules. Guchhait and coworkers pioneered an Ugi-type MCR for imidazo[1,2-a]pyrazine synthesis, reacting 2-aminopyrazine, an aldehyde, and an isocyanide.[1] This approach, often catalyzed by Lewis acids like Zirconium(IV) chloride (ZrCl₄), offers remarkable efficiency and atom economy, allowing for the rapid generation of diverse libraries of compounds from simple building blocks.[1]

Iodine-Catalyzed Synthesis: A Mild and Green Approach

More recently, an elegant one-pot, three-component synthesis using iodine as a catalyst has been developed.[3][4] This method condenses 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide at room temperature. The use of a cheap, readily available, and relatively benign iodine catalyst makes this an attractive method for sustainable chemical synthesis.[3] The reaction proceeds through an in-situ formation of an imine, which then undergoes a [4+1] cycloaddition with the isocyanide to yield the final product in high yields.[3][4]

Part 3: Unlocking Biological Potential - A Scaffold for Diverse Targets

The true value of the imidazo[1,2-a]pyrazine core lies in its remarkable versatility as a pharmacophore. It has served as the starting point for potent inhibitors across multiple therapeutic areas.

A Dominant Force in Oncology

The fight against cancer has been a major theater for the application of imidazo[1,2-a]pyrazines.

  • Aurora Kinase Inhibition: These compounds were identified as potent dual inhibitors of Aurora A and Aurora B kinases, crucial regulators of mitosis.[5][6] Initial leads, while potent, suffered from poor solubility and low oral bioavailability.[5][7] Through meticulous medicinal chemistry efforts, researchers optimized the scaffold, leading to the discovery of compounds with excellent potency, good oral exposure across species, and significant in vivo efficacy in tumor xenograft models.[7]

  • ENPP1 Inhibition for Immunotherapy: In a cutting-edge application, imidazo[1,2-a]pyrazine derivatives were recently identified as highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[8] ENPP1 is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system. By inhibiting ENPP1, these compounds prevent the degradation of the signaling molecule 2'3'-cGAMP, thereby stimulating the STING pathway and enhancing anti-tumor immunity. One such inhibitor, in combination with an anti-PD-1 antibody, achieved a 77.7% tumor growth inhibition rate in a murine model, highlighting a promising new direction for cancer immunotherapy.[8]

  • Other Kinase Targets: The scaffold has also yielded inhibitors for a range of other cancer-relevant kinases, including the insulin-like growth factor-I receptor (IGF-IR), PI3K, and the tyrosine kinase EphB4.[3]

G cluster_Pathway cGAS-STING Pathway cluster_Inhibition Therapeutic Intervention cGAS cGAS STING STING cGAS->STING activates via 2'3'-cGAMP IFNB1, CXCL10, IL6 IFNB1, CXCL10, IL6 STING->IFNB1, CXCL10, IL6 induces expression of Anti-Tumor Immunity Anti-Tumor Immunity IFNB1, CXCL10, IL6->Anti-Tumor Immunity ENPP1 ENPP1 ENPP1->STING hydrolyzes 2'3'-cGAMP (Negative Regulation) Inhibitor Imidazo[1,2-a]pyrazine ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

Caption: Mechanism of Imidazo[1,2-a]pyrazine ENPP1 inhibitors.

Modulating the Central Nervous System

The imidazo[1,2-a]pyrazine core has also been successfully applied to challenging targets in the CNS. High-throughput screening identified derivatives as selective negative modulators of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[9] This selectivity is key, as TARP γ-8 is predominantly expressed in the hippocampus, a region implicated in epilepsy. While initial leads from this series had high in vivo clearance, the program demonstrated the scaffold's ability to yield potent, brain-penetrant compounds, providing a valuable starting point for CNS drug discovery.[9]

Combatting Infectious Disease

In the realm of anti-infectives, virtual screening identified imidazo[1,2-a]pyrazines as potential inhibitors of the VirB11 ATPase HP0525, a critical component of the type IV secretion system in the pathogenic bacterium Helicobacter pylori.[2] A lead compound emerged with a 7 µM IC₅₀ and was shown to be a competitive inhibitor of ATP, validating the scaffold as a promising starting point for developing novel antibacterial agents that work by disarming bacteria rather than killing them outright.[2]

Part 4: From Bench to Clinic - A Practical Perspective

The translation of a chemical scaffold into a viable drug candidate requires robust and reproducible experimental protocols and a deep understanding of structure-activity relationships (SAR).

Representative Synthesis Protocol

The following is a generalized, multi-step protocol for the synthesis and functionalization of a substituted imidazo[1,2-a]pyrazine, based on methods reported in the literature.[9]

Step 1: Core Formation - Condensation

  • To a solution of 2-amino-3-chloropyrazine in an appropriate solvent (e.g., acetonitrile), add one equivalent of an α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone).

  • Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine) and reflux the mixture until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 8-chloro-imidazo[1,2-a]pyrazine intermediate.

Step 2: C3-Position Functionalization - Bromination

  • Dissolve the intermediate from Step 1 in a chlorinated solvent (e.g., dichloromethane).

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction until complete consumption of the starting material.

  • Quench the reaction, perform an aqueous workup, and purify by chromatography to obtain the 3-bromo-8-chloro-imidazo[1,2-a]pyrazine.

Step 3: C8-Position Functionalization - Nucleophilic Aromatic Substitution

  • In a sealed vessel, combine the product from Step 2 with an excess of a desired amine (e.g., morpholine) and a base (e.g., triethylamine) in acetonitrile.

  • Heat the mixture at an elevated temperature (e.g., 80 °C) overnight.

  • Cool, concentrate, and purify the product to yield the C8-aminated derivative.

Step 4: C3-Position Functionalization - Suzuki Coupling

  • To a degassed solution of the C8-aminated product in a dioxane/aqueous sodium carbonate mixture, add a boronic acid of choice.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Heat the reaction mixture in a microwave reactor (e.g., 110 °C) for a specified time.

  • After cooling, perform an extractive workup and purify the final product by column chromatography.

Quantitative Data Summary

The following table summarizes the biological activity of representative imidazo[1,2-a]pyrazine compounds discussed in the literature.

Compound ID/ClassTarget(s)Reported Potency (IC₅₀)Therapeutic AreaReference
1j Aurora KinaseNot specified in abstractOncology[6]
12k (SCH 1473759) Aurora A, Aurora BTdF K_d_ = 0.02 nM, 0.03 nMOncology[5]
14 VirB11 ATPase (HP0525)7 µMInfectious Disease[2]
5 AMPAR / TARP γ-8HTS Hit (Potency not specified)CNS / Epilepsy[9]
7 ENPP15.70 nM / 9.68 nMImmuno-oncology[8]

Part 5: Future Horizons

The journey of the imidazo[1,2-a]pyrazine core is a testament to the power of heterocyclic chemistry in addressing complex biological questions. From its foundational synthesis to its role in cutting-edge immunotherapy, this scaffold has proven its worth time and again. The future for this privileged structure is bright, with ongoing research likely to uncover novel activities in new therapeutic areas. The continued development of innovative synthetic methodologies will further expand the accessible chemical space, ensuring that the imidazo[1,2-a]pyrazine core remains a vital tool for drug hunters for years to come.

G cluster_past Foundations cluster_present Modern Applications cluster_future Future Directions Discovery Core Discovery & Classic Synthesis Challenges Regioselectivity Hurdles Solved Discovery->Challenges New_Methods MCRs & Catalytic Syntheses Challenges->New_Methods Oncology Kinase & ENPP1 Inhibitors New_Methods->Oncology CNS AMPAR Modulators New_Methods->CNS Infection ATPase Inhibitors New_Methods->Infection New_Targets Novel Biological Targets Oncology->New_Targets CNS->New_Targets Infection->New_Targets Optimization Improved PK/PD Properties New_Targets->Optimization New_Therapies Untapped Therapeutic Areas Optimization->New_Therapies

Caption: The evolution and future trajectory of imidazo[1,2-a]pyrazines.

References

  • Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1,2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1397-1403. Available at: [Link]

  • Siddiqui, M. A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. Available at: [Link]

  • Reddy, T. S., et al. (2013). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]

  • Gardinier, K. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(8), 806-811. Available at: [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. Available at: [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • Haigh, L. (2012). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36563-36573. Available at: [Link]

  • Zhang, Z., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 67(20), 18317-18333. Available at: [Link]

  • de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Goel, R., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(3), 631-653. Available at: [Link]

  • Chilin, A., et al. (2008). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

Sources

Safe Handling, Storage, and Disposal of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid bicyclic core, decorated with a bromine atom and a carboxylic acid, makes it a valuable scaffold for developing novel therapeutic agents. As with any novel chemical entity, a thorough understanding and rigorous implementation of safety protocols are not merely procedural formalities but are fundamental to ensuring personnel safety, experimental integrity, and environmental protection.

This guide provides a comprehensive overview of the known hazards and details the essential safety and handling precautions for this compound. The protocols and recommendations herein are synthesized from available safety data and established best practices for handling similar chemical compounds in a research and development environment. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. Based on available data, this compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.

GHS Classification

The compound is classified as follows:

  • Acute Toxicity (Oral), Category 4 [1]

  • Skin Corrosion/Irritation, Category 2 [1][2]

  • Serious Eye Damage/Eye Irritation, Category 2 [1][2]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 [1][2][3]

GHS Label Elements
  • Pictogram:

  • Signal Word: Warning [3][4][5]

Summary of Hazards and Precautionary Statements

The following table summarizes the specific hazard (H) and precautionary (P) statements associated with this compound. Understanding these statements is critical for developing safe handling procedures.

Code Hazard or Precautionary Statement Rationale and Implication for Handling
H302 Harmful if swallowed[1][4][6]Ingestion can lead to acute toxic effects. This underscores the critical importance of strict hygiene measures, such as prohibiting eating and drinking in the lab and thorough hand washing after handling.
H315 Causes skin irritation[1][3][4][6]Direct contact with the solid or solutions can cause dermatitis or irritation. This necessitates the mandatory use of chemical-resistant gloves and a lab coat.
H319 Causes serious eye irritation[1][3][4][6]The compound is a significant eye irritant. Chemical splash goggles are required to prevent contact that could lead to serious, potentially long-term, damage. A face shield is recommended when handling larger quantities.
H335 May cause respiratory irritation[1][3][4][6]Inhalation of the dust or aerosols can irritate the respiratory tract. All handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation.
P261 Avoid breathing dust/fumes[1][3]Directly addresses the H335 warning. Engineering controls like a fume hood are the primary method to achieve this.
P280 Wear protective gloves/protective clothing/eye protection/face protection[1][3]This is the core PPE requirement, addressing the skin (H315) and eye (H319) hazards simultaneously.
P302+P352 IF ON SKIN: Wash with plenty of soap and water[3][4]A standard first-aid response to skin contact. Immediate and thorough washing is crucial to minimize irritation.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][3][4]This is a critical first-aid instruction. The availability of a functional eyewash station is non-negotiable where this compound is handled. Rinsing should be performed for at least 15 minutes.[7][8][9]
P405 Store locked up[1][3][4]This indicates that access to the chemical should be restricted to authorized and trained personnel.
P501 Dispose of contents/container to an approved waste disposal plant[1][2][3]The compound and its containers must be treated as hazardous waste and disposed of according to institutional and local regulations.

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE use, is essential.

Engineering Controls

Engineering controls are the first and most effective line of defense, designed to remove the hazard at the source.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood. This is the primary control to mitigate the risk of respiratory tract irritation (H335) from dust inhalation.[10][11]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors or dust.[11]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located close to the workstation where the chemical is handled.[2][12]

Personal Protective Equipment (PPE)

PPE is a crucial last line of defense and must be worn correctly at all times when handling the compound.[12][13]

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2] When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[14]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or defects before use and change them immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[14]

    • Protective Clothing: A full-sleeved lab coat must be worn and kept fastened. For tasks with a higher risk of spills, a chemical-resistant apron may be appropriate.[14][15]

  • Respiratory Protection: If for any reason handling must occur outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or better) is required.[14][16]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][4]

  • Remove any contaminated clothing immediately and wash it before reuse.[2]

Storage and Transport

Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure or reaction.

Storage Conditions
  • Store in a tightly closed container.[2][3][11]

  • Keep in a cool, dry, and well-ventilated area.[11][17] Recommended storage is often under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to ensure long-term stability.[18][19][20]

  • Store away from direct sunlight and sources of heat or ignition.[21]

  • Store in a designated, labeled area, preferably in a cabinet designed for corrosive or toxic materials.[11]

  • Access should be restricted to authorized personnel ("Store locked up" - P405).[1][3]

Incompatible Materials
  • Strong oxidizing agents: Avoid storage near strong oxidizers, as they can react exothermically or violently with organic materials.[2][4]

  • Acids and Bases: Segregate from strong acids and bases to prevent potential reactions.[22]

Intra-Lab Transport
  • When moving the chemical, especially in its original container, use a secondary, shatter-resistant container (such as a bottle carrier or a plastic tub) to protect against breakage and contain potential spills.[21]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid is critical. Always seek medical attention after any exposure.

  • Inhalation: If dust is inhaled, immediately move the exposed person to fresh air.[2][3][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[2][3] If skin irritation occurs or persists, get medical advice/attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][8][23][24] Remove contact lenses if present and easy to do.[2][23] Seek immediate medical attention from an ophthalmologist.[23] Do not rub the eye or use any eye drops unless directed by medical personnel.[23]

  • Ingestion: Do NOT induce vomiting.[3] Clean the mouth with water and drink plenty of water afterwards.[2] Immediately call a Poison Control Center or a doctor for advice.[8]

Accidental Release Measures (Spills)

For a small spill of the solid material:

  • Ensure the area is well-ventilated (fume hood sash should be low).

  • Wear the full required PPE (goggles, face shield, gloves, lab coat).

  • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.

  • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2]

  • Clean the spill area thoroughly with a damp cloth or paper towel (also dispose of as hazardous waste) and then with soap and water.

  • For large spills, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.[25]

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Classification: As a brominated organic compound, this chemical falls under the category of halogenated organic waste .[25][26][27]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams, as disposal costs and methods differ significantly.[17][27] Collect waste in a designated, properly labeled, and sealed container for halogenated organic solids or solutions.[25][28]

  • Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[2]

Experimental Protocol: Preparation of a Stock Solution

This protocol integrates the safety principles discussed into a common laboratory workflow. The causality for each step is highlighted to reinforce safe practices.

Objective: To safely prepare a 10 mM stock solution of this compound (MW: 242.03 g/mol ) in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Weigh paper or weigh boat

  • Appropriate volumetric flask with stopper

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation and PPE Verification:

    • 1.1 Before starting, ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • 1.2 Confirm that an eyewash station and safety shower are unobstructed and accessible.

    • 1.3 Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.

  • Weighing the Compound (in a fume hood):

    • 2.1 Place the analytical balance inside the chemical fume hood to contain any dust.

    • 2.2 Tare the balance with a piece of weigh paper.

    • 2.3 Carefully open the container of the compound. Avoid tapping or shaking the container to minimize dust generation.

    • 2.4 Using a clean spatula, carefully transfer the required amount of solid (e.g., 2.42 mg for 1 mL of 10 mM solution) onto the weigh paper. Perform this action slowly and deliberately to prevent aerosolization. Causality: This step directly mitigates the inhalation hazard (H335).

    • 2.5 Once the target weight is achieved, securely close the primary container of the compound.

  • Dissolution:

    • 3.1 Carefully transfer the weighed solid into the labeled volumetric flask.

    • 3.2 Using a pipette, add a portion of the DMSO (e.g., about half the final volume) to the flask.

    • 3.3 Stopper the flask securely and gently swirl to dissolve the solid. A vortex mixer or brief sonication may be used to aid dissolution. Causality: Performing the dissolution in a closed container within the hood minimizes exposure to both the solid and the solvent vapors.

    • 3.4 Once the solid is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

    • 3.5 Stopper and invert the flask several times to ensure the solution is homogeneous.

  • Storage and Cleanup:

    • 4.1 Transfer the final stock solution to a properly labeled storage vial (name, concentration, solvent, date). Store as recommended.

    • 4.2 Dispose of the weigh paper, any contaminated pipette tips, and gloves in the designated halogenated solid waste container.

    • 4.3 Wipe down the spatula and the work surface inside the fume hood.

    • 4.4 Wash hands thoroughly with soap and water after the procedure is complete.

Visual Workflows

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Conclusion Phase A Verify Fume Hood & Safety Shower/Eyewash B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Tare Balance with Weigh Paper B->C D Carefully Weigh Solid (Avoid Dust) C->D E Transfer Solid to Volumetric Flask D->E F Add Solvent & Dissolve (Sealed Container) E->F G Store Solution in Labeled Vial F->G H Dispose of Contaminated Waste (Halogenated) G->H I Clean Workspace & Wash Hands H->I

Caption: Workflow for weighing and preparing a solution.

Emergency Response Flowchart

cluster_routes cluster_actions Start Exposure Event Occurs Route Exposure Route? Start->Route Skin Remove Contaminated Clothing Flush with Soap & Water (15+ min) Route->Skin Skin Eyes Flush Eyes at Eyewash Station (15+ min) Remove Contacts if Safe Route->Eyes Eyes Inhalation Move to Fresh Air Route->Inhalation Inhalation Ingestion Rinse Mouth with Water Call Poison Control Route->Ingestion Ingestion End Seek Immediate Medical Attention Skin->End Eyes->End Inhalation->End Ingestion->End

Caption: Decision tree for emergency first aid response.

References

  • First Aid: Chemical Exposure. 7

  • First Aid for Chemical Exposures. 8

  • First Aid Procedures for Chemical Hazards. 9

  • PPE for Chemical Handling: Simple Safety Guide for Workplaces. 15

  • Chemical splash in the eye: First aid. 23

  • Eye injuries - chemical burns. 24

  • Hazardous waste segreg
  • PPE and Safety for Chemical Handling. 13

  • Safety Data Sheet - Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate. 4

  • Halogenated Organic Liquids - Standard Operating Procedure. 25

  • Protective Gear for Chemical Handling Must-Have Equipment. 12

  • Organic Solvents - Waste Disposal. 27

  • The importance of Personal Protective Equipment in the handling of chemicals. [Source not specified]]()
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. 28

  • Safety Data Sheet - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. 2

  • How to Store and Handle Chemicals in Laboratories: A Complete Guide. 10

  • Halogenated Solvents in Laboratories. 17

  • Safe Handling and Storage of Chemicals. 22

  • Safety Data Sheet - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Alternative). 29

  • Personal Protective Equipment (PPE). 16

  • 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2. 30

  • Handling and Storing Chemicals. 21

  • 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid Safety Data Sheet. 3

  • 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid. 31

  • This compound Safety Data Sheet. 1

  • 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Safety Data Sheets. 32

  • 6-Bromoimidazo[1,2-a]pyrazine. 18

  • Guidance on Safe Storage of Chemicals in Labor
  • Chemical Handling and Storage Section 6. 11

  • Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate. 5

  • This compound Product Page. 33

  • 4-IMidazo[1,2-a]pyrazine-2-carboxylic acid, 6-broMo-, ethyl ester SDS. 34

  • This compound Product Page. 19

  • 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid Product Page. 6

  • 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Product Page. 20

Sources

Methodological & Application

synthetic routes for 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a detailed guide for the synthesis of 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives. This scaffold is a crucial intermediate in medicinal chemistry, serving as a versatile platform for developing novel therapeutics. The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the rationale behind key experimental choices to empower researchers in their drug discovery efforts.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure found in numerous biologically active compounds. These derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The specific target of this guide, this compound, incorporates two key functional handles. The bromine atom at the C6 position and the carboxylic acid at the C8 position offer orthogonal sites for chemical modification, making this molecule an ideal starting point for generating diverse chemical libraries for high-throughput screening and lead optimization.

This application note details a robust and linear synthetic sequence, beginning from commercially available 2-aminopyrazine, to afford the target acid and its subsequent amide derivatives.

Strategic Overview of the Synthetic Pathway

The synthesis is designed as a multi-step process that builds the target molecule logically. The core strategy involves:

  • Initial Halogenation: Introduction of bromine atoms onto the starting pyrazine ring to set the stage for the desired substitution pattern.

  • Heterocycle Formation: Construction of the fused imidazole ring via a classical condensation reaction to form the bicyclic imidazo[1,2-a]pyrazine core.

  • Selective Functionalization: Conversion of one of the bromine atoms into the target carboxylic acid.

  • Derivatization: Amidation of the carboxylic acid to demonstrate the utility of the core scaffold in library synthesis.

The overall workflow is depicted below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization & Derivatization A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine (Intermediate 1) A->B Dibromination C 6,8-Dibromoimidazo[1,2-a]pyrazine (Intermediate 2) B->C Cyclization D 6-Bromoimidazo[1,2-a]pyrazine- 8-carboxylic Acid (Target Core) C->D Carboxylation E Amide Derivatives Library D->E Amide Coupling G A Carboxylic Acid (Target Core) C Activated O-Acylurea Ester A->C Activation B HATU / DIPEA B->C E Amide Product C->E Nucleophilic Attack D Amine (R-NH₂) D->E

Sources

Application Notes and Protocols for Amide Coupling of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique electronic and structural features allow it to serve as a versatile scaffold for the development of therapeutic agents targeting a wide range of biological targets, including kinases and other enzymes.[1] The 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a key building block for the synthesis of novel libraries of compounds, where the carboxylic acid moiety provides a convenient handle for the introduction of diverse functionalities through amide bond formation. The bromine atom at the 6-position offers a site for further synthetic elaboration, such as cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the amide coupling of this compound, addressing the inherent challenges posed by its electron-deficient nature and offering detailed, field-proven protocols to achieve high-yield synthesis of the corresponding carboxamides.

The Challenge: Coupling with an Electron-Deficient Heterocycle

The imidazo[1,2-a]pyrazine ring system is inherently electron-deficient due to the presence of multiple nitrogen atoms.[3] This electronic property can render the carboxylic acid at the 8-position less nucleophilic and, consequently, more challenging to activate and couple compared to its electron-rich counterparts. Standard amide coupling conditions may result in sluggish reactions, low yields, or the need for harsh conditions that can compromise the integrity of the starting material or product.[4] Therefore, the selection of an appropriate coupling reagent and optimization of reaction conditions are critical for successful amide bond formation.

Selecting the Right Coupling Reagent: A Comparative Overview

A variety of coupling reagents are available for amide bond formation, each with its own mechanism, advantages, and disadvantages.[5] The choice of reagent should be guided by the nature of the amine, the scale of the reaction, and the desired purity of the final product.

Coupling ReagentClassTypical SolventsKey AdvantagesPotential Disadvantages
HATU Uronium SaltDMF, NMP, DCMHigh efficiency, fast reaction times, low epimerization, effective for hindered substrates.[6]Can cause guanidinylation of primary amines if used in excess; byproducts can be challenging to remove.
EDC/HOBt CarbodiimideDMF, DCM, MeCNCost-effective, water-soluble byproducts are easily removed. HOBt minimizes racemization.[4]Can be less effective for challenging couplings; potential for N-acylurea byproduct formation.
T3P® Phosphonic AnhydrideEtOAc, 2-MeTHFExcellent for difficult couplings; byproducts are water-soluble.May require slightly elevated temperatures for optimal performance.
DCC/DMAP CarbodiimideDCMEffective for a range of substrates.Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.[1]

Visualizing the Reaction Pathways

To better understand the underlying chemistry, the following diagrams illustrate the mechanisms of two common amide coupling protocols.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH RCOO R-COO⁻ RCOOH:e->RCOO:w -H⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO:s->ActiveEster:n + HATU HATU HATU TMU Tetramethylurea (byproduct) ActiveEster:s->TMU:n - TMU Amine R'-NH₂ ActiveEster->Amine Amide R-CONH-R' Amine:s->Amide:n + Active Ester HOAt HOAt (byproduct) Amide:s->HOAt:n - HOAt EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH O_acylisourea O-Acylisourea (unstable intermediate) RCOOH:s->O_acylisourea:n + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_acylisourea:s->HOBt_Ester:n + HOBt HOBt HOBt Amine R'-NH₂ HOBt_Ester->Amine Amide R-CONH-R' Amine:s->Amide:n + HOBt-Ester EDU EDU (byproduct) Amide:s->EDU:n - EDC Urea

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are provided as a starting point for the amide coupling of this compound. Optimization may be required based on the specific amine used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of amines, including those that are sterically hindered or less nucleophilic.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and reliable method, particularly for less challenging amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA or TEA (2.0 eq).

  • Stir the mixture at room temperature for 10-20 minutes.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

  • Low Yields: If low yields are observed, especially with HATU, ensure that the reagents are anhydrous, as water can hydrolyze the activated ester intermediate. [7]Pre-activation of the carboxylic acid with HATU and base for 15-30 minutes before adding the amine can also improve yields. [6]* Sluggish Reactions: For electron-deficient anilines or sterically hindered amines, the reaction may be sluggish. [4]In such cases, HATU is generally the preferred coupling reagent. [6]Increasing the reaction temperature to 40-50 °C may also be beneficial, but should be done with caution to avoid side reactions.

  • Byproduct Removal: The tetramethylurea byproduct from HATU coupling can sometimes be difficult to remove by chromatography. Washing the organic layer with 5% aqueous LiCl solution can aid in its removal.

  • Base Selection: A non-nucleophilic base like DIPEA or TEA is crucial to deprotonate the carboxylic acid without competing with the desired amine in the coupling reaction. [6]* Solvent Choice: DMF is a common solvent for these reactions due to its excellent solvating properties for a wide range of substrates. [6]However, for easier work-up, DCM can be a suitable alternative if the starting materials are sufficiently soluble.

Conclusion

The amide coupling of this compound is a key transformation for the synthesis of novel compounds with potential therapeutic applications. While the electron-deficient nature of the heterocyclic core presents challenges, the use of robust coupling reagents such as HATU or EDC/HOBt, coupled with carefully optimized reaction conditions, can lead to high yields of the desired amide products. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize diverse libraries of imidazo[1,2-a]pyrazine carboxamides for further investigation in drug discovery programs.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023-12-13). Available at: [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. (2018-06-14). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022-08-29). Available at: [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. (2024-08-13). Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. (2015-03-22). Available at: [Link]

  • HATU/PyBOP coupling procedure question. Reddit. (2023-05-09). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. (2017-02-17). Available at: [Link]

  • Synthesis of N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives. ResearchGate. (2019-11-01). Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC - NIH. (2017-02-17). Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. (2021-09-01). Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its rigid, bicyclic framework and strategic placement of nitrogen atoms allow for specific, high-affinity interactions with a wide range of biological targets, leading to applications in oncology, immunology, and anti-infective research.[1][2]

This guide focuses on a particularly versatile building block: 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid . This compound is strategically bifunctional. The 8-carboxylic acid serves as a prime handle for constructing amide libraries, a cornerstone of lead optimization for improving potency and pharmacokinetic properties.[3][4] Concurrently, the 6-bromo position is an ideal site for diversification through palladium-catalyzed cross-coupling reactions, enabling the exploration of new chemical space and the fine-tuning of structure-activity relationships (SAR).[5][6] This document provides an in-depth exploration of its applications, supported by detailed experimental protocols for its effective use in drug discovery programs.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is fundamental to successful experimentation.

PropertyValueReference
Molecular Formula C₇H₄BrN₃O₂[7]
Molecular Weight 242.03 g/mol
CAS Number 1196154-13-8[7]
Appearance Typically an off-white to yellow solid
Storage Store at 2–8°C under an inert atmosphere, protected from light[8]

Medicinal Chemistry Significance and Applications

The imidazo[1,2-a]pyrazine core has been successfully employed to develop inhibitors for a variety of targets, including kinases, phosphodiesterases, and enzymes involved in immune regulation.[9]

Case Study: Imidazo[1,2-a]pyrazines as ENPP1 Inhibitors for Immuno-Oncology

A recent breakthrough highlights the power of this scaffold in the burgeoning field of immuno-oncology. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing its messenger molecule, 2'3'-cGAMP.[2] By inhibiting ENPP1, the STING pathway can be activated, leading to an enhanced anti-tumor immune response. A 2024 study in the Journal of Medicinal Chemistry described the discovery of potent and selective ENPP1 inhibitors based on the imidazo[1,2-a]pyrazine scaffold. These compounds were shown to enhance the expression of downstream target genes like IFNB1 and CXCL10 and, in combination with an anti-PD-1 antibody, significantly inhibited tumor growth in a murine model.[2] This application underscores the immense potential of derivatives synthesized from this compound in developing next-generation cancer therapies.

ENPP1_Inhibition_Pathway cluster_tumor Tumor Microenvironment dsDNA Cytosolic dsDNA (from tumor cells) cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Binds & Activates ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzed by Immune Type I IFN Response (IFNβ, CXCL10, IL6) STING->Immune AMP_ATP ATP + AMP ENPP1->AMP_ATP Inhibitor Imidazo[1,2-a]pyrazine Derivative (ENPP1 Inhibitor) Inhibitor->ENPP1 Inhibits

Caption: Role of Imidazo[1,2-a]pyrazine-based ENPP1 inhibitors in the cGAS-STING pathway.

Core Synthetic Strategies & Reaction Protocols

The true utility of this compound lies in its capacity for orthogonal functionalization. The carboxylic acid and the aryl bromide can be addressed with high selectivity using distinct reaction classes.

Synthetic_Workflow cluster_C8 C8-Position Derivatization cluster_C6 C6-Position Functionalization Start 6-Bromoimidazo[1,2-a]pyrazine -8-carboxylic acid AmideCoupling Amide Coupling (HATU or EDC) Start->AmideCoupling Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Product1 C8-Amide Derivative AmideCoupling->Product1 Amine R¹-NH₂ (Amine Library) Amine->AmideCoupling Product1->Suzuki Further Modification Final Diversified Library (C6-Aryl, C8-Amide) Product1->Final Product2 C6-Aryl Derivative Suzuki->Product2 Boronic R²-B(OH)₂ (Boronic Acid Library) Boronic->Suzuki Product2->AmideCoupling Further Modification Product2->Final

Caption: Orthogonal synthetic routes for library generation.

Pathway 1: Derivatization of the 8-Carboxylic Acid (Amide Bond Formation)

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[4] The resulting amides are generally more stable metabolically than esters and can form crucial hydrogen bond interactions within a target's binding site.

This protocol is highly efficient and broadly applicable, especially for less reactive or sterically hindered amines.

  • Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a potent coupling reagent that rapidly converts the carboxylic acid into a highly reactive activated ester.[3] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the generated acids without competing in the coupling reaction.[10]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 - 1.5 equiv)

    • HATU (1.2 equiv)

    • DIPEA (2.0 - 3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add HATU (1.2 equiv) and DIPEA (2.0 equiv) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change may be observed.

    • Add the desired amine (1.1 equiv), dissolved in a small amount of DMF if it is a solid.

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

    • Work-up:

      • Dilute the reaction mixture with ethyl acetate.

      • Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by silica gel column chromatography.

Pathway 2: Functionalization of the 6-Bromo Position (Palladium-Catalyzed Cross-Coupling)

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that allows for the introduction of a vast array of aryl and heteroaryl groups.[11]

  • Rationale: This reaction utilizes a palladium catalyst, typically in its Pd(0) state, to couple the aryl bromide with an organoboron species.[11] A base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step. The choice of ligand on the palladium catalyst is critical and can prevent side reactions like debromination.[12]

  • Materials:

    • This compound or its ester/amide derivative (1.0 equiv)

    • (Hetero)Arylboronic acid (1.2 - 1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

    • Solvent mixture: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

  • Step-by-Step Procedure:

    • To a flask, add the 6-bromo starting material (1.0 equiv), the boronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

    • Add the DME/water solvent mixture.

    • Bubble argon or nitrogen gas through the solution for 10-15 minutes to degas the mixture. This is critical to prevent catalyst oxidation.

    • Add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask and equip it with a reflux condenser.

    • Heat the reaction mixture to 80-90 °C and stir for 4-24 hours.

    • Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

    • Work-up:

      • Cool the reaction to room temperature and dilute with ethyl acetate.

      • Filter the mixture through a pad of Celite to remove palladium residues.

      • Transfer the filtrate to a separatory funnel and wash with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically purified by silica gel column chromatography.

Strategy for Library Design and SAR Exploration

By combining these orthogonal synthetic pathways, a diverse chemical library can be efficiently generated to probe the structure-activity relationships (SAR) of the imidazo[1,2-a]pyrazine scaffold.[13][14]

SAR_Matrix cluster_matrix 2D Combinatorial Library for SAR Matrix c1r1 Cmpd 1-1 c2r1 Cmpd 2-1 c1r2 Cmpd 1-2 c3r1 Cmpd 3-1 c2r2 Cmpd 2-2 c3r2 Cmpd 3-2 AmineAxis Amine Library (R¹) (Amide Coupling at C8) BoronicAxis Boronic Acid Library (R²) (Suzuki Coupling at C6)

Caption: A matrix approach to library synthesis for SAR studies.

Hypothetical SAR Data Table

The following table illustrates how SAR data for a hypothetical kinase inhibitor series could be organized.

Compound IDR¹ (from Amine at C8)R² (from Boronic Acid at C6)Kinase IC₅₀ (nM)
1 -NHCH₃Phenyl150
2 -N(CH₃)₂Phenyl320
3 MorpholinylPhenyl85
4 -NHCH₃4-Fluorophenyl125
5 -NHCH₃3-Pyridyl45
6 Morpholinyl3-Pyridyl12
  • Analysis: From this hypothetical data, one might conclude that a hydrogen bond acceptor like the morpholine at C8 (Compound 3 vs. 1) is beneficial. Furthermore, introducing a nitrogen atom into the C6-aryl ring (Compound 5 vs. 1) significantly improves potency, likely by forming a key interaction in the kinase hinge region. The combination of both optimal groups (Compound 6) results in a potent lead compound.

Advanced Strategy: Carboxylic Acid Bioisosteres

In some cases, a carboxylic acid may lead to poor cell permeability or rapid metabolic clearance. Medicinal chemists often replace this group with a bioisostere—a functional group with similar physicochemical properties that can improve the drug-like characteristics of the molecule.[15] For the 8-carboxylic acid, a common bioisostere is a 5-substituted tetrazole, which maintains the acidic proton and hydrogen bonding capabilities but can offer enhanced metabolic stability and bioavailability.[15][16]

Conclusion

This compound is a high-value, versatile starting material for medicinal chemistry. Its orthogonal handles for functionalization provide a robust platform for the rapid synthesis of diverse compound libraries. By systematically applying well-established amide coupling and Suzuki-Miyaura cross-coupling reactions, researchers can efficiently navigate the complex process of lead discovery and optimization, paving the way for the development of novel therapeutics targeting a wide spectrum of human diseases.

References

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • PubChem. (n.d.). 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available at: [Link]

  • Gondru, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Brito, I., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). SCHEME 5.7 Synthesis of imidazo[1,2-a]pyrazine scaffold as BET protein inhibitors. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Sali, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • Dagousset, G., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chen, B., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Sree Vidya, N., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available at: [Link]

  • Gîrdan, M. A., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. (n.d.). Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • López-López, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. Available at: [Link]

  • Darabanyan, A., et al. (2022). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules. Available at: [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • Ukraintsev, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Enzyme Inhibitors from 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective enzyme inhibitors. Its rigid, bicyclic structure and rich electronic properties make it an ideal starting point for engaging with the active sites of various enzyme classes, particularly kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid as a versatile starting material for the discovery and optimization of novel enzyme inhibitors. We will detail the strategic rationale, synthetic protocols for library generation, methodologies for biochemical screening, and principles of hit-to-lead optimization.

Section 1: The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Potent Bioactivity

The imidazo[1,2-a]pyrazine ring system is a structural analog of deazapurines and is a common motif in pharmacologically significant molecules. This scaffold has been successfully employed to develop inhibitors against a wide range of biological targets, including kinases, phosphodiesterases, and enzymes involved in cancer and infectious diseases.[1] Its prevalence in drug discovery is due to several key features:

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity for the target enzyme.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the core can act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP in kinase active sites.

  • Vectors for Diversification: The core can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Our focus, This compound (CID 1196154-13-8), is an ideal starting block. The carboxylic acid at the 8-position provides a robust handle for building out into solvent-exposed regions of an active site, while the bromine at the 6-position is a versatile point for modification via modern cross-coupling chemistry to probe deeper into selectivity pockets.[2]

Section 2: Strategic Approach: From Scaffold to Lead Candidate

The development of a novel enzyme inhibitor from a given scaffold is an iterative process. The workflow involves designing and synthesizing a library of compounds around the core, screening them for activity, and using the resulting structure-activity relationship (SAR) data to design the next generation of more potent and selective molecules.

G cluster_0 Design & Synthesis Phase cluster_1 Screening & Analysis Phase cluster_2 Optimization Phase Scaffold Starting Scaffold (6-Bromoimidazo[1,2-a]pyrazine -8-carboxylic acid) Amide Protocol 3.1: Amide Library Synthesis (R1 Diversity) Scaffold->Amide Amine Building Blocks Suzuki Protocol 3.2: Cross-Coupling (R2 Diversity) Amide->Suzuki Aryl/Heteroaryl Boronic Acids Library Focused Compound Library Suzuki->Library HTS Protocol 4.1: High-Throughput Enzyme Inhibition Assay Library->HTS SAR SAR Analysis (Potency, Selectivity) HTS->SAR Hit Validated Hit (IC50 < 1µM) SAR->Hit LeadOpt Lead Optimization (Iterative Redesign) SAR->LeadOpt Data-Driven Design ADME In Vitro ADMET (Permeability, Stability) Hit->LeadOpt Hit-to-Lead LeadOpt->Amide Iterate Synthesis InVivo In Vivo PK/PD & Efficacy Studies LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate

Figure 1: Iterative workflow for inhibitor development.

Section 3: Synthetic Protocols for Library Generation

The dual functionality of the starting material allows for a straightforward and powerful combinatorial synthesis approach.

Protocol 3.1: Library Synthesis via Amide Coupling at the C8-Position

Rationale: The carboxylic acid at the 8-position is readily converted to an amide. This reaction is robust, high-yielding, and compatible with a vast library of commercially available primary and secondary amines. This allows for the rapid exploration of the R¹ vector space.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add 1.2 equivalents of a peptide coupling agent (e.g., HATU or HBTU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or triethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: In a separate vial, dissolve 1.1 equivalents of the desired amine building block in a minimal amount of DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired C8-amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Library Diversification via Suzuki Coupling at the C6-Position

Rationale: The bromide at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl and heteroaryl moieties (R²), which is critical for modulating inhibitor selectivity and potency by interacting with specific residues in the enzyme's binding pocket.

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial or Schlenk tube, add 1.0 equivalent of the 6-bromo-8-carboxamido-imidazo[1,2-a]pyrazine derivative (synthesized in Protocol 3.1).

  • Add 1.5 equivalents of the desired aryl or heteroaryl boronic acid (or boronate ester).

  • Add 2.0-3.0 equivalents of a base, such as K₂CO₃ or Cs₂CO₃.

  • Add the solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

  • Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.05-0.10 equivalents), such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Reaction: Seal the vessel and heat the reaction to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final C6-coupled product.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Figure 2: General synthetic scheme for library generation.

Section 4: Biochemical Screening and Assay Protocols

Application Note 4.1: Selecting an Appropriate Enzyme Inhibition Assay

The choice of assay is critical for successful high-throughput screening (HTS). For kinase targets, which are commonly inhibited by the imidazo[1,2-a]pyrazine scaffold, luminescence-based ADP detection assays are industry standard.[3][4] These assays measure the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity. They offer high sensitivity, a broad dynamic range, and are less prone to interference from compound autofluorescence compared to fluorescence-based methods. For other enzyme classes, assays should be chosen based on the specific reaction catalyzed (e.g., absorbance assays for dehydrogenases, FRET assays for proteases).[5]

Protocol 4.1: General Protocol for Kinase Inhibition Screening (ADP-Glo™ Assay)

Principle: This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped and unused ATP is depleted. Second, the remaining ADP is converted to ATP, which is used to generate light in a luciferase reaction. The light output is proportional to the initial kinase activity.

Materials:

  • Target Kinase Enzyme

  • Kinase Substrate (peptide or protein)

  • ATP

  • Assay Buffer (specific to the kinase)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Low-volume, white, 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or liquid handler, spot 25-50 nL of each compound concentration into the wells of a 384-well plate. Include "vehicle control" wells (DMSO only) and "background" wells (no enzyme).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate assay buffer.

    • Prepare a 2X ATP solution in the same buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature (or 30 °C, depending on the kinase) for 60 minutes.

  • First Detection Step (ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step (ADP to ATP Conversion & Luminescence): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and background (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Section 5: Hit-to-Lead and SAR Analysis

A "hit" from the primary screen is typically a compound that shows significant inhibition (e.g., >50% at 10 µM) and has a confirmed IC₅₀ value. The subsequent hit-to-lead process aims to improve the potency, selectivity, and drug-like properties of these initial hits through iterative chemical synthesis and biological testing.

Application Note 5.1: Interpreting Structure-Activity Relationship (SAR) Data

SAR analysis is the process of correlating changes in a molecule's structure with its biological activity. By synthesizing a matrix of compounds where R¹ and R² are systematically varied (as described in Section 3), clear trends often emerge.

Example Hypothetical SAR Table:

Compound IDR¹ (from C8-Amide)R² (from C6-Position)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Selectivity (Y/X)
LEAD-01 CyclopropylaminePhenyl850>10,000>11.8
LEAD-02 MorpholinePhenyl450>10,000>22.2
LEAD-03 Cyclopropylamine4-Fluorophenyl300>10,000>33.3
LEAD-04 CyclopropylaminePyridin-3-yl558,500154.5
LEAD-05 MorpholinePyridin-3-yl25 7,800312.0

Analysis of Hypothetical Data:

  • R¹ Contribution: Comparing LEAD-01 and LEAD-02, the switch from cyclopropylamine to the larger, more polar morpholine group at R¹ improves potency against Kinase X. This suggests the pocket accommodating R¹ has space and may favor a hydrogen bond acceptor.

  • R² Contribution: Comparing LEAD-01 and LEAD-04, changing the R² phenyl group to a pyridin-3-yl group dramatically increases potency (>15-fold). This is a very strong SAR signal, indicating a critical hydrogen bond interaction between the pyridine nitrogen and a residue in the kinase hinge region, a common binding motif for kinase inhibitors.[4]

  • Synergy: The combination of the optimal groups in LEAD-05 results in the most potent compound. The high selectivity over the off-target Kinase Y is also a desirable feature.

This data-driven approach allows medicinal chemists to focus their efforts on the most productive areas of chemical space, accelerating the journey from an initial hit to a viable lead candidate.[6][7]

Conclusion

This compound is a powerful and versatile starting point for the development of novel enzyme inhibitors. The distinct chemical reactivity of the C8-carboxylic acid and the C6-bromide allows for a robust and logical synthetic strategy to build focused compound libraries. When combined with modern, high-throughput biochemical screening methods and a systematic approach to SAR analysis, this scaffold provides a proven pathway for the discovery of potent and selective lead compounds suitable for further preclinical development.

References

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Prashantha, C., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Stec, M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bavetsias, V., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate (n.d.). SCHEME 5.7 Synthesis of imidazo[1,2-a]pyrazine scaffold as BET protein inhibitors. ResearchGate. Available at: [Link]

  • Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. Available at: [Link]

  • Sahu, D., et al. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. Polycyclic Aromatic Compounds. Available at: [Link]

  • Kumar, A., & Singh, P. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. Available at: [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • F, A., et al. (2023). Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. Current Cancer Drug Targets. Available at: [Link]

  • Appretech (n.d.). This compound. Appretech. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports. Available at: [Link]

  • PubChem (n.d.). 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid. PubChem. Available at: [Link]

  • Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts. Available at: [Link]

  • De-Viana, G. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Efremenko, E., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate (n.d.). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. Available at: [Link]

Sources

Application Note & Protocols: Synthesis of Kinase Inhibitors Using the 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibitor Design

The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to a wide range of biological targets. This is particularly true in the field of protein kinase inhibition, where the scaffold's unique electronic and structural features enable it to act as an effective hinge-binder. The nitrogen atoms within the fused ring system are perfectly positioned to form critical hydrogen bond interactions with the backbone amide residues of the kinase hinge region, a common anchoring point for Type I and Type II kinase inhibitors.

Derivatives of this scaffold have shown potent inhibitory activity against several important cancer-related kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[1][2][3][4] The strategic placement of functional groups on this core allows for the systematic exploration of a kinase's active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This application note focuses on the 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid intermediate. This specific scaffold is exceptionally valuable for two primary reasons:

  • C8-Carboxylic Acid: This group serves as a prime handle for amide bond formation, allowing for the introduction of a diverse array of chemical moieties into the solvent-accessible region of the kinase active site. Optimization at this position has been shown to improve oral bioavailability and modulate off-target kinase activity.[2]

  • C6-Bromo Substituent: The bromine atom is a versatile functional group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the late-stage introduction of various aryl and heteroaryl groups, which can probe deeper pockets within the ATP-binding site to enhance potency and achieve selectivity.

This guide provides a detailed, field-proven workflow for leveraging this scaffold to generate a library of potential kinase inhibitors, explaining the causality behind each experimental choice to ensure both success and understanding.

Strategic Synthesis Workflow

The overall strategy involves a modular, two-step diversification of the core scaffold. First, an amide library is generated by coupling various amines to the C8-carboxylic acid. Second, each member of this amide library is further diversified at the C6-position via Suzuki coupling. This approach allows for the rapid generation of a matrix of compounds for comprehensive Structure-Activity Relationship (SAR) studies.

G cluster_0 Phase 1: Amide Library Synthesis cluster_1 Phase 2: C6 Diversification Scaffold 6-Bromoimidazo[1,2-a]pyrazine -8-carboxylic acid Amide_Coupling Amide Coupling (HATU/DIPEA) Scaffold->Amide_Coupling Amine_Library Amine Library (R1-NH2) Amine_Library->Amide_Coupling Intermediate_Library Intermediate Library (C6-Bromo Amides) Amide_Coupling->Intermediate_Library Suzuki_Coupling Suzuki Coupling (Pd Catalyst/Base) Intermediate_Library->Suzuki_Coupling Input for Phase 2 Boronic_Acid_Library Boronic Acid Library (R2-B(OH)2) Boronic_Acid_Library->Suzuki_Coupling Final_Inhibitors Final Kinase Inhibitor Library Suzuki_Coupling->Final_Inhibitors

Caption: Modular workflow for kinase inhibitor library synthesis.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling at the C8-Position

This protocol details the formation of an amide bond between the scaffold's carboxylic acid and a primary or secondary amine using HATU, a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[5][6]

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq).

    • Scientist's Note: HATU is added along with the amine. It rapidly activates the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture. The solution may change color.

    • Rationale: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and the ammonium salt formed from the amine, facilitating the reaction without competing as a nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

    • Trustworthiness Check: The aqueous washes are critical for removing the water-soluble DMF and reaction byproducts, simplifying the subsequent purification step. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to obtain the pure C6-bromo amide intermediate.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol uses the C6-bromo amide intermediate from Protocol 1 to introduce new aryl or heteroaryl groups. A standard palladium catalyst and base are used for this robust and high-yielding transformation.

Materials:

  • C6-bromo amide intermediate (from Protocol 1, 1.0 eq)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (Celite®)

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial or Schlenk flask, add the C6-bromo amide intermediate (1.0 eq), the boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Scientist's Note: This is an air-sensitive catalyst. The flask should be evacuated and backfilled with an inert gas (Nitrogen or Argon) three times after all solid reagents are added.

  • Solvent Addition: Add the degassed solvent mixture of dioxane and water.

    • Rationale: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C (conventional heating) or 120-140 °C (microwave irradiation) for 1-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting bromide.

  • Work-up: a. After cooling to room temperature, dilute the mixture with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with water (1x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Example Inhibitor Library Matrix

The described protocols enable the creation of a diverse library. The table below illustrates a hypothetical matrix of final compounds synthesized from a selection of amines and boronic acids.

Starting Amine (R¹-NH₂)Boronic Acid (R²-B(OH)₂)Final Product StructureTarget Kinase Class (Hypothetical)
Aniline3-Pyridylboronic acid

Aurora Kinase
4-MorpholinoanilinePhenylboronic acid

CDK
Benzylamine4-Fluorophenylboronic acid

BTK
(R)-3-aminopiperidine1-Methylpyrazole-4-boronic acid

Aurora Kinase

Mechanistic Insight: Scaffold Interaction in the Kinase Hinge Region

The utility of the imidazo[1,2-a]pyrazine scaffold stems from its ability to mimic the adenine region of ATP and form key hydrogen bonds with the kinase hinge.

G cluster_0 Kinase Hinge Region cluster_1 Imidazo[1,2-a]pyrazine Core Hinge_NH1 Backbone NH (e.g., Ala213) Core_N1 N Hinge_NH1->Core_N1 H-Bond Hinge_CO Backbone C=O (e.g., Ala213) Core_N7 N Hinge_CO->Core_N7 H-Bond R1_Amide C8-Amide (R1) (Solvent Exposed) R2_Aryl C6-Aryl (R2) (Selectivity Pocket)

Caption: H-Bonding between the scaffold and the kinase hinge.

This bidentate hydrogen bonding interaction serves as a strong anchor, positioning the R¹ (from the amide) and R² (from the Suzuki coupling) substituents to engage with other regions of the ATP binding site, thereby determining the compound's overall potency and selectivity profile.[1][7][8]

Conclusion

The this compound scaffold is a powerful and versatile tool for the discovery of novel kinase inhibitors. The robust and modular synthetic protocols described herein provide a clear path for researchers to rapidly generate and test a wide array of chemical structures. By systematically varying the substituents at the C8 and C6 positions, scientists can effectively navigate the complex SAR of their target kinase, leading to the identification of potent and selective lead compounds for further drug development.

References

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). ResearchGate. Available at: [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). PubMed. Available at: [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). ResearchGate. Available at: [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2016). National Institutes of Health (NIH). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]

Sources

Application Note & Protocols: Comprehensive Characterization of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques required for the structural elucidation, purity assessment, and complete characterization of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid. As a key heterocyclic scaffold in modern medicinal chemistry, robust and unambiguous characterization is paramount for its use in drug discovery and development pipelines.[1][2][3][4] This guide offers detailed protocols and expert insights for researchers, analytical scientists, and drug development professionals, covering spectroscopic, chromatographic, and other essential analytical methodologies.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents.[1][2] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal scaffold for targeting a wide range of biological targets, including kinases and other enzymes.[5][6] this compound, in particular, serves as a versatile intermediate. The bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 8-position allows for amide bond formation or other modifications.

Given its role as a critical building block, verifying the identity, structure, and purity of this compound is a non-negotiable prerequisite for its use in synthesis and biological screening. An integrated analytical approach, combining multiple orthogonal techniques, is essential to build a complete and trustworthy characterization profile.

Integrated Analytical Workflow

A successful characterization strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a self-validating system for structural confirmation and purity assessment.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Characterization Techniques cluster_2 Data Interpretation & Final Report Synthesis Synthesized Product (Crude) Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Impurity Removal Purified_Sample Purified Analyte: 6-Bromoimidazo[1,2-a]pyrazine- 8-carboxylic acid Purification->Purified_Sample Isolation NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR MS Mass Spectrometry (HRMS) Purified_Sample->MS FTIR FTIR Spectroscopy Purified_Sample->FTIR HPLC RP-HPLC-UV Purified_Sample->HPLC EA Elemental Analysis (CHN) Purified_Sample->EA Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Provides Connectivity Identity Identity Confirmation (Molecular Formula) MS->Identity Provides MW & Formula FTIR->Structure Confirms Functional Groups Purity Purity Assessment (>95% Required) HPLC->Purity Quantifies Purity EA->Identity Confirms Composition Final_Report Certificate of Analysis (Complete Characterization) Structure->Final_Report Purity->Final_Report Identity->Final_Report

Caption: Integrated workflow for the characterization of a novel chemical entity.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent ability to dissolve the polar carboxylic acid and, importantly, to allow for the observation of the exchangeable carboxylic acid proton, which typically appears as a broad singlet at a high chemical shift (>12 ppm).[7]

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a suitable internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the DMSO-d₆ sample.

    • Acquire a ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing & Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm and the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum. The three aromatic protons on the heterocyclic core should each integrate to 1H.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign each proton and carbon to its position in the molecule.

Expected Spectral Features:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect three distinct signals in the aromatic region (typically δ 7.5-9.5 ppm) corresponding to the protons at the C2, C3, and C5 positions. A very broad singlet for the carboxylic acid proton will be observed at high chemical shift (δ > 12 ppm).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expect seven distinct carbon signals. The carboxyl carbon will be significantly downfield (>160 ppm).[7] The carbons attached to nitrogen and bromine will also have characteristic chemical shifts.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of the compound.

Expertise & Causality: The presence of a bromine atom is a key structural feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] Therefore, the mass spectrum will exhibit a characteristic isotopic pattern for any bromine-containing fragment, most notably the molecular ion peak (M⁺), which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units (e.g., [M]⁺ and [M+2]⁺).[8][9] This pattern is a powerful diagnostic tool.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization Method: Electrospray ionization (ESI) is the preferred method due to the polar nature of the carboxylic acid. Both positive and negative ion modes should be tested. ESI(-) is often successful for carboxylic acids, detecting the [M-H]⁻ ion.

  • Instrumental Analysis:

    • Infuse the sample solution into the HRMS instrument (e.g., Orbitrap, TOF).

    • Acquire the spectrum over a relevant m/z range (e.g., 100-500).

    • Ensure the instrument is properly calibrated to achieve mass accuracy of <5 ppm.

  • Data Interpretation:

    • Identify the molecular ion peak cluster. For C₇H₄BrN₃O₂, the expected monoisotopic mass is ~240.9487 Da.[10]

    • Confirm the [M]⁺/[M+2]⁺ or [M-H]⁻/[M-H+2]⁻ isotopic pattern with a ~1:1 intensity ratio.

    • Use the instrument software to calculate the elemental composition from the accurate mass measurement. The calculated formula should match C₇H₄BrN₃O₂ within the instrument's mass accuracy tolerance.

Parameter Expected Value Rationale
Molecular Formula C₇H₄BrN₃O₂Based on synthesis
Monoisotopic Mass 240.9487 DaCalculated for C₇H₄⁷⁹BrN₃O₂
[M+H]⁺ (⁷⁹Br) 241.9560 DaProtonated molecule
[M+H]⁺ (⁸¹Br) 243.9540 DaProtonated molecule with heavier isotope
Intensity Ratio ~1:1Characteristic isotopic signature of bromine[8]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expertise & Causality: The spectrum will be dominated by features of the carboxylic acid and the aromatic heterocyclic system. Carboxylic acids typically show a very broad O-H stretching band due to hydrogen bonding, which can span from 3300 to 2500 cm⁻¹.[7][11] The carbonyl (C=O) stretch is also a strong, sharp absorption.[12]

Protocol 3: FTIR Spectroscopy

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)3300 - 2500Very broad, strong
C-H Stretch (Aromatic)3100 - 3000Medium, sharp
C=O Stretch (Carboxylic Acid)1760 - 1690Strong, sharp[7][11]
C=N / C=C Stretch (Aromatic)1650 - 1450Multiple medium to strong bands
C-O Stretch (Carboxylic Acid)1320 - 1210Medium
C-Br Stretch680 - 515Medium to weak

Chromatographic and Other Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A reverse-phase method is most suitable for this polar analyte.

Protocol 4: Reverse-Phase HPLC for Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) in Water.

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile.

    • Rationale: The acidic modifier improves peak shape for the carboxylic acid by suppressing its ionization.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) at 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A:B to a final concentration of ~0.1 mg/mL.

  • Instrumental Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm, or scan for optimal wavelength using a photodiode array (PDA) detector.

    • Gradient: A typical gradient would be 5% to 95% B over 20 minutes, followed by a hold and re-equilibration.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The purity should typically be ≥98% for use in further synthetic steps or biological assays.

HPLC_Logic Analyte This compound | Polar molecule StationaryPhase Stationary Phase C18 (Non-polar) Hydrophobic interactions retain non-polar molecules Analyte:f1->StationaryPhase:f0 Weak Retention (due to polarity) MobilePhase Mobile Phase Water/Acetonitrile (Polar) Polar solvent elutes polar molecules Analyte:f1->MobilePhase:f0 Strong Affinity Elution Gradient Elution Increasing Acetonitrile (%) Increases mobile phase non-polarity over time, eluting more retained compounds StationaryPhase->Elution:f0 Basis of Separation MobilePhase->Elution:f0 Driving Force

Caption: Logic of reverse-phase HPLC for polar analyte separation.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to corroborate the molecular formula determined by HRMS.

Protocol 5: CHN Elemental Analysis

  • Sample Preparation: Provide ~2-3 mg of the highly purified and completely dry (dried under high vacuum for several hours) sample in a pre-weighed tin capsule.

  • Instrumental Analysis: Analyze the sample using a commercial CHN analyzer, which involves combustion of the sample and quantification of the resulting CO₂, H₂O, and N₂ gases.

  • Data Interpretation:

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula C₇H₄BrN₃O₂.

    • The experimental values should be within ±0.4% of the theoretical values.

Element Theoretical %
Carbon (C)34.74%
Hydrogen (H)1.67%
Nitrogen (N)17.36%

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. By systematically applying the protocols detailed in this guide—spanning NMR, MS, FTIR, HPLC, and Elemental Analysis—researchers can establish an unambiguous and robust data package. This ensures the structural integrity and purity of the material, providing the necessary confidence for its application in subsequent stages of research and drug development.

References

  • Morkos, S., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]

  • Manjula, S.N., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Journals. Available at: [Link]

  • Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Available at: [Link]

  • El-Gogary, T.M., et al. (2013). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Berezin, M.V., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Optical Technology. Available at: [Link]

  • Sharma, R., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Barlin, G.B. (1986). Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Taşdemir, N. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Fancelli, D., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

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  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Al-dujailly, M. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

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Application Note & Protocol: A Scalable Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS 1196154-13-8), a key heterocyclic building block in modern drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active agents, making this intermediate highly valuable for the development of novel therapeutics.[1][2] This protocol details a robust, three-step synthetic pathway designed for scalability, moving from commercially available starting materials to the final product with high purity. We provide step-by-step procedures, mechanistic insights, safety protocols, and data visualization to ensure reproducibility and safe operation in a research or process chemistry environment.

Introduction and Strategic Overview

The imidazo[1,2-a]pyrazine core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[3][4] The title compound, functionalized with both a bromine atom and a carboxylic acid, serves as a versatile synthon for further elaboration via cross-coupling reactions and amide bond formation, enabling the rapid generation of compound libraries for screening.

The synthetic strategy outlined herein is designed for efficiency and scalability. It circumvents the use of expensive metal catalysts in the main pathway and relies on well-established, high-yielding chemical transformations.[5] The three-stage process is as follows:

  • Synthesis of 2-Amino-3-pyrazinecarboxylic Acid: Construction of the core pyrazine ring with the necessary amino and carboxyl functionalities.

  • Regioselective Bromination: Introduction of the bromine atom at the C-6 position (para to the activating amino group) to yield 2-Amino-6-bromopyrazine-3-carboxylic acid.

  • Cyclocondensation: Formation of the fused imidazole ring via reaction with chloroacetaldehyde to afford the final target molecule.

This approach ensures precise control over the substitution pattern and provides a reliable route to the desired product in multi-gram quantities.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Pyrazine Core Synthesis cluster_1 Stage 2: Regioselective Bromination cluster_2 Stage 3: Imidazole Ring Formation cluster_3 Final Processing A 2,3-Pyrazinedicarboxylic Anhydride B 2-Amino-3-pyrazinecarboxylic Acid A->B Hofmann Rearrangement C 2-Amino-6-bromo- pyrazine-3-carboxylic Acid B->C NBS, ACN D 6-Bromoimidazo[1,2-a]pyrazine -8-carboxylic Acid C->D Chloroacetaldehyde, NaHCO3, Heat E Crude Product D->E Reaction Workup F Purified Final Product (>98% Purity) E->F pH-controlled Recrystallization

Figure 1: High-level overview of the three-stage synthetic process.

Detailed Synthesis Protocols

Stage 1: Synthesis of 2-Amino-3-pyrazinecarboxylic Acid

This stage involves a modified Hofmann rearrangement of 2,3-pyrazinedicarboxamide, which is readily prepared from the corresponding commercially available anhydride.

Materials & Reagents

ReagentCAS NumberMW ( g/mol )DensityMoles (mol)Equiv.Amount
2,3-Pyrazinedicarboxylic Anhydride4744-50-7150.09-1.001.0150.1 g
Ammonium Hydroxide (28%)1336-21-635.050.90 g/mL~4.04.0~156 mL
Sodium Hypobromite (1.3 M in NaOH)7699-22-1118.89-1.101.1~846 mL
Hydrochloric Acid (conc.)7647-01-036.461.18 g/mL--As needed

Protocol:

  • Amidation: Suspend 2,3-pyrazinedicarboxylic anhydride (150.1 g, 1.00 mol) in 500 mL of deionized water in a 2 L jacketed reactor. Cool the slurry to 10°C.

  • Slowly add concentrated ammonium hydroxide (~156 mL, 4.0 mol) while maintaining the internal temperature below 25°C. Stir the resulting solution for 1 hour.

  • Remove the water and excess ammonia under reduced pressure to obtain the crude 2,3-pyrazinedicarboxamide as a solid. Dry under vacuum at 50°C overnight.

  • Hofmann Rearrangement: To the dried diamide, add 1 L of deionized water and cool the mixture to 0°C.

  • Slowly add a pre-chilled (0°C) solution of sodium hypobromite (1.3 M, ~846 mL, 1.10 mol) over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Heat the reaction mixture to 70°C for 1 hour to ensure complete rearrangement and destroy any excess hypobromite.

  • Cool the mixture to 10°C and carefully adjust the pH to ~3.5 with concentrated HCl. The product will precipitate.

  • Filter the solid, wash with cold deionized water (2 x 200 mL), and dry under vacuum at 60°C to yield 2-amino-3-pyrazinecarboxylic acid.

Scientist's Notes:

  • Causality: The Hofmann rearrangement is a classic method for converting amides to amines with one fewer carbon. Using it here on the diamide selectively converts one amide group to an amine while leaving the other carboxylic acid group (formed in situ from the other amide) intact. Precise temperature control during the hypobromite addition is critical to prevent side reactions and ensure a high yield.

Stage 2: Synthesis of 2-Amino-6-bromopyrazine-3-carboxylic Acid

This step employs N-bromosuccinimide (NBS) for a clean and regioselective bromination of the electron-rich pyrazine ring.[6]

Materials & Reagents

ReagentCAS NumberMW ( g/mol )DensityMoles (mol)Equiv.Amount
2-Amino-3-pyrazinecarboxylic Acid50594-15-5139.11-0.701.097.4 g
N-Bromosuccinimide (NBS)128-08-5177.98-0.771.1137.0 g
Acetonitrile (ACN)75-05-841.050.786 g/mL--1.5 L

Protocol:

  • Charge the reactor with 2-amino-3-pyrazinecarboxylic acid (97.4 g, 0.70 mol) and acetonitrile (1.5 L).

  • Stir the suspension at room temperature to achieve partial dissolution.

  • Cool the mixture to 0-5°C using an ice bath.

  • Add N-bromosuccinimide (137.0 g, 0.77 mol) portion-wise over 1 hour, maintaining the internal temperature below 10°C.

  • After complete addition, allow the reaction to stir at 5°C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.

  • Add 1 L of deionized water to precipitate the product. Stir the slurry for 30 minutes.

  • Filter the solid, wash thoroughly with cold deionized water (3 x 250 mL) to remove succinimide, and dry under vacuum at 60°C.

Scientist's Notes:

  • Causality: The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. The C-6 position is electronically favored for bromination. Acetonitrile is an excellent solvent choice as it effectively dissolves NBS and is inert to the reaction conditions.[6] Using a slight excess of NBS ensures complete conversion of the starting material.

Stage 3: Cyclocondensation to form this compound

This is the final ring-forming step, creating the fused imidazole system via a Tschitschibabin-type reaction.

Materials & Reagents

ReagentCAS NumberMW ( g/mol )DensityMoles (mol)Equiv.Amount
2-Amino-6-bromopyrazine-3-carboxylic AcidN/A218.01-0.501.0109.0 g
Chloroacetaldehyde (50 wt% in H₂O)107-20-078.501.19 g/mL0.601.2~94.2 g
Sodium Bicarbonate (NaHCO₃)144-55-884.01-1.252.5105.0 g
Ethanol / Water (1:1 v/v)-----1.2 L

Protocol:

  • Combine 2-amino-6-bromopyrazine-3-carboxylic acid (109.0 g, 0.50 mol), sodium bicarbonate (105.0 g, 1.25 mol), and 1.2 L of a 1:1 ethanol/water mixture in the reactor.

  • Heat the suspension to 75-80°C with vigorous stirring.

  • Slowly add the chloroacetaldehyde solution (94.2 g, 0.60 mol) dropwise over 1 hour.

  • Maintain the reaction at 80°C for 8-12 hours, monitoring for completion by LC-MS.

  • After completion, cool the reaction mixture to 10°C.

  • Carefully acidify the dark solution to pH 2-3 with concentrated HCl. A solid precipitate will form.

  • Stir the slurry at 10°C for 1 hour, then filter the crude product.

  • Wash the filter cake with cold deionized water (2 x 200 mL) and then with cold ethanol (1 x 100 mL).

  • Proceed to the purification step.

Reaction Mechanism

Mechanism A 1. Nucleophilic attack by ring nitrogen on chloroacetaldehyde. B 2. Intramolecular cyclization by exocyclic amino group. A->B C 3. Formation of bicyclic hemiaminal intermediate. B->C D 4. Dehydration and aromatization. C->D E Final Product: 6-Bromoimidazo[1,2-a]pyrazine- 8-carboxylic Acid D->E F F

Figure 2: Key mechanistic steps of the cyclocondensation reaction.

Purification and Characterization

The crude product from Stage 3 is purified by a pH-swing recrystallization, which is highly effective for large-scale purification of heterocyclic carboxylic acids.[7]

Protocol:

  • Suspend the crude, wet solid in 1 L of deionized water.

  • Add 2 M NaOH solution portion-wise until the solid completely dissolves (pH ~10-11), forming the sodium salt of the product.

  • Treat the solution with activated charcoal (10 g) and stir for 30 minutes at 50°C to remove colored impurities.

  • Filter the hot solution through a pad of Celite to remove the charcoal.

  • Cool the filtrate to 10°C and slowly acidify with 6 M HCl to pH 2-3, causing the purified product to precipitate.

  • Filter the fine, pale-yellow solid, wash with abundant cold deionized water (3 x 300 mL) until the filtrate is free of chloride ions (test with AgNO₃).

  • Dry the final product under vacuum at 70°C to a constant weight.

Expected Yield: 90-110 g (74-91% over Stage 3). Purity (by HPLC): >98%. Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the data with reference standards.

Safety and Hazard Management

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): At all stages, appropriate PPE must be worn, including a flame-retardant lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (nitrile or neoprene are suitable).[8][9]

  • Chemical Hazards:

    • N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Handle only in a chemical fume hood. Avoid contact with skin and eyes.

    • Bromine-containing compounds: Many organobromine compounds are irritants and potentially toxic. Handle with care.[8]

    • Chloroacetaldehyde: Toxic and corrosive. It is a suspected mutagen. Always handle in a well-ventilated chemical fume hood.[8]

    • Acids and Bases: Concentrated acids (HCl) and bases (NaOH, NH₄OH) are highly corrosive.[10] Add reagents slowly to control exothermic reactions.

  • Emergency Procedures:

    • Spills: For small spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal. Large spills require evacuation and professional emergency response.[9]

    • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[11] For eye contact, use an eyewash station for 15 minutes and seek immediate medical attention.[11] If inhaled, move to fresh air.[10]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Segregate halogenated and non-halogenated organic waste streams. Neutralize acidic and basic aqueous waste before disposal.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. PubMed Central. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available at: [Link]

  • Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]

  • Bromine Safety Operating Procedure. Rutgers University. Available at: [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. Available at: [Link]

  • CN105622526A - Preparation method of 2-aminopyrazine derivatives. Google Patents.
  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction. ResearchGate. Available at: [Link]

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  • Bromine | Chemical Emergencies. CDC. Available at: [Link]

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  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. Available at: [Link]

  • 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid. PubChem. Available at: [Link]

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Application Note: Leveraging 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold

The relentless pursuit of novel chemical entities with therapeutic potential has positioned fragment-based lead discovery (FBLD) as a cornerstone of modern drug development.[1][2][3] This approach, which champions the screening of low molecular weight compounds (typically < 300 Da), offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2][3] Within the vast landscape of chemical fragments, "privileged scaffolds" — core structures that exhibit binding affinity to a range of biological targets — are of paramount importance.[4][5] The imidazo[1,2-a]pyrazine ring system is increasingly recognized as such a scaffold, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]

This application note presents 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid as a quintessential fragment for FBLD campaigns. This specific molecule embodies several desirable features for a fragment library member:

  • Structural Rigidity: The fused bicyclic system provides a well-defined three-dimensional shape, reducing conformational entropy upon binding and facilitating interpretation of structure-activity relationships (SAR).

  • Chemical Tractability: The bromine atom at the C6 position serves as a versatile synthetic handle for facile chemical modification and fragment evolution through cross-coupling reactions. The carboxylic acid at C8 offers a key interaction point, often for hydrogen bonding, and another potential site for chemical elaboration.

  • "Rule of Three" Compliance: With a molecular weight of 242.03 g/mol , this fragment adheres to the "Rule of Three," a guideline for desirable fragment properties (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[3][9]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound in a typical FBLD workflow, from primary screening and hit validation to initial SAR exploration.

The Fragment-Based Lead Discovery (FBLD) Workflow

The journey from a fragment "hit" to a "lead" compound is a systematic process of identification, validation, and optimization. The unique challenge with fragments lies in their inherently weak binding affinities (typically in the high µM to mM range), which necessitates the use of highly sensitive biophysical techniques for their detection.[10][11][12]

FBLD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. This compound) B Primary Biophysical Screen (e.g., SPR, TSA, NMR) A->B Screening C Orthogonal Biophysical Method (e.g., ITC, NMR) B->C Confirmation D Biochemical/Cellular Assay C->D Functional Validation E Structural Biology (X-ray Crystallography, NMR) D->E Binding Mode Analysis F Structure-Guided Medicinal Chemistry E->F Iterative Design G Lead Compound F->G Optimization SPR_Principle cluster_0 SPR Sensorgram A Baseline (Buffer Flow) B Association (Fragment Injection) C Dissociation (Buffer Flow) D Response (RU) E Time path 1,0.5 1,0.5 path->1,0.5 1,1.2 1,1.2 1,0.5->1,1.2 2.5,1.2 2.5,1.2 1,1.2->2.5,1.2 2.5,0.7 2.5,0.7 2.5,1.2->2.5,0.7 4,0.7 4,0.7 2.5,0.7->4,0.7

Caption: A typical SPR sensorgram showing fragment binding phases.

Part 2: Hit Validation and Characterization

A hit from a primary screen must be confirmed using an orthogonal method to eliminate false positives. This step validates the binding event using a different physical principle.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for FBLD, capable of detecting very weak binding events and providing structural information about the binding site. [10][13][14]Ligand-observe methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for hit validation. [15][13] Causality: STD-NMR relies on the transfer of magnetization from a selectively saturated protein to a bound ligand. Only ligands that actually bind to the protein will receive this saturation and show a signal in the difference spectrum, making it a highly reliable method for confirming a direct interaction. [13] Step-by-Step Protocol (STD-NMR):

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment hit (e.g., 500 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment-only sample for reference.

    • For the protein-fragment sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.

    • The saturation is typically applied as a train of selective Gaussian pulses for a total saturation time of 1-2 seconds.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum belong to the protons of the fragment that are in close proximity to the protein surface upon binding.

    • The appearance of signals confirms the binding interaction. The relative intensity of the signals can provide information about which part of the fragment is most intimately involved in the binding (the binding epitope).

Technique Principle Key Output Strengths
TSA/DSF Ligand-induced thermal stabilizationΔTmHigh-throughput, low protein usage
SPR Mass change on sensor surfaceKD, ka, kdReal-time kinetics, label-free
STD-NMR Saturation transfer from protein to ligandBinding confirmation, epitope mappingLow false-positive rate, structural info

Part 3: The Path Forward: Hit-to-Lead Optimization

Once a fragment like this compound is validated as a binder, the next phase is to evolve it into a more potent lead compound. [16]This process is heavily reliant on structural biology and medicinal chemistry.

  • Structural Elucidation: Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the gold standard. This reveals the precise binding mode and identifies vectors for chemical elaboration.

  • Structure-Guided Growth: The bromine atom on the this compound scaffold is an ideal "growth point." Using the structural information, medicinal chemists can design and synthesize new analogues via reactions like Suzuki or Buchwald-Hartwig coupling to introduce new functionalities that can interact with adjacent pockets on the protein surface, thereby increasing affinity and selectivity. [17]3. Fragment Linking/Merging: If another fragment is found to bind in a nearby site, the two can be chemically linked to create a larger, higher-affinity molecule.

The imidazo[1,2-a]pyridine scaffold, a close analogue, has been successfully optimized from fragment hits into potent inhibitors for targets like PI3K, demonstrating the viability of this strategy. [18][19][20]

Conclusion

This compound represents a high-value starting point for fragment-based drug discovery campaigns. Its privileged imidazo[1,2-a]pyrazine core, combined with strategically placed functional groups for interaction and synthetic elaboration, makes it an exemplary tool for identifying novel hit compounds. The protocols detailed herein provide a robust framework for screening, validating, and characterizing the interactions of this and similar fragments. By integrating sensitive biophysical techniques with structure-guided medicinal chemistry, fragments originating from this scaffold can be efficiently optimized into potent and selective lead compounds for a new generation of therapeutics.

References

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  • Renaud, J., & Gygax, D. (2011). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 2(4), 289–293. [Link]

  • Dalvit, C., Flocco, M., Knapp, S., & Pevarello, P. (2003). ¹⁹F NMR in fragment-based screening: theory and applications. Journal of the American Chemical Society, 125(25), 7645–7653. [Link]

  • Ciulli, A., & Abell, C. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Methods in Enzymology, 641, 147–181. [Link]

  • Lawson, A. (2025). Emerging chemical scaffolds: The next generation of heterocycles in drugs. ACS Fall 2025. [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2013). NMR spectroscopy in fragment-based drug discovery. Journal of Biomolecular NMR, 56(2), 65–75. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Lattmann, R., & Hillmann, P. (2013). Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. Bioorganic & Medicinal Chemistry Letters, 23(16), 4617–4621. [Link]

  • Neumann, L., & Gygax, D. (2009). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 4(9), 943–960. [Link]

  • Krol, E., & Krol, M. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6968. [Link]

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  • Kaur, R., & Kumar, R. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Rowan University. Fragment-Based Lead Discovery. [Link]

  • Kumar, A., & Singh, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22176. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

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  • Murray, J. B., & Verdonk, M. L. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry, 61(5), 489–497. [Link]

  • Imanidis, G., & Kaiser, M. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm, 11(7), 1195–1200. [Link]

  • Brath, U., & Stiefl, N. (2015). Toward Rational Fragment-Based Lead Design without 3D Structures. Journal of Medicinal Chemistry, 58(15), 5877–5889. [Link]

  • Al-Salahi, R., & Marzouk, M. (2025). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. European Journal of Medicinal Chemistry, 290, 116345. [Link]

  • Holdgate, G. A., & Williams, D. H. (2018). Protein Thermal Shifts to Identify Low Molecular Weight Fragments. Methods in Molecular Biology, 1764, 1-27. [Link]

  • Orfi, L., & Kotschy, A. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 100–113. [Link]

  • Robers, M. B., & Barluenga, S. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 717–728. [Link]

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  • Wuest, W. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

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  • PubChem. Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a key building block in the development of novel therapeutics, including potential PI3K/mTOR dual inhibitors, achieving a high-yield, reproducible synthesis is paramount.[1]

This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on troubleshooting and yield optimization.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and reliable method for constructing the imidazo[1,2-a]pyrazine core is through the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[2][3] For the target molecule, the synthesis is best approached in two key stages: (1) Cyclocondensation to form the methyl or ethyl ester, followed by (2) Saponification to yield the final carboxylic acid. This strategy generally provides a cleaner product and avoids solubility issues associated with using bromopyruvic acid directly.

The core reaction mechanism involves three primary steps:

  • Nucleophilic Attack: The exocyclic nitrogen of 2-amino-5-bromopyrazine attacks the electrophilic carbonyl carbon of the pyruvate ester.

  • Intramolecular Cyclization: The endocyclic nitrogen then attacks the carbon bearing the halogen, forming the five-membered imidazole ring in an SN2-type reaction.

  • Aromatization: A final dehydration step results in the stable, aromatic imidazo[1,2-a]pyrazine ring system.

mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product (Ester) start_A 2-Amino-5-bromopyrazine intermediate_A Nucleophilic Adduct start_A->intermediate_A 1. Nucleophilic    Addition start_B Ethyl Bromopyruvate start_B->intermediate_A intermediate_B Cyclized Dihydro-imidazopyrazine intermediate_A->intermediate_B 2. Intramolecular    Cyclization (SN2) final_product Methyl 6-bromoimidazo[1,2-a]pyrazine -8-carboxylate intermediate_B->final_product 3. Dehydration &    Aromatization

Caption: Generalized reaction mechanism for imidazo[1,2-a]pyrazine formation.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate first?

Low yield is a common complaint and can stem from multiple factors. Before making drastic changes, systematically evaluate these four critical areas:

  • Purity of Starting Materials: 2-amino-5-bromopyrazine can degrade over time. Ensure its purity by NMR or LC-MS. Ethyl or methyl bromopyruvate is a lachrymator and can hydrolyze; use a fresh, high-quality source.

  • Reaction Temperature: This condensation requires heating, but excessive temperatures can lead to polymerization and the formation of dark, tarry side-products. A temperature range of 80-100 °C is a typical starting point.[4]

  • Solvent Choice: The solvent must be able to dissolve the starting materials and be stable at the reaction temperature. Ethanol is often a good starting point as it facilitates the reaction and allows for easy removal.[5] For less reactive substrates, higher boiling point solvents like DMF or toluene can be effective.

  • Work-up and Purification: The final product is a carboxylic acid, and the intermediate is an ester. They have vastly different properties. Inefficient extraction of the ester or premature hydrolysis can significantly reduce isolated yield. Likewise, improper pH adjustment during the final precipitation is a common source of loss.

Q2: The initial condensation reaction to form the ester is slow or stalls. How can I drive it to completion?

If TLC or LC-MS analysis shows significant unreacted 2-amino-5-bromopyrazine, consider the following:

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the bromopyruvate ester (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Addition of a Mild Base: The reaction generates HBr as a byproduct, which can protonate the starting aminopyrazine, rendering it non-nucleophilic. The addition of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) can scavenge this acid and improve reaction rates.[4]

  • Solvent Polarity: If you are using a non-polar solvent like toluene, switching to a more polar aprotic solvent like DMF can sometimes increase the reaction rate by better solvating the ionic intermediates.

Q3: My TLC plate shows multiple dark spots and streaking. What are the likely side products and how can I minimize them?

This typically indicates decomposition or polymerization. The primary cause is often excessive heat.

  • Likely Side Products: These are often complex polymeric materials arising from the self-condensation of the bromopyruvate or reactions with impurities. Dimerization of the product or starting material can also occur.

  • Minimization Strategies:

    • Temperature Control: Do not exceed the optimal temperature. A step-wise heating profile can be beneficial.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.

    • Degas Solvents: Using degassed solvents can further reduce oxidative degradation.

Q4: What is the optimal solvent and base combination for the cyclocondensation step?

The optimal combination depends on the reactivity of your specific substrate, but the following table summarizes common starting points derived from related imidazo-fused heterocycle syntheses.

SolventBase (Optional)Temperature (°C)Advantages & ConsiderationsReference
EthanolNaHCO₃70-80 (Reflux)Good starting point. Easy to remove solvent. Base neutralizes HBr byproduct.[5]
TolueneNaHCO₃85-95Higher temperature can increase rate. Anhydrous conditions are important.[4]
DMFDBU / Et₃N80-100Excellent solvating power for difficult substrates. Requires careful removal under high vacuum.[5]
AcetonitrileNone70-80 (Reflux)Can work well, but may be less efficient than ethanol for some substrates.[5]

Q5: I am having trouble hydrolyzing the ester to the final carboxylic acid. What are the best conditions?

The saponification of the ester is a critical final step. Common issues include incomplete hydrolysis or degradation of the heterocyclic core.

  • Recommended Conditions: A standard and reliable method is using LiOH in a THF/water or Methanol/water mixture at room temperature. LiOH is often preferred over NaOH or KOH as it can lead to cleaner reactions with fewer side products.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. The disappearance of the ester spot and the appearance of a more polar acid spot (which may streak on silica) is indicative of completion.

  • Work-up is Key: After hydrolysis, the reaction mixture will be basic. Carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. The carboxylic acid product should precipitate out of the aqueous solution. Cooling the mixture on an ice bath can aid precipitation. Collect the solid by filtration.

Section 3: Optimized Experimental Protocol

This section provides a validated, two-step protocol for the synthesis of this compound, designed for high yield and purity.

workflow prep 1. Reagent Preparation & Setup reaction 2. Step 1: Cyclocondensation to Ester (2-Amino-5-bromopyrazine + Methyl Bromopyruvate) prep->reaction monitoring 3. Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup_ester 4. Aqueous Workup & Extraction of Ester monitoring->workup_ester purify_ester 5. Purification (Column Chromatography) workup_ester->purify_ester hydrolysis 6. Step 2: Saponification of the Ester (LiOH) purify_ester->hydrolysis acid_workup 7. Acidification & Precipitation of Product hydrolysis->acid_workup final_purify 8. Final Wash & Dry acid_workup->final_purify analysis 9. Characterization (NMR, MS, Purity) final_purify->analysis

Caption: Recommended two-step workflow for the synthesis.

Step 1: Synthesis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Amino-5-bromopyrazine173.995.00 g28.71.0
Methyl 2-bromo-3-oxobutanoate181.015.70 g31.51.1
Sodium Bicarbonate (NaHCO₃)84.014.82 g57.42.0
Ethanol (Anhydrous)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyrazine (1.0 eq), sodium bicarbonate (2.0 eq), and anhydrous ethanol.

  • Stir the suspension at room temperature for 10 minutes.

  • Add methyl bromopyruvate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot should appear.

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Dissolve the crude material in dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and evaporate the solvent to yield the ester, typically as a pale yellow solid.[6]

Step 2: Hydrolysis to this compound
  • Dissolve the purified methyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio, 40 mL).

  • Add Lithium Hydroxide (LiOH·H₂O, ~3.0 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is completely consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1M HCl dropwise with stirring until the pH of the solution is approximately 3-4. A precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water and a small amount of cold diethyl ether.

  • Dry the product under high vacuum to a constant weight. The final product should be an off-white to pale solid.

Section 4: Visual Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during the synthesis.

troubleshooting start Problem: Low Final Yield check_step At which step is the loss occurring? Step 1 (Ester Formation) Step 2 (Hydrolysis) start->check_step step1_tlc Analyze TLC of crude Step 1 reaction check_step:f1->step1_tlc step2_analysis Analyze aqueous layer after acidification check_step:f2->step2_analysis tlc_sm Observation: Mainly Starting Material step1_tlc->tlc_sm Incomplete Reaction tlc_multi Observation: Multiple Side Products/Tar step1_tlc->tlc_multi Decomposition solve_sm Action: - Increase reaction temperature to 90°C (Toluene). - Use 1.2 eq of bromopyruvate. - Ensure base is present and active. tlc_sm->solve_sm solve_multi Action: - Lower reaction temperature to 70°C. - Add bromopyruvate slowly at reflux. - Run under N2 atmosphere. tlc_multi->solve_multi no_ppt Observation: No/Little Precipitate step2_analysis->no_ppt Poor Precipitation oily_ppt Observation: Oily/Gummy Precipitate step2_analysis->oily_ppt Impure Product solve_no_ppt Action: - Confirm pH is 3-4 with pH paper. - Extract aqueous layer with EtOAc or DCM. - Check for incomplete hydrolysis (run longer). no_ppt->solve_no_ppt solve_oily Action: - Product may need recrystallization. - Try triturating with ether or pentane. - Ensure all THF was removed before acidification. oily_ppt->solve_oily

Caption: A decision tree for troubleshooting low-yield issues.

References

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyrazines. (2016). ResearchGate. Available at: [Link]

  • This compound. Applichem Performance Chemicals. Available at: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2022). Molecules. Available at: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008). HETEROCYCLES. Available at: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
  • Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. (2021). ChemistrySelect. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2024). RSC Publishing. Available at: [Link]

  • 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid. PubChemLite. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2018). Chemical Communications. Available at: [Link]

  • CAS 1196154-13-8 this compound. Xi'an Polymer Light Technology Corp. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines by cyclization reaction. (2023). ResearchGate. Available at: [Link]

  • The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. (1975). Journal of Heterocyclic Chemistry. Available at: [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. (2023). Molecules. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ChemistrySelect. Available at: [Link]

  • 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid. PubChem. Available at: [Link]

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Technical Support Center: Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you may encounter in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in imidazo[1,2-a]pyrazine synthesis can often be attributed to several factors:

  • Incomplete initial condensation: The initial formation of the imine intermediate from the 2-aminopyrazine and the α-haloketone (or equivalent) is a critical step.[1] Insufficient reaction time, suboptimal temperature, or the presence of moisture can hinder this step.

  • Suboptimal reaction conditions: Many traditional methods for imidazo[1,2-a]pyridine/pyrazine synthesis have drawbacks such as long reaction times, harsh conditions with the use of bases, and the use of high-boiling toxic organic solvents, which can lead to decomposition of substrates and lower yields.[1]

  • Side reactions: The formation of byproducts is a significant contributor to reduced yields. These can arise from self-condensation of the ketone, polymerization of starting materials, or alternative cyclization pathways.

  • Purification losses: The final product may be lost during workup and purification steps.[2] Column chromatography is a common purification method, but care must be taken to select the appropriate solvent system to avoid product loss.[1]

Q2: I am observing an unexpected isomer in my final product mixture. What could be the cause?

A2: The formation of regioisomers is a known challenge, particularly when using substituted 2-aminopyrazines. The cyclization can potentially occur at different nitrogen atoms of the pyrazine ring, leading to a mixture of products. The regioselectivity is often influenced by:

  • Electronic effects: The electron density on the pyrazine ring nitrogens plays a crucial role. Electron-donating or withdrawing groups on the pyrazine ring can direct the cyclization to a specific nitrogen.

  • Steric hindrance: Bulky substituents on the 2-aminopyrazine or the α-haloketone can favor the formation of the less sterically hindered isomer.

Two synthetic routes are often established to deliver the desired 2- and 3-aryl regioisomers.[2]

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, polymeric byproducts, and side-reaction products.[2] Purification can be challenging due to similar polarities between the desired product and impurities.

Troubleshooting Purification:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: This is a widely used technique.[1] Optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial for good separation. A gradient elution may be necessary.

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous phase. The aqueous phase is then basified, and the product is re-extracted with an organic solvent.

II. Troubleshooting Guide: Common Side Reactions

This section details common side reactions and provides actionable steps to mitigate them.

Problem 1: Formation of Polymeric Byproducts

Symptoms:

  • A significant amount of an insoluble, often dark-colored, material is observed in the reaction mixture.

  • Streaking on TLC plates.

  • Low recovery of the desired product after workup.

Causality: Polymerization can occur through self-condensation of the α-haloketone or reaction of the highly reactive intermediates with starting materials or the product itself. This is often exacerbated by high temperatures and prolonged reaction times.

Mitigation Strategies:

  • Control Reaction Temperature: Avoid excessive heating. Stepwise heating, where the initial condensation is carried out at a lower temperature before gradually increasing it for the cyclization, can be beneficial.

  • Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Slow Addition of Reagents: Adding the α-haloketone dropwise to the solution of 2-aminopyrazine can help to maintain a low concentration of the reactive ketone, thereby minimizing self-condensation.

Problem 2: Tautomerization

Symptoms:

  • Observation of unexpected peaks in the 1H-NMR spectrum, particularly in the aromatic region.[2]

  • Broadening of NMR signals.

Causality: Imidazo[1,2-a]pyrazines can exist in tautomeric forms. While the canonical structure is generally the most stable, certain substitution patterns or solvent conditions can favor the presence of tautomers, leading to complex NMR spectra. In the 1H-NMR spectra of imidazo[1,2-a]pyrazine compounds, the H5 and H6 protons are typically defined as doublets.[2]

Mitigation and Characterization:

  • NMR Analysis: Variable temperature NMR studies can help to resolve tautomeric equilibria.

  • Solvent Effects: Acquiring NMR spectra in different solvents (e.g., CDCl3, DMSO-d6) can sometimes simplify the spectrum by favoring one tautomer.

  • 2D NMR Techniques: COSY and HSQC experiments can help to assign the complex proton and carbon signals.

Problem 3: Unwanted Halogenation

Symptoms:

  • Mass spectrometry data indicates the presence of a product with a mass corresponding to the addition of a halogen atom.

  • Unexpected signals in the aromatic region of the 1H-NMR spectrum.

Causality: In syntheses involving reagents like N-bromosuccinimide (NBS) for bromination, over-halogenation can occur, leading to di- or tri-halogenated products.[3] The imidazo[1,2-a]pyrazine ring is electron-rich and susceptible to electrophilic substitution, with the C-3 position being particularly reactive.[4]

Mitigation Strategies:

  • Stoichiometric Control: Use the exact stoichiometric amount of the halogenating agent.

  • Low Temperature: Perform the halogenation at a low temperature (e.g., 0 °C or below) to control the reactivity.

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture.

Problem 4: Formation of Byproducts from Multicomponent Reactions (MCRs)

Symptoms:

  • A complex mixture of products is observed by LC-MS, even though the starting materials are consumed.

Causality: While multicomponent reactions (MCRs) are efficient for building molecular complexity, they can sometimes lead to the formation of various side products if the reaction conditions are not carefully controlled.[5][6] For example, in a three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide, side reactions can include the formation of amides from the isocyanide or self-condensation of the aldehyde.

Mitigation Strategies:

  • Catalyst Optimization: The choice and amount of catalyst can significantly influence the reaction outcome.[5] For instance, iodine has been shown to be an effective and cost-effective catalyst for certain MCRs leading to imidazo[1,2-a]pyrazines.[5][7]

  • Solvent Selection: The solvent can play a crucial role in MCRs. Green solvents are increasingly being explored to improve the environmental friendliness and sometimes the efficiency of these reactions.[1][6]

  • Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize the formation of thermal decomposition byproducts.[1][8]

III. Experimental Protocols & Visualizations

General Protocol for Imidazo[1,2-a]pyrazine Synthesis via Condensation

This protocol outlines a general procedure for the synthesis of 2-substituted imidazo[1,2-a]pyrazines.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrazine (1.0 eq) and a suitable solvent (e.g., ethanol, DMF).

  • Stir the mixture at room temperature until the 2-aminopyrazine is completely dissolved.

Step 2: Addition of α-Haloketone

  • Add the α-haloketone (1.1 eq) to the reaction mixture.

  • The addition can be done in one portion or dropwise, depending on the reactivity of the ketone.

Step 3: Reaction

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the starting materials are consumed (typically 2-24 hours), cool the reaction mixture to room temperature.

Step 4: Workup and Purification

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Workflow

The following diagram illustrates a general troubleshooting workflow for common issues in imidazo[1,2-a]pyrazine synthesis.

TroubleshootingWorkflow Start Start Synthesis LowYield Low Yield Start->LowYield Issue ImpureProduct Impure Product Start->ImpureProduct Issue SuccessfulProduct Successful Product Start->SuccessfulProduct No Issue CheckConditions Check Reaction Conditions: - Temperature - Time - Solvent LowYield->CheckConditions CheckReagents Check Reagent Purity and Stoichiometry LowYield->CheckReagents OptimizePurification Optimize Purification: - Recrystallization - Column Chromatography - Extraction ImpureProduct->OptimizePurification SideReactions Investigate Side Reactions: - Polymerization - Isomerization - Halogenation ImpureProduct->SideReactions CheckConditions->Start Modify CheckReagents->Start Modify OptimizePurification->SuccessfulProduct Purified SideReactions->Start Modify Conditions

Caption: A troubleshooting decision tree for imidazo[1,2-a]pyrazine synthesis.

Common Side Reaction Pathways

This diagram illustrates potential side reaction pathways that can compete with the desired product formation.

SideReactions cluster_main Desired Reaction cluster_side Side Reactions Aminopyrazine 2-Aminopyrazine Intermediate Imine Intermediate Aminopyrazine->Intermediate + Haloketone α-Haloketone Haloketone->Intermediate Polymer Polymeric Byproducts Haloketone->Polymer Self-condensation Product Imidazo[1,2-a]pyrazine Intermediate->Product Cyclization Isomer Regioisomer Intermediate->Isomer Alternative Cyclization

Caption: Competing reaction pathways in imidazo[1,2-a]pyrazine synthesis.

IV. References

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science. [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. [Link]

  • The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC - NIH. [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. [Link]

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Technical Support Center: Optimization of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring reproducibility, high yield, and purity. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational optimization.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached via two primary routes, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Route A involves the cyclocondensation of a pre-functionalized aminopyrazine with a two-carbon building block, followed by ester hydrolysis. Route B focuses on building the core imidazo[1,2-a]pyrazine ring system first, followed by sequential bromination and hydrolysis.

Synthetic_Pathways cluster_A Route A: Pre-functionalization Strategy cluster_B Route B: Post-functionalization Strategy A1 Ethyl 2-amino-5-bromopyrazine-3-carboxylate A3 Ethyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate A1->A3 Cyclocondensation A2 α-Halo Ketone (e.g., Bromoacetaldehyde) A2->A3 A4 Target Molecule: This compound A3->A4 Ester Hydrolysis B1 Ethyl 2-aminopyrazine-3-carboxylate B2 Ethyl imidazo[1,2-a]pyrazine-8-carboxylate B1->B2 Cyclocondensation B3 Ethyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate B2->B3 Regioselective Bromination (NBS) B4 Target Molecule: This compound B3->B4 Ester Hydrolysis

Caption: Primary synthetic routes to the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low Yield During Cyclocondensation Reaction

Question: My cyclocondensation of the 2-aminopyrazine with the α-haloketone is resulting in a low yield of the desired imidazo[1,2-a]pyrazine core. What are the common causes and how can I improve it?

Answer: Low yield in this key ring-forming step is a frequent challenge. The efficiency of this reaction, often a variation of the Tschitschibabin reaction, is highly sensitive to several parameters. Let's break down the critical factors for optimization.

  • Starting Material Purity: The purity of the 2-aminopyrazine derivative is paramount. Impurities can interfere with the reaction, leading to side products. Ensure starting materials are fully characterized before use.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Polar Aprotic Solvents (e.g., DMF): Often a good starting point as they effectively dissolve the polar aminopyrazine salts that form as intermediates.

    • Alcohols (e.g., Ethanol, Isopropanol): Commonly used and can facilitate the reaction, sometimes under reflux conditions.

    • Green Solvents: Microwave-assisted synthesis in a mixture of water and isopropanol (H₂O-IPA) has been shown to be highly effective, reducing reaction times from hours to minutes and often yielding cleaner products.[1]

  • Temperature and Reaction Time:

    • Many of these condensations require heat to proceed at a reasonable rate.[2] A systematic screen from 80 °C to the reflux temperature of the chosen solvent is recommended.

    • Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS.[2] Pushing the reaction for too long at high temperatures can lead to decomposition and the formation of dark, tarry side products.

  • Catalysis: While many preparations proceed without a catalyst, some systems benefit from additives.

    • Iodine Catalysis: Molecular iodine (I₂) can act as a mild Lewis acid to activate the carbonyl group of the ketone, facilitating the initial condensation and subsequent cyclization.[3][4][5] This can lead to higher yields under milder conditions.[4]

Optimization Workflow:

Troubleshooting_Low_Yield decision decision start Low Yield in Cyclization decision1 What is the major component? start->decision1 Check TLC/ LC-MS of crude outcome1 Increase Temperature and/or Reaction Time. Consider Microwave Irradiation. decision1->outcome1 Unreacted Starting Material outcome2 Lower Temperature. Verify Reactant Stoichiometry. Consider Iodine Catalyst for Milder Conditions. decision1->outcome2 Multiple Spots/ Side Products outcome3 Reaction Temperature is too high. Screen alternative, lower-boiling solvents. decision1->outcome3 Baseline Material/ Decomposition

Caption: Decision tree for troubleshooting low cyclization yields.

Issue 2: Inefficient or Complicated Final Ester Hydrolysis

Question: I am struggling with the hydrolysis of the ethyl ester to the final carboxylic acid. The reaction is either incomplete or I see evidence of product degradation. What are the best practices?

Answer: The hydrolysis of the ester is the final, critical step. The imidazo[1,2-a]pyrazine core can be sensitive to harsh conditions, so optimization is key to achieving high purity.

  • Choice of Base vs. Acid:

    • Base-Catalyzed (Saponification): This is the most common and often cleanest method. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is an excellent starting point. NaOH or KOH can also be used. The advantage is that the product precipitates as a salt during the acidic workup, which aids in purification.

    • Acid-Catalyzed: While possible with agents like concentrated HCl, this method is often more aggressive. The elevated temperatures required can lead to decomposition or undesired side reactions on the heterocyclic core. It should be considered a secondary option if base-catalyzed methods fail.

  • Temperature Control: For base-catalyzed hydrolysis, running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) is usually sufficient. Overheating can degrade the product.

  • Workup Procedure: This is critical for isolating the carboxylic acid. After the reaction is complete (as monitored by TLC/LC-MS), cool the mixture in an ice bath and slowly acidify with an acid like 1M HCl. The carboxylic acid product, being zwitterionic, is often poorly soluble in both water and common organic solvents at its isoelectric point. It should precipitate as a solid.

    • Pro-Tip: Acidify slowly until you see maximum precipitation. Check the pH. This solid can then be isolated by filtration, washed with cold water and a non-polar organic solvent (like diethyl ether) to remove impurities, and then dried.

Issue 3: Poor Regioselectivity During Bromination (For Route B)

Question: When attempting to brominate the imidazo[1,2-a]pyrazine-8-carboxylate core, I am getting a mixture of products, including di-brominated species. How can I achieve selective bromination at the C6 position?

Answer: Achieving regioselectivity in electrophilic substitution on this heterocyclic system requires careful control of reagents and conditions. The electronic nature of the ring directs bromination preferentially to certain positions.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): This is the reagent of choice for controlled, selective bromination.[6] It provides a low, steady concentration of electrophilic bromine, which minimizes over-bromination compared to using liquid bromine (Br₂).

    • Liquid Bromine (Br₂): This is a much more reactive and less selective reagent. It should be avoided unless exhaustive bromination is the goal.

  • Stoichiometry: Use a slight excess, but not a large one, of NBS (e.g., 1.05-1.1 equivalents). Carefully controlling the stoichiometry is critical to prevent the formation of di-brominated products.

  • Solvent and Temperature:

    • A polar aprotic solvent like DMF or a non-polar solvent like dichloromethane (DCM) or acetic acid can be used.[6]

    • The reaction should be started at a low temperature (e.g., 0 °C) and allowed to slowly warm to room temperature. This helps to control the reaction rate and improve selectivity.

ParameterRecommendation for High C6 SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled, low concentration of electrophilic bromine, minimizing over-reaction.[6]
Equivalents 1.05 - 1.1 eq.Prevents di-bromination which can occur with a large excess of the brominating agent.
Solvent DMF, Acetic Acid, or DCMSolubilizes the starting material and reagent, facilitating a homogeneous reaction.[6]
Temperature Start at 0 °C, warm to RTLower temperature moderates the reaction rate, enhancing selectivity for the most activated position.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for Route A? The ideal starting material is an ester of 2-amino-5-bromopyrazine-3-carboxylic acid, such as the ethyl or methyl ester. These precursors already contain the necessary bromine and a protected carboxylic acid at the correct positions.[7]

Q2: How should I monitor the progress of these reactions? Thin Layer Chromatography (TLC) is indispensable for routine monitoring. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes for ester intermediates). Staining with potassium permanganate can help visualize spots if they are not UV-active. For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[2]

Q3: What are the key safety precautions for this synthesis? Always work in a well-ventilated fume hood. α-haloketones are lachrymatory and alkylating agents; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. N-Bromosuccinimide is corrosive and light-sensitive.

Q4: My final carboxylic acid product has very poor solubility. How can I purify it? Poor solubility is expected. Purification is often best achieved by trituration or recrystallization rather than column chromatography. After isolating the crude solid post-hydrolysis, try suspending it in a hot solvent in which it is sparingly soluble (e.g., ethanol, methanol, or acetonitrile). Upon cooling, the pure product should crystallize out, leaving impurities in the mother liquor.

Section 4: Experimental Protocols

These protocols provide a validated starting point. Researchers should perform small-scale trials to optimize for their specific substrates and equipment.

Protocol 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (Route B Example)
  • Reaction Setup: To a solution of ethyl imidazo[1,2-a]pyrazine-8-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.2 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into ice water. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold diethyl ether to remove residual DMF and soluble impurities. Dry the solid under vacuum to yield the desired product.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Suspend ethyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add solid Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq).

  • Reaction: Stir the suspension vigorously at room temperature for 4-8 hours. The mixture should become homogeneous as the reaction proceeds.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Workup: Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath.

  • Precipitation: Slowly add 1M HCl dropwise with stirring. A white or off-white precipitate will form. Continue adding acid until the pH is ~3-4 and no further precipitation is observed.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with ample cold water, followed by a small amount of diethyl ether.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

References

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed. (n.d.). Retrieved from [Link]

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing). (2019). Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022). Retrieved from [Link]

  • Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones - Journal of the Chemical Society (Resumed) (RSC Publishing). (1965). Retrieved from [Link]

  • Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction. - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. (n.d.). Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (2023). Retrieved from [Link]

  • CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents. (n.d.).
  • EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents. (n.d.).
  • This compound. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. (n.d.). Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Retrieved from [Link]

  • The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. (1975). Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification. The insights provided are grounded in established chemical principles and field-proven experience to ensure the integrity and reproducibility of your experimental outcomes.

I. Understanding the Chemistry: Synthesis and Impurity Formation

The synthesis of this compound typically involves a multi-step process. A common route begins with the bromination of 2-aminopyrazine, followed by a cyclocondensation reaction with an α-halocarbonyl compound, and subsequent hydrolysis of an ester precursor. Each of these steps presents opportunities for impurity formation.

Synthesis_Pathway A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B Bromination (e.g., NBS) C Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate B->C Cyclocondensation (e.g., with methyl bromopyruvate) D This compound C->D Hydrolysis (e.g., LiOH, NaOH)

Caption: General synthetic pathway for this compound.

Understanding the potential side reactions is crucial for effective troubleshooting. Key impurities can arise from incomplete reactions, side reactions of starting materials or intermediates, and degradation of the final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My final product shows a low melting point and a broad peak in the 1H NMR spectrum. What are the likely impurities?

A low or broad melting point, along with broad NMR signals, suggests the presence of impurities. Based on the typical synthetic route, the most common culprits are:

  • Unreacted Starting Material (2-Amino-5-bromopyrazine): If the initial cyclocondensation reaction did not go to completion, you may have residual 2-amino-5-bromopyrazine in your product.

  • Incomplete Hydrolysis: The presence of the methyl or ethyl ester precursor (Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate) is a very common impurity if the final hydrolysis step is not complete.[1]

  • Decarboxylated Byproduct: Imidazo[1,2-a]pyrazine-8-carboxylic acids can be susceptible to decarboxylation, especially under harsh heating conditions, leading to the formation of 6-bromoimidazo[1,2-a]pyrazine.[2][3][4]

  • Solvent Adducts: Residual solvents from the reaction or purification steps can also be present.

Solution Workflow:

  • Analytical Confirmation:

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent technique to resolve and quantify the different components in your mixture. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).[5]

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the impurities by providing their molecular weights.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical. For carboxylic acids of this type, polar protic solvents or mixtures are often effective.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve its mobility on the silica gel) is a good starting point.

Purification_Workflow Start Crude Product HPLC HPLC/LC-MS Analysis Start->HPLC Decision Purity Acceptable? HPLC->Decision Recrystallize Recrystallization Decision->Recrystallize No, minor impurities Column Column Chromatography Decision->Column No, major impurities Pure Pure Product Decision->Pure Yes Recrystallize->HPLC Column->HPLC

Caption: Decision workflow for the purification of this compound.

Question 2: The hydrolysis of my methyl ester precursor is very slow or incomplete. How can I drive the reaction to completion?

Incomplete hydrolysis is a frequent issue. Several factors can influence the reaction rate and completeness:

  • Steric Hindrance: The ester group at the 8-position of the imidazo[1,2-a]pyrazine ring system might be sterically hindered, slowing down the nucleophilic attack of the hydroxide ion.

  • Insufficient Base: An inadequate amount of base will result in an incomplete reaction.

  • Reaction Temperature and Time: The reaction may require elevated temperatures and longer reaction times to proceed to completion.

Recommended Protocol for Hydrolysis:

ParameterRecommendationRationale
Base Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)These are strong bases that effectively hydrolyze esters. LiOH is often preferred for more sensitive substrates.[1]
Solvent A mixture of THF/Methanol/Water or Dioxane/WaterThe organic solvent ensures the solubility of the ester, while water is necessary for the hydrolysis reaction.
Stoichiometry 2-3 equivalents of baseAn excess of base is used to drive the reaction to completion.
Temperature Room temperature to 60 °CStart at room temperature and gently heat if the reaction is slow. Monitor by TLC or HPLC.
Reaction Time 4-24 hoursThe reaction should be monitored until the starting material is no longer observed.

Step-by-Step Hydrolysis Protocol:

  • Dissolve the methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate in a mixture of THF and methanol (e.g., 3:1 v/v).

  • Add an aqueous solution of LiOH (2-3 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with dilute HCl (e.g., 1M) to a pH of 3-4.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Question 3: I am observing a significant amount of a byproduct with a lower molecular weight. What could it be and how can I avoid it?

The most likely low molecular weight byproduct is the decarboxylated compound, 6-bromoimidazo[1,2-a]pyrazine. Heteroaromatic carboxylic acids can undergo decarboxylation, particularly at elevated temperatures or in the presence of certain catalysts.[2][3][6]

Strategies to Minimize Decarboxylation:

  • Avoid Excessive Heat: During the final hydrolysis and workup steps, avoid prolonged heating at high temperatures.

  • Careful pH Control: During the acidification step of the workup, avoid strongly acidic conditions for extended periods.

  • Purification: If decarboxylation has occurred, the resulting byproduct is less polar than the desired carboxylic acid. It can typically be separated by:

    • Extraction: The carboxylic acid can be extracted into a basic aqueous solution (e.g., saturated sodium bicarbonate), leaving the less acidic decarboxylated byproduct in the organic phase. The aqueous layer can then be re-acidified to precipitate the pure product.

    • Column Chromatography: As mentioned previously, the difference in polarity allows for effective separation on a silica gel column.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A good starting point for recrystallization is a polar protic solvent like ethanol, methanol, or a mixture of ethanol and water. Acetic acid can also be an effective solvent for recrystallization of related aromatic carboxylic acids. The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving the impurities in the mother liquor.

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the compound.[5]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q3: Are there any specific safety precautions I should take when working with this compound and its intermediates?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Brominating agents like N-bromosuccinimide (NBS) are corrosive and should be handled with care.

  • Avoid inhalation of dust and vapors.

IV. References

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development. [Link]

  • Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. NIH National Library of Medicine. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives - ResearchGate. [Link]

  • Methyl Esters - Organic Chemistry Portal. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • Isomerization during hydrolysis of a methyl ester : r/Chempros - Reddit. [Link]

  • 6.3 Methyl Esters and Derivatives. [Link]

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Technical Support Center: 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential degradation pathways and stability issues you may encounter during your experiments. As Senior Application Scientists, we have synthesized the following information based on established principles of heterocyclic chemistry and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under typical experimental and storage conditions?

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can predict the most probable degradation pathways based on the chemical structure of the imidazo[1,2-a]pyrazine core, the bromo substituent, and the carboxylic acid moiety. The primary pathways to consider are hydrolysis, oxidation, and photodegradation.

  • Hydrolytic Degradation: The imidazo[1,2-a]pyrazine ring system, while aromatic, can be susceptible to hydrolysis under strong acidic or basic conditions. This could potentially lead to ring-opening of the imidazole portion of the fused heterocyclic system. The carboxylic acid group itself is generally stable to hydrolysis.

  • Oxidative Degradation: Nitrogen-containing heterocyclic compounds are often prone to oxidation.[1][2] This can result in the formation of N-oxides at one of the nitrogen atoms in the pyrazine or imidazole ring. More aggressive oxidation could lead to ring cleavage. The presence of the electron-rich imidazole ring may make it particularly susceptible to oxidative processes.

  • Photodegradation: The presence of a bromine atom on the aromatic ring suggests a potential for photodegradation.[3][4] Aromatic bromides can undergo homolytic cleavage of the carbon-bromine (C-Br) bond upon exposure to UV light, leading to the formation of radical intermediates. These reactive species can then participate in a variety of secondary reactions, including dimerization or reaction with solvents or other molecules.

Q2: I am observing unexpected peaks in my LC-MS analysis after storing my compound in solution. What could be the cause?

The appearance of new peaks upon storage in solution is a strong indicator of degradation. The specific cause will depend on your storage conditions:

  • pH of the solvent: If your solvent is acidic or basic, hydrolytic degradation is a likely cause.

  • Exposure to light: If your solution was not protected from light, photodegradation is a strong possibility, especially given the bromo-substituent.

  • Presence of oxidizing agents: Dissolved oxygen or other oxidizing species in your solvent can lead to oxidative degradation.

To troubleshoot this, we recommend a systematic approach using forced degradation studies, as outlined in the troubleshooting guide below.

Q3: How should I properly store this compound to minimize degradation?

To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Solid Form: Store as a solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., 2-8°C) in an inert atmosphere (e.g., argon or nitrogen) is ideal.

  • In Solution: If you must store the compound in solution, we recommend using a high-purity, degassed aprotic solvent. Prepare solutions fresh whenever possible. If storage is necessary, protect the solution from light by using amber vials and store at low temperatures. Avoid prolonged storage in protic or aqueous solvents, especially at non-neutral pH.

Troubleshooting Guide

Issue: Rapid Degradation Observed During an Experiment

Symptoms:

  • Formation of new spots on TLC.

  • Appearance of unexpected peaks in HPLC or LC-MS.

  • Color change of the solution.

  • Inconsistent experimental results.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Photodegradation The compound is likely sensitive to light, especially in the UV range, due to the bromo-aromatic system.[3][4]Conduct experiments under amber or light-protected conditions. Wrap reaction vessels in aluminum foil.
Acid/Base Instability The imidazo[1,2-a]pyrazine ring may be undergoing hydrolysis.Buffer your reaction medium to a neutral pH if possible. If acidic or basic conditions are required, minimize reaction time and temperature.
Oxidative Degradation The compound may be reacting with atmospheric oxygen or other oxidants.Degas solvents before use. Run reactions under an inert atmosphere (e.g., nitrogen or argon).
Thermal Instability High temperatures may be promoting decomposition.Run experiments at the lowest effective temperature. Consider performing a differential scanning calorimetry (DSC) analysis to determine the decomposition temperature.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[5]

Objective: To systematically evaluate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

Stress Condition Procedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Evaporate the solvent from 1 mL of the stock solution and expose the solid to 105°C for 24 hours. Re-dissolve in the initial solvent.
Photodegradation Expose the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B option 2).
  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by a suitable reverse-phase HPLC method with PDA and MS detection to separate the parent compound from any degradation products.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound.

    • Identify the major degradation products by their mass-to-charge ratio (m/z) and UV spectra.

    • Characterize the structure of significant degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR if necessary.

Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound based on the chemical principles of related heterocyclic compounds.

Predicted Hydrolytic Degradation

G Parent This compound Product1 Ring-Opened Product (e.g., aminopyrazine derivative) Parent->Product1 H+ or OH- / H2O

Caption: Predicted hydrolytic cleavage of the imidazole ring.

Predicted Oxidative Degradation

G Parent This compound Product1 N-Oxide Derivative Parent->Product1 [O] (e.g., H2O2) Product2 Ring Cleavage Products Parent->Product2 Stronger Oxidation

Caption: Potential oxidative pathways leading to N-oxidation or ring cleavage.

Predicted Photodegradation Pathway

G Parent This compound Intermediate Aryl Radical Intermediate Parent->Intermediate UV Light (hν) Product1 Debrominated Product Intermediate->Product1 H• abstraction Product2 Dimerization Products Intermediate->Product2 Dimerization

Caption: Hypothesized photodegradation via C-Br bond cleavage.

References

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods - PubMed. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Available at: [Link]

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - ResearchGate. Available at: [Link]

  • Oxidation methods of nitrogen-containing heterocyclic compounds - ResearchGate. Available at: [Link]

  • Effect of bromine substituent on optical properties of aryl compounds - ResearchGate. Available at: [Link]

  • Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones - ResearchGate. Available at: [Link]

  • This compound. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions - ResearchGate. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed. Available at: [Link]

  • 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid - PubChemLite. Available at: [Link]

  • This compound, 98% Purity, C7H4BrN3O2, 1 gram. Available at: [Link]

  • This compound - CAS:1196154-13-8 - Sunway Pharm Ltd. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media - ResearchGate. Available at: [Link]

  • Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. Available at: [Link]

  • 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2 - PubChem. Available at: [Link]

  • PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE | CBU International Conference Proceedings. Available at: [Link]

  • Determination of hydrolytic stability and acute toxicity of previously synthesized pyrrole-based hydrazones - ResearchGate. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES - Googleapis.com. Available at: [Link]

  • 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | C6H3BrClN3 | CID 45789829 - PubChem. Available at: [Link]

Sources

Technical Support Center: Navigating Stability Challenges of Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this important heterocyclic scaffold. As a class of compounds with significant therapeutic potential, understanding their stability profile is critical for robust experimental design, from synthesis to clinical application.[1][2][3] This resource provides field-proven insights and scientifically grounded protocols to address common challenges.

Section 1: Synthesis and Purification

The synthesis of the imidazo[1,2-a]pyrazine core, typically through the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, can present challenges related to yield and purity.[3]

Frequently Asked Questions (FAQs):

Q1: My imidazo[1,2-a]pyrazine synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

A1: Low yields in imidazo[1,2-a]pyrazine synthesis often stem from several factors:

  • Reaction Conditions: High temperatures can lead to the decomposition of starting materials or the final product.[4] For instance, some isocyanide-based multicomponent reactions for synthesizing these scaffolds show decomposition of acid-sensitive reagents at elevated temperatures.[4] It is advisable to conduct the reaction at the lowest effective temperature. The reaction of pyrazin-2-amine with 2-chloroacetaldehyde solution, for example, is often performed at 100°C, but careful monitoring is necessary to prevent degradation over extended reaction times (e.g., 48 hours).[5]

  • Reagent Quality: The purity of the starting 2-aminopyrazine and the α-halocarbonyl is crucial. Impurities can lead to side reactions, consuming reagents and complicating purification.

  • Base and Solvent Choice: The choice of base and solvent can significantly impact the reaction outcome. While sodium bicarbonate is commonly used, other organic or inorganic bases might be more suitable for your specific substrates.[5] The reaction solvent should be chosen to ensure adequate solubility of the reactants while minimizing side reactions.

Troubleshooting Protocol for Low Yield:

  • Reagent Purity Check: Verify the purity of your starting materials using techniques like NMR or HPLC. If necessary, purify them before use.

  • Temperature Optimization: Run the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and product degradation.

  • Catalyst and Additive Screening: For certain substituted analogs, the use of a catalyst, such as iodine in some three-component condensations, can improve yields at room temperature.[4]

  • Work-up Procedure: Ensure that the work-up procedure, including neutralization and extraction, is efficient to minimize product loss. The use of a saturated potassium carbonate solution for neutralization is a common practice.[5]

Q2: I am observing significant impurity formation in my reaction. What are the common side products and how can I minimize them?

A2: Impurity formation is a common issue. Common impurities can arise from:

  • Over-alkylation: The nitrogen atoms in the imidazo[1,2-a]pyrazine core are nucleophilic and can be susceptible to alkylation, leading to the formation of quaternary salts.

  • Side reactions of starting materials: The α-halocarbonyl compounds can undergo self-condensation or other side reactions under basic conditions.

  • Regioisomeric products: Depending on the substitution pattern of the 2-aminopyrazine, the formation of regioisomers is possible.

Strategies to Minimize Impurities:

  • Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of the α-halocarbonyl can lead to over-alkylation.

  • Slow Addition: Add the α-halocarbonyl slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress side reactions.

  • Purification: Employ careful chromatographic purification (e.g., column chromatography or preparative HPLC) to separate the desired product from impurities. A well-developed HPLC method is crucial for assessing purity.[2]

Section 2: Physicochemical Stability and Degradation Pathways

Imidazo[1,2-a]pyrazine compounds can be susceptible to degradation under various environmental conditions. Understanding these liabilities is crucial for accurate data interpretation and for developing stable formulations. Much of our understanding of the degradation of this scaffold comes from forced degradation studies on the structurally similar imidazo[1,2-a]pyridine core, found in drugs like zolpidem.

Hydrolytic Stability

Q3: How stable are imidazo[1,2-a]pyrazine compounds in aqueous solutions at different pH values?

A3: Based on studies of the closely related imidazo[1,2-a]pyridine scaffold, imidazo[1,2-a]pyrazine compounds are expected to be susceptible to hydrolysis under both acidic and alkaline conditions, particularly at elevated temperatures.[5]

  • Acidic Hydrolysis: Under acidic conditions, the amide linkage in certain derivatives can be hydrolyzed. For example, zolpidem, an imidazo[1,2-a]pyridine, degrades in 1.0 M HCl at 70°C to form "zolpacid" through the hydrolysis of its acetamide side chain.[5]

  • Alkaline Hydrolysis: The scaffold is often more sensitive to alkaline conditions. Zolpidem shows significant degradation in 1.0 M NaOH even at room temperature, with the same hydrolytic degradation product being formed.[5]

Proposed Hydrolytic Degradation Pathway:

Imidazo[1,2-a]pyrazine_Derivative Imidazo[1,2-a]pyrazine Derivative (e.g., with amide side chain) Hydrolytic_Product Hydrolyzed Product (e.g., Carboxylic Acid Analog) Imidazo[1,2-a]pyrazine_Derivative->Hydrolytic_Product H+ or OH- H2O, ΔT

Caption: Proposed hydrolytic degradation of an imidazo[1,2-a]pyrazine derivative.

Troubleshooting Protocol for Hydrolytic Instability:

  • pH Control: Maintain the pH of aqueous solutions within a stable range, which is typically near neutral. Avoid strongly acidic or basic conditions.

  • Temperature Management: Keep solutions cool and avoid prolonged heating.

  • Aqueous Solution Preparation: Prepare aqueous solutions fresh and use them promptly. For storage, consider lyophilization or storing as a solid.

Photostability

Q4: Are imidazo[1,2-a]pyrazine compounds sensitive to light?

A4: Yes, there is a high potential for photosensitivity. The solid form of these compounds is generally more stable than when they are in solution.[5] Forced degradation studies on zolpidem in solution have shown significant degradation upon exposure to light, leading to the formation of several photoproducts.[5]

Known Photodegradation Products of the Imidazo[1,2-a]pyridine Scaffold:

Degradation ProductDescription
Oxozolpidem Oxidation product formed upon light exposure.[5]
Zolpyridine A pyridine-containing degradation product.[5]
Zolpaldehyde An aldehyde-containing degradation product.[5]

Proposed Photodegradation Pathway:

Compound_in_Solution Imidazo[1,2-a]pyrazine in Solution Oxidized_Product Oxidized Product Compound_in_Solution->Oxidized_Product hv Ring_Cleavage_Products Ring Cleavage Products Compound_in_Solution->Ring_Cleavage_Products hv

Caption: General photodegradation pathways for imidazo[1,2-a]pyrazine compounds.

Experimental Best Practices to Mitigate Photodegradation:

  • Use Amber Vials: Always store solutions of imidazo[1,2-a]pyrazine compounds in amber-colored vials or wrap containers in aluminum foil to protect them from light.

  • Minimize Light Exposure: During experiments, minimize the exposure of solutions to direct light.

  • Photostability Testing: If a compound is intended for further development, conduct formal photostability studies according to ICH guidelines.

Oxidative Stability

Q5: My compound appears to be degrading in the presence of air or in cell culture media. Could this be due to oxidation?

A5: Yes, the imidazo[1,2-a]pyrazine core can be susceptible to oxidation. The sensitivity of related imidazolopyrazinones to oxygen and reactive oxygen species (ROS) has been noted.[1] Some derivatives have been specifically designed as antioxidants, which implies the core structure can interact with and be consumed by oxidizing agents.[1]

Potential Oxidative Degradation Mechanisms:

  • Reaction with ROS: In biological systems, ROS generated by cellular processes can lead to oxidative degradation.

  • Auto-oxidation: Some compounds may be susceptible to auto-oxidation upon exposure to atmospheric oxygen over time.

  • Fenton Reaction: In the presence of metal ions like iron and hydrogen peroxide, degradation can occur via the Fenton reaction, leading to hydroxylated products. This has been observed with zolpidem in the presence of hemoglobin.[1][6]

Troubleshooting Protocol for Oxidative Instability:

  • Inert Atmosphere: For sensitive compounds, handle and store them under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidant Addition: In some in vitro assays, the addition of antioxidants to the media may be considered, but potential interactions with the assay should be evaluated.

  • Solvent Degassing: When preparing solutions, using degassed solvents can help to minimize dissolved oxygen.

  • Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial in non-biological experiments.

Section 3: In Vitro and In Vivo Stability

A significant hurdle in the development of imidazo[1,2-a]pyrazine-based drugs is their metabolic instability.

Frequently Asked Questions (FAQs):

Q6: My imidazo[1,2-a]pyrazine compound shows poor stability in liver microsome assays. What is the likely metabolic pathway?

A6: A primary route of metabolism for the related imidazo[1,2-a]pyrimidine scaffold is oxidation by aldehyde oxidase (AO). This enzyme is known to metabolize electron-deficient azaheterocycles. The imidazo[1,2-a]pyrazine core is also susceptible to this metabolic pathway.

Strategies to Improve Metabolic Stability:

  • Blocking the Site of Metabolism: Introducing substituents at the site of AO-mediated oxidation can block the metabolic reaction.

  • Altering the Heterocyclic Core: Modifying the core structure, for example, by changing the position of nitrogen atoms, can reduce its affinity for AO.

  • Fluorination: The introduction of fluorine atoms can sometimes improve metabolic stability and other pharmacokinetic properties.

Metabolic Hotspot Identification Workflow:

cluster_0 Metabolic Stability Assessment cluster_1 Structural Modification cluster_2 Re-evaluation HLM_Assay Incubate with Human Liver Microsomes (HLM) Metabolite_ID Identify Metabolites (LC-MS/MS) HLM_Assay->Metabolite_ID Hotspot_Analysis Identify Metabolic 'Hotspots' Metabolite_ID->Hotspot_Analysis Block_Site Block Site of Metabolism (e.g., Methylation, Fluorination) Hotspot_Analysis->Block_Site Modify_Core Modify Heterocyclic Core (Scaffold Hopping) Hotspot_Analysis->Modify_Core Re-synthesize Re-synthesize Modified Compound Block_Site->Re-synthesize Modify_Core->Re-synthesize Re-test Re-test in HLM Assay Re-synthesize->Re-test

Caption: Workflow for identifying and addressing metabolic liabilities.

Section 4: Storage and Handling

Proper storage and handling are essential to maintain the integrity of your imidazo[1,2-a]pyrazine compounds.

Q7: What are the recommended storage conditions for solid and solution forms of imidazo[1,2-a]pyrazine compounds?

A7:

FormRecommended Storage ConditionsRationale
Solid Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7] Room temperature is generally acceptable.[5][8]Protects from moisture and atmospheric oxygen. Minimizes thermal degradation.
Solution Store in amber vials at low temperatures (-20°C or -80°C). Prepare fresh solutions when possible and avoid repeated freeze-thaw cycles.Protects from light and slows down hydrolytic and oxidative degradation.[5]

General Handling Precautions:

  • Avoid breathing dust or vapors. Handle in a well-ventilated area.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • For long-term storage of solutions, consider flushing the vial with an inert gas before sealing.

Section 5: Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing the purity and degradation of imidazo[1,2-a]pyrazine compounds.

Q8: What is the best analytical technique to monitor the stability of my compound?

A8: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection is the most common and effective technique.

Protocol for Developing a Stability-Indicating HPLC Method:

  • Column and Mobile Phase Selection: A C18 column is a good starting point. The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).

  • Forced Degradation: Subject your compound to forced degradation under acidic, basic, oxidative, photolytic, and thermal stress conditions to generate degradation products.

  • Method Optimization: Develop a gradient or isocratic elution method that separates the parent compound from all degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the peak for the parent compound is not co-eluting with any degradants.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

  • Malesevic, M., et al. (2014). Stress Degradation Studies on Zolpidem Tartrate Using LC–DAD and LC–MS Methods. Acta Chromatographica, 26(1), 81–96. Available at: [Link]

  • Myadaraboina, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Miyaguchi, H., et al. (2019). Identification of post-mortem product of zolpidem degradation by hemoglobin via the Fenton reaction. Legal Medicine, 41, 101625. Available at: [Link]

  • Pushpalatha, P., et al. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. Records of Natural Products, 6(1), 1-8. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-6. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 587-611. Available at: [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053-37066. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2017). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Chemical and Pharmaceutical Research, 9(5), 23-31. Available at: [Link]

  • Barluenga, J., et al. (2005). Imidazo[1,2-a]pyrazines. In Science of Synthesis (Vol. 16, pp. 845-874). Georg Thieme Verlag.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Functionalization of the Imidazo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for navigating the complexities of imidazo[1,2-a]pyrazine functionalization. This privileged scaffold holds immense potential in medicinal chemistry, but its unique electronic properties and reactivity patterns can present significant challenges in the laboratory. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to streamline your synthetic efforts and accelerate your discovery programs.

Introduction to the Challenges

The imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system, is an attractive starting point for the development of novel therapeutics. However, its functionalization is often hampered by issues of regioselectivity, catalyst poisoning, and the need for carefully optimized reaction conditions. The presence of multiple nitrogen atoms significantly influences the electron density distribution within the ring system, dictating the preferred sites of reaction and often leading to a mixture of products if not properly controlled. This guide will address these common hurdles in a practical, question-and-answer format, drawing from established literature and our in-house expertise.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

I. Challenges in C-H Functionalization

Question 1: My C-H arylation of an unsubstituted imidazo[1,2-a]pyrazine is giving me a mixture of C3 and C5/C6 isomers. How can I improve the regioselectivity for the C3 position?

Answer:

This is a classic challenge in the functionalization of this scaffold. The C3 position is generally the most electronically rich and sterically accessible site for electrophilic and many transition-metal-catalyzed reactions. However, under certain conditions, competing reactions at other positions can occur.

Causality: The regioselectivity of C-H arylation is often dictated by the mechanism of the reaction. For many palladium-catalyzed processes, a concerted metalation-deprotonation (CMD) pathway is operative. The acidity of the C-H bonds and the stability of the resulting metalated intermediate play a crucial role. While the C3-H is often the most acidic, factors like the choice of base, ligand, and solvent can influence the selectivity.

Troubleshooting Steps:

  • Ligand Modification: For palladium-catalyzed reactions, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos can often enhance selectivity for the C3 position by sterically hindering approach to other sites.

  • Base Optimization: The base is not just a proton scavenger; it can be involved in the C-H activation step. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often favor C3 arylation. Stronger bases may lead to a loss of selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's behavior. Aprotic polar solvents like 1,4-dioxane or N,N-dimethylformamide (DMF) are commonly used. A screen of solvents may be necessary to find the optimal conditions for your specific substrate.

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often improve selectivity.

dot

Caption: Troubleshooting workflow for poor regioselectivity in C-H arylation.

II. Halogenation Headaches

Question 2: I am trying to perform an electrophilic bromination on my imidazo[1,2-a]pyrazine, but I am getting a complex mixture of products, including di- and tri-brominated species.

Answer:

The imidazo[1,2-a]pyrazine core is highly activated towards electrophilic substitution, which can make controlled mono-halogenation challenging.

Causality: The electron-donating character of the fused imidazole ring significantly increases the nucleophilicity of the pyrazine ring, making it susceptible to over-halogenation. The initial mono-halogenated product can be even more reactive than the starting material in some cases.

Troubleshooting Steps:

  • Milder Halogenating Agents: Instead of elemental bromine (Br₂), consider using a less reactive source such as N-bromosuccinimide (NBS). The reaction can be further attenuated by performing it at low temperatures (e.g., 0 °C to room temperature).

  • Solvent Choice: The choice of solvent can have a profound effect. Less polar solvents can sometimes temper the reactivity of the electrophile.

  • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use of 1.0-1.1 equivalents is recommended for mono-halogenation.

  • Alternative Strategy: C-H Activation/Halogenation: For more control, consider a two-step approach involving a regioselective C-H metalation followed by quenching with a halogen source. For example, regioselective lithiation or magnesiation can be followed by the addition of a source of I⁺, Br⁺, or Cl⁺.[1]

Table 1: Comparison of Halogenating Agents for Imidazo[1,2-a]pyrazines

Halogenating AgentTypical ConditionsSelectivityComments
Br₂Acetic Acid, rtOften low, over-halogenation commonHighly reactive, difficult to control.
NBSDMF or CH₂Cl₂, 0 °C to rtGood for mono-bromination at C3Milder and more selective.
I₂/Periodic AcidH₂SO₄/H₂OGood for mono-iodination at C3Effective for iodination.
TMPMgCl·LiCl then I₂THF, -60 °C to rtExcellent for C3-iodinationTwo-step C-H metalation-iodination.[1]
III. Cross-Coupling Conundrums

Question 3: My Suzuki-Miyaura coupling of a 3-bromoimidazo[1,2-a]pyrazine with an arylboronic acid is giving low yields and significant amounts of the de-brominated starting material.

Answer:

Low yields and dehalogenation are common side reactions in Suzuki-Miyaura couplings, especially with electron-rich heterocyclic halides.

Causality:

  • Catalyst Poisoning: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to deactivation.[2]

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene, especially in the presence of water and base.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene, a common side reaction in palladium-catalyzed couplings.

Troubleshooting Steps:

  • Ligand Selection: Use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can promote the desired catalytic cycle and minimize catalyst deactivation.

  • Base and Solvent System: The choice of base and solvent is crucial. A combination of a weaker base like K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water is often a good starting point. For sensitive substrates, anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial to minimize protodeboronation.

  • Boronic Acid Quality: Ensure the boronic acid is of high purity and consider using the corresponding pinacol ester, which is often more stable.

  • Thorough Degassing: Oxygen can contribute to both catalyst deactivation and homocoupling of the boronic acid. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas.

dot

Suzuki_Troubleshooting cluster_solutions Solutions Start Low Yield in Suzuki Coupling Catalyst Catalyst Poisoning Start->Catalyst Protodeboronation Protodeboronation Start->Protodeboronation Dehalogenation Dehalogenation Start->Dehalogenation Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst->Ligand Base Optimize Base/Solvent (e.g., K₃PO₄, anhydrous dioxane) Protodeboronation->Base Boronic_Ester Use Boronic Ester Derivative Protodeboronation->Boronic_Ester Degas Thorough Degassing Dehalogenation->Degas

Caption: Common issues and solutions for Suzuki-Miyaura coupling of halo-imidazo[1,2-a]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the imidazo[1,2-a]pyrazine core towards electrophiles?

A1: The general order of reactivity towards electrophiles is C3 > C5 > C6 > C8 > C2. The C3 position is the most nucleophilic due to the electron-donating effect of the imidazole nitrogen atoms. The pyrazine ring is generally electron-deficient, but the fusion with the imidazole ring increases its reactivity compared to unsubstituted pyrazine.

Q2: I need to install an amino group on the pyrazine ring. Is Buchwald-Hartwig amination a viable strategy?

A2: Yes, Buchwald-Hartwig amination is a powerful tool for this transformation. However, similar to other cross-coupling reactions on this scaffold, catalyst inhibition by the pyrazine nitrogens can be a significant issue. The use of specialized ligands, such as Josiphos or Buchwald's biaryl phosphine ligands, is often necessary to achieve good yields. Careful optimization of the base and solvent is also critical. In some cases, SNAr (Nucleophilic Aromatic Substitution) can be a viable alternative, especially if the pyrazine ring is activated by electron-withdrawing groups.

Q3: Are there any one-pot procedures to synthesize polysubstituted imidazo[1,2-a]pyrazines?

A3: Yes, several one-pot methodologies have been developed to streamline the synthesis of complex imidazo[1,2-a]pyrazines. For example, sequential palladium-catalyzed Suzuki-Miyaura cross-coupling and direct C-H arylation have been reported to selectively functionalize the C3 and C6 positions in a single pot.[3] These methods offer a significant advantage in terms of efficiency and atom economy.

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of 2-Phenylimidazo[1,2-a]pyrazine
  • To a solution of 2-phenylimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), cool the mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-bromo-2-phenylimidazo[1,2-a]pyrazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyrazine
  • To a dry Schlenk flask, add 3-bromo-2-phenylimidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v, 0.1 M).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

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  • Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), 1133-1146. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

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  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Various Authors. (2024). Failed suzuki coupling, any suggenstions?. Reddit. [Link]

  • Sharma, S., & Kumar, A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Indian Chemical Society. [Link]

  • Zhang, Y., & others. (2021). Mechanistic Insights into Formation of All-Carbon Quaternary Centers via Scandium-Catalyzed C-H Alkylation of Imidazoles with 1,1-Disubstituted Alkenes. The Journal of Organic Chemistry, 86(6), 4598-4606. [Link]

  • Kumar, A., & others. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(16), 4948. [Link]

  • Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]

  • Kaur, N., & others. (2023). Imidazo[1,2‐a]pyrimidine‐Linked Pyridine, Pyrazine, and Pyrimidine Derivatives: Design, Synthesis, and Antitubercular Activity Evaluation. ChemistrySelect, 8(31), e202301886. [Link]

  • El-Faham, A., & others. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen, 14(1), e202500393. [Link]

  • Bassyouni, F. A., & others. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7486. [Link]

  • Singh, P., & others. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(4), 745-779. [Link]

  • Sravanthi, G., & others. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]

  • Ube, H., & others. (2014). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. European Journal of Organic Chemistry, 2014(25), 5483-5494. [Link]

  • Gyuris, M., & others. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]

  • Reddy, T. S., & others. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

  • Da Settimo, F., & others. (2017). Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. European Journal of Medicinal Chemistry, 125, 611-628. [Link]

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  • Makarasen, A., & others. (2011). ChemInform Abstract: Substituent Effect of Imino-O-arenesulfonates, a Coupling Partner in Suzuki-Miyaura Reaction for Substitution of the Pyrazine Ring: A Study for the Synthesis of Coelenterazine Analogues. ChemInform, 42(32), no-no. [Link]

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  • Ma, C., & others. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(22), 9302-9314. [Link]

  • Konwar, D., & Bora, U. (2021). Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Mini-Reviews in Organic Chemistry, 18(6), 733-753. [Link]

  • Liu, X., & others. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]

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Technical Support Center: Alternative Catalysts for Cross-Coupling of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to move beyond standard cross-coupling protocols and explore alternative catalytic systems. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols, but the scientific reasoning behind them.

The unique structure of this compound, featuring an electron-deficient N-heterocyclic core, a reactive bromo-substituent, and a potentially labile carboxylic acid group, presents a distinct set of challenges in cross-coupling reactions. This guide will help you navigate these complexities and select the optimal catalytic system for your desired transformation.

Frequently Asked Questions (FAQs)

Q1: My standard Palladium-catalyzed Suzuki-Miyaura coupling is giving low yields or failing completely. What are the likely causes?

A1: Failure in Suzuki-Miyaura coupling of this substrate is often multifactorial. The primary suspects are:

  • Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can act as Lewis bases and coordinate to the palladium center, leading to catalyst deactivation. This is a common issue with nitrogen-rich heterocycles.

  • Substrate Solubility: The carboxylic acid moiety can lead to poor solubility of the starting material or its corresponding salt (formed in the presence of base) in common organic solvents, hindering reaction kinetics.

  • Protodeboronation: The undesired cleavage of the C-B bond in your boronic acid or ester coupling partner can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids.

  • Decomposition of the Starting Material: The carboxylic acid group may undergo decarboxylation under harsh basic conditions or high temperatures, leading to a complex reaction mixture.

Q2: How can I mitigate catalyst poisoning when working with the imidazo[1,2-a]pyrazine core?

A2: To overcome catalyst poisoning, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation pathways.

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in solution.

  • Alternative Metals: Switching to nickel- or copper-based catalytic systems can sometimes be advantageous as they may have different coordination preferences and be less susceptible to poisoning by this specific heterocyclic core.

Q3: Is the carboxylic acid group at the C8 position stable under typical cross-coupling conditions?

A3: The stability of the C8-carboxylic acid is a critical consideration. While carboxylic acids can be tolerated in some cross-coupling reactions, they can also lead to complications:

  • Decarboxylation: Under thermal or certain catalytic conditions, the carboxylic acid group may be lost as CO2. This is a known side reaction in palladium-catalyzed couplings of heteroaromatic carboxylic acids.[1][2]

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the metal center and inhibit catalytic activity.[3]

To address this, you can:

  • Protect the Carboxylic Acid: Temporarily protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and effective strategy. The ester can be hydrolyzed post-coupling.

  • Utilize Decarboxylative Coupling: Alternatively, you can leverage this reactivity by designing a decarboxylative cross-coupling strategy, where the carboxylic acid itself acts as a leaving group.[1][4][5]

Troubleshooting Guides

Scenario 1: Low to No Product Formation in Suzuki-Miyaura Coupling

If you are experiencing low to no yield in your Suzuki-Miyaura coupling of this compound, follow this troubleshooting workflow:

Troubleshooting_Suzuki Start Low/No Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Check_Reagents->Check_Inertness Reagents OK Success Successful Coupling Check_Reagents->Success Impure Reagents Found & Replaced Optimize_Base Optimize Base (Try K3PO4, Cs2CO3, or KF) Check_Inertness->Optimize_Base Atmosphere OK Check_Inertness->Success Oxygen Contamination Resolved Optimize_Ligand Change Ligand (Use Bulky Phosphines: XPhos, SPhos) Optimize_Base->Optimize_Ligand Still Low Yield Optimize_Base->Success Improved Yield Protect_COOH Protect Carboxylic Acid as Ester Optimize_Ligand->Protect_COOH Still Low Yield Optimize_Ligand->Success Improved Yield Switch_Catalyst Switch to Alternative Catalyst System (Nickel, Copper, or Photocatalyst) Protect_COOH->Switch_Catalyst Still Low Yield Protect_COOH->Success Improved Yield Switch_Catalyst->Success Reaction Successful

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Scenario 2: Significant Protodeboronation of the Boronic Acid

Protodeboronation is a common side reaction that consumes your coupling partner. Here’s how to address it:

  • Switch to a Boronic Ester: Pinacol (Bpin) or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.

  • Use Anhydrous Conditions: Minimize the amount of water in your reaction. While a small amount of water can sometimes be beneficial, excess water is often the proton source for this side reaction.

  • Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or cesium fluoride (CsF).

  • Increase Reaction Rate: A more active catalyst system can promote the desired cross-coupling to outcompete the protodeboronation side reaction.

Alternative Catalytic Systems: A Comparative Overview

While palladium-based catalysts are the workhorses of cross-coupling, several alternatives offer unique advantages for challenging substrates like this compound.

Catalytic SystemKey AdvantagesCommon Ligands/ConditionsPotential Drawbacks
Nickel-Based Catalysts Lower cost, high reactivity towards aryl bromides, can be less sensitive to N-heterocycle poisoning.[6]NiCl₂(PCy₃)₂, Ni(cod)₂ with phosphine or NHC ligands.Can be more sensitive to air and moisture, may require more rigorous inert conditions.
Copper-Based Catalysts Excellent for C-N and C-O bond formation (Ullmann-type couplings), low cost.[7][8]CuI with ligands like 1,10-phenanthroline or diamines.Often requires higher reaction temperatures, scope for C-C coupling can be more limited.
Photoredox Catalysis Mild reaction conditions (room temperature, visible light), high functional group tolerance, unique reactivity pathways.[9][10]Ru(bpy)₃Cl₂ or Ir-based photocatalysts, often used in dual catalysis with Ni or Cu.May require specialized photoreactor setup, reaction optimization can be complex.
Decarboxylative Coupling Utilizes the carboxylic acid as a coupling partner, avoiding the need for pre-functionalization to an organometallic reagent.[1][4][5]Pd(OAc)₂ with bulky phosphine ligands, often with a silver or copper co-catalyst.Can require higher temperatures, potential for side reactions if other reactive sites are present.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling (Ester Protected)

This protocol is a good starting point for C-C bond formation, assuming the carboxylic acid has been protected as a methyl or ethyl ester.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 6-bromo-8-(alkoxycarbonyl)imidazo[1,2-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: To the solid mixture, add NiCl₂(dppf) (5 mol%).

  • Solvent Addition: Add degassed dioxane (to a concentration of 0.1 M with respect to the starting material).

  • Reaction: Heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Buchwald-Hartwig Amination

For the synthesis of C-N coupled products, a copper-catalyzed approach can be a cost-effective alternative to palladium.

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), CuI (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Ligand Addition: Add L-proline (20 mol%) as the ligand.

  • Solvent Addition: Add DMSO (to a concentration of 0.2 M).

  • Reaction: Seal the vessel and heat the mixture to 110 °C for 24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. The aqueous layer may need to be acidified to pH ~5-6 before extraction to ensure the product is in its neutral form.

  • Purification: Purify by flash column chromatography.

Buchwald_Hartwig_Workflow Substrate 6-Bromoimidazo[1,2-a]pyrazine- 8-carboxylic acid + Amine Catalyst CuI / L-proline K2CO3, DMSO Substrate->Catalyst Reaction Heat (110 °C) Catalyst->Reaction Product 6-Amino-imidazo[1,2-a]pyrazine- 8-carboxylic acid Reaction->Product

Caption: General workflow for a Copper-catalyzed C-N coupling.

References

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health. [Link]

  • Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Royal Society of Chemistry. [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ResearchGate. [Link]

  • Decarboxylative cross-coupling. Wikipedia. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. ACS Publications. [Link]

  • Carboxylic acid and Cross Coupling reactions. Reddit. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Royal Society of Chemistry. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • ChemInform Abstract: Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling-Direct C-H Functionalization of Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. ResearchGate. [Link]

  • Photoredox-Mediated Dual Catalysis, 1,2-Difunctionalizations, And Reaction Development For Dna-Encoded Library Technology. University of Pennsylvania. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Royal Society of Chemistry. [Link]

  • Copper Catalysed Ullmann Type Chemistry: From Mechanistic Aspects to Modern Development. PubMed. [Link]

  • Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. ACS Publications. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • Photoredox-Mediated Minisci-type Alkylation of N-Heteroarenes with Alkanes with High Methylene Selectivity. Semantic Scholar. [Link]

  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[4][5]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]

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Technical Support Center: Scaling Up 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS 1196154-13-8). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We address common challenges encountered during this critical phase, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

The imidazo[1,2-a]pyrazine scaffold is a privileged core in medicinal chemistry.[1][2] Its synthesis, while conceptually straightforward, presents several challenges during scale-up, including managing reaction exotherms, controlling impurity profiles, and achieving consistent, high-purity isolation. This guide follows a standard two-step synthetic sequence and provides solutions to frequently asked questions.

Overview of the Synthetic Workflow

The recommended synthetic route for scaling up production involves two primary stages: (1) Cyclocondensation to form the imidazopyrazine core ester, and (2) Saponification to yield the target carboxylic acid.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification cluster_2 Work-up & Isolation a 2-Amino-5-bromopyrazine c Reaction Vessel (Solvent: EtOH, Base: NaHCO3) a->c b Ethyl 2-chloro-3-oxobutanoate b->c d Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrazine-8-carboxylate c->d Reflux f Reaction Vessel (Solvent: EtOH/H2O) d->f e Aqueous NaOH e->f g Sodium 6-bromo-2-methylimidazo [1,2-a]pyrazine-8-carboxylate f->g 60°C h Acidification (HCl) g->h i Precipitation & Filtration h->i j Drying i->j k Final Product: This compound j->k

Caption: High-level workflow for the two-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting

Part 1: Cyclocondensation Reaction (Step 1)

Question 1: My cyclocondensation reaction is stalling or showing low conversion. What are the common causes?

This is a frequent issue when scaling up. The primary causes are often related to reagent quality, insufficient base, or poor mixing.

  • Reagent Quality: The starting 2-amino-5-bromopyrazine can degrade over time. Ensure its purity is >98% by NMR or HPLC. The α-halo ketone (e.g., ethyl 2-chloro-3-oxobutanoate) is moisture-sensitive and can hydrolyze; use a freshly opened bottle or redistill if necessary.

  • Base Stoichiometry and Strength: Sodium bicarbonate (NaHCO₃) is a mild base used to neutralize the HCl generated in situ. On a large scale, its poor solubility in ethanol can lead to localized pH drops, slowing the reaction.

    • Troubleshooting Protocol:

      • Ensure NaHCO₃ is finely powdered to maximize surface area.

      • Use at least 2.5 equivalents relative to the aminopyrazine.

      • Consider a stronger, homogeneous base like triethylamine (TEA) or DBU, but be aware this may increase side reactions. A base screen at the small scale is recommended.[3]

  • Mixing Efficiency: In large reactors, inadequate agitation can lead to poor suspension of NaHCO₃ and localized "hot spots." Ensure the impeller design and speed are sufficient to maintain a homogenous slurry.

Question 2: I am observing a significant amount of a dark, tarry side product. What is it and how can I prevent it?

The formation of dark, polymeric material is often due to self-condensation of the α-halo ketone or side reactions at elevated temperatures.

  • Causality: The α-halo ketone is highly reactive. Under basic conditions or high heat, it can self-polymerize. Furthermore, imidazo[1,2-a]pyrazine systems can be susceptible to side reactions if not handled correctly.[1][4]

  • Prevention Strategy:

    • Controlled Addition: Instead of adding all reagents at once, slowly add the α-halo ketone solution to the heated slurry of the aminopyrazine and base over 1-2 hours. This keeps the instantaneous concentration of the ketone low.

    • Temperature Control: Do not exceed the reflux temperature of ethanol (approx. 78°C). Use a temperature probe and a well-calibrated heating mantle or reactor jacket.

    • Inert Atmosphere: While not always necessary, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color formation.

ParameterBench Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Solvent Volume 100 mL (10 vol)10 L (10 vol)Ensure reactor can handle the volume and that heating/cooling is efficient.
Base NaHCO₃ (2.5 eq)Finely Milled NaHCO₃ (2.5 - 3.0 eq) or alternative baseParticle size and agitation are critical for heterogeneous bases.
Reagent Addition All at onceSlow addition of α-halo ketone over 1-2 hoursMitigates exotherm and reduces side product formation.
Reaction Time 8-12 hours12-24 hoursMonitor by HPLC; do not run solely on time. Reaction may be slower due to mass transfer limits.

Caption: Comparison of typical reaction parameters between bench and pilot scale.

Part 2: Saponification & Work-up (Step 2)

Question 3: The saponification of the ester is incomplete, even after extended reaction times. Why?

Incomplete saponification is typically a solubility or stoichiometry issue.

  • Explanation: The starting ester has poor solubility in a purely aqueous base. As the reaction proceeds, the sodium salt of the product is formed, which is also a solid. This can coat the unreacted ester particles, preventing further hydrolysis.

  • Troubleshooting Protocol:

    • Solvent System: Use a co-solvent system like Ethanol/Water or THF/Water (e.g., 3:1 ratio). This ensures the starting ester is fully dissolved, allowing the hydroxide to react efficiently.

    • NaOH Equivalents: Use a sufficient excess of NaOH (e.g., 2.0 to 3.0 equivalents). This ensures the reaction goes to completion and accounts for any potential degradation of the NaOH solution (e.g., from absorbing atmospheric CO₂).

    • Temperature: Maintain a gentle heat of 50-60°C to increase the reaction rate without causing degradation of the product.

Question 4: During acidic work-up, my product precipitates as an oil or a very fine, difficult-to-filter solid. How can I improve the isolation?

This is a classic crystallization problem known as "oiling out" or rapid, uncontrolled precipitation. The key is to control the rate of crystallization.

  • Mechanism: When the pH is rapidly lowered, the carboxylic acid becomes protonated and crashes out of solution at a concentration above its solubility limit, leading to poor crystal formation.

  • Improved Isolation Protocol:

    • Cooling: After saponification, cool the reaction mixture to 0-5°C in an ice bath. This reduces the solubility of the final product.

    • Controlled Acidification: Add the acid (e.g., 3M HCl) slowly and dropwise with vigorous stirring, monitoring the pH. Add the acid until the pH is ~2-3.

    • "Seeding": If you have a small amount of crystalline product from a previous batch, add a few seed crystals when you first see turbidity. This provides a template for proper crystal growth.

    • Anti-Solvent Addition: Alternatively, perform the acidification and then slowly add a miscible anti-solvent (e.g., isopropanol) to gently decrease solubility and induce crystallization.

    • Aging: Allow the slurry to stir at 0-5°C for at least 1-2 hours after acidification is complete. This "aging" period allows for the crystal lattice to fully form, resulting in a more easily filterable solid.

G cluster_main start Problem: Low Yield or Purity check_purity HPLC Analysis: Identify Issue start->check_purity impure High Impurity Profile? check_purity->impure Impurities? low_conv Low Conversion? check_purity->low_conv Incomplete? impurity_source Identify Impurity Source impure->impurity_source Yes reagent_check Check Reagent Quality/Stoichiometry low_conv->reagent_check Yes start_material Unreacted Starting Material impurity_source->start_material Starting Material side_product Side Product Formed impurity_source->side_product Novel Peak action_start Action: - Increase reaction time/temp - Check reagent stoichiometry start_material->action_start action_side Action: - Lower temperature - Slow reagent addition - Re-evaluate solvent/base side_product->action_side conditions_check Optimize Reaction Conditions (T, time, mixing) reagent_check->conditions_check

Caption: A decision tree for troubleshooting common synthesis issues.

Part 3: Purification and Quality Control

Question 5: What is the best method for purifying the final product on a large scale?

While chromatography is useful at the lab scale, it is often impractical for multi-kilogram production. Recrystallization is the preferred method.

  • Solvent Screening: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Impurities should either remain in the mother liquor or be insoluble in the hot solvent.

Solvent SystemHot SolubilityCold SolubilityComments
Acetic Acid/WaterHighLowExcellent for polar compounds. Can be difficult to dry completely.
Ethanol/WaterModerateLowGood general-purpose system. Adjust water content to optimize recovery.
Dimethylformamide (DMF)Very HighModerateUse as a last resort. High boiling point makes removal difficult.
Isopropanol (IPA)ModerateLowGood choice, less toxic than other options.

Caption: Solvent screening guide for recrystallization.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent (e.g., 5-10 volumes).

    • If impurities are present, you can perform a hot filtration to remove insoluble matter.

    • Allow the solution to cool slowly to room temperature. Rapid cooling will trap impurities.

    • Once crystals begin to form, cool further in an ice bath for 1-2 hours to maximize yield.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 6: What analytical tests are critical for final product release?

For a drug development intermediate, a comprehensive set of analytical data is required to ensure identity, purity, and consistency between batches.

  • Identity:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity:

    • HPLC: To determine purity (should be >98%) and quantify any impurities.

    • Elemental Analysis (CHN): To confirm the elemental composition.

  • Physical Properties:

    • Melting Point: As an indicator of purity.

    • Loss on Drying (LOD): To determine the amount of residual solvent.

References

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2022). ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2022). National Institutes of Health. [Link]

  • The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. (1975). Semantic Scholar. [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. (2023). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-a]pyrazine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. Its derivatives have shown promise as antibacterial, anti-inflammatory, and anticancer agents, among other therapeutic applications. The efficient construction of this bicyclic system is, therefore, a critical focus for synthetic chemists in drug discovery and development. This guide provides a comparative analysis of the most prevalent methods for synthesizing imidazo[1,2-a]pyrazines, offering insights into the mechanistic underpinnings, practical considerations, and relative performance of each approach to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparative Overview of Synthesis Methods

To provide a clear and concise summary, the following table compares the key performance indicators of the three primary methods for synthesizing imidazo[1,2-a]pyrazines. The data is based on representative examples from the literature for the synthesis of analogous compounds.

MethodKey FeaturesTypical YieldsReaction TimeTemperatureCatalystSubstrate ScopeKey AdvantagesKey Disadvantages
Groebke-Blackburn-Bienaymé (GBB) Reaction Three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide.60-95%2-24 hoursRoom Temp. to 80 °CLewis or Brønsted Acids (e.g., Sc(OTf)₃, BF₃·OEt₂)BroadHigh atom economy, operational simplicity, rapid access to diverse 3-amino derivatives.Requires stoichiometric isocyanides which can be volatile and have an unpleasant odor.
Condensation with α-Haloketones Two-component reaction between a 2-aminopyrazine and an α-haloketone.70-95%1-12 hours (Conventional) 5-30 minutes (Microwave)Reflux (Conventional) 100-150 °C (Microwave)Often base-mediated (e.g., NaHCO₃) or catalyst-free.BroadReadily available starting materials, straightforward procedure.α-Haloketones can be lachrymatory and unstable.
Transition-Metal Catalysis Cross-coupling reactions, often involving C-H activation or condensation/cyclization pathways.40-80%8-24 hours80-120 °CCopper or Palladium catalysts (e.g., CuI, Pd(OAc)₂)Moderate to BroadCan offer novel bond formations and access to unique substitution patterns.Often requires ligands, inert atmospheres, and can have higher catalyst costs. Yields can be lower for pyrazine substrates.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component strategy for the synthesis of 3-aminoimidazo[1,2-a]azines.[1][2] This method offers excellent atom economy and allows for the rapid generation of molecular diversity, making it highly attractive for the construction of compound libraries for high-throughput screening.

Mechanistic Rationale and Experimental Causality

The GBB reaction proceeds through an initial acid-catalyzed condensation of the 2-aminopyrazine with an aldehyde to form a Schiff base (iminium ion). The isocyanide then undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization and subsequent tautomerization to yield the final 3-aminoimidazo[1,2-a]pyrazine product.

The choice of an acid catalyst is crucial. Lewis acids like scandium triflate (Sc(OTf)₃) or boron trifluoride etherate (BF₃·OEt₂) are highly effective as they activate the aldehyde carbonyl towards nucleophilic attack by the weakly nucleophilic 2-aminopyrazine.[1][3] The lower nucleophilicity of the pyrazine nitrogen compared to pyridine often necessitates the use of a catalyst to achieve good yields.[1] The reaction is typically performed in aprotic solvents like methanol or dichloromethane at temperatures ranging from room temperature to moderate heating.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Schiff Base Schiff Base 2-Aminopyrazine->Schiff Base + Aldehyde (H⁺ catalyst) Aldehyde Aldehyde Isocyanide Isocyanide Nitrile Adduct Nitrile Adduct Schiff Base->Nitrile Adduct + Isocyanide Cyclized Intermediate Cyclized Intermediate Nitrile Adduct->Cyclized Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Cyclized Intermediate->Imidazo[1,2-a]pyrazine Tautomerization

Caption: GBB Reaction Workflow

Representative Experimental Protocol: GBB Synthesis of N-Cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

To a solution of 2-aminopyrazine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL) is added scandium(III) triflate (0.1 mmol). The mixture is stirred at room temperature for 10 minutes. Cyclohexyl isocyanide (1.1 mmol) is then added, and the reaction mixture is stirred at 60 °C for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Condensation with α-Haloketones

The condensation of 2-aminopyrazines with α-haloketones is a classical and widely used method for the synthesis of 2-substituted imidazo[1,2-a]pyrazines.[4][5] This two-component reaction is straightforward and generally provides good to excellent yields.

Mechanistic Rationale and Experimental Causality

The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyrazine acts as a nucleophile, displacing the halide from the α-haloketone to form a pyridinium salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, with subsequent dehydration to yield the fused imidazo[1,2-a]pyrazine ring system.

This reaction is often carried out in a polar solvent such as ethanol or DMF and can be promoted by a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction.[4] However, the reaction can also proceed without a base, particularly at elevated temperatures. A significant advancement in this methodology is the use of microwave irradiation, which dramatically reduces reaction times from hours to minutes, often leading to improved yields and cleaner reactions.[6][7]

Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Pyridinium Salt Pyridinium Salt 2-Aminopyrazine->Pyridinium Salt + alpha-Haloketone alpha-Haloketone alpha-Haloketone Cyclized Adduct Cyclized Adduct Pyridinium Salt->Cyclized Adduct Intramolecular Condensation Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Cyclized Adduct->Imidazo[1,2-a]pyrazine - H₂O TM_Catalysis_Workflow cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Oxidative Addition Oxidative Addition 2-Aminopyrazine->Oxidative Addition + Metal Catalyst Coupling Partner Coupling Partner Transmetalation/Insertion Transmetalation/Insertion Coupling Partner->Transmetalation/Insertion Oxidative Addition->Transmetalation/Insertion Reductive Elimination Reductive Elimination Transmetalation/Insertion->Reductive Elimination Reductive Elimination->Oxidative Addition Catalyst Regeneration Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Reductive Elimination->Imidazo[1,2-a]pyrazine

Sources

A Comparative Guide to the Biological Activity of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparison of the biological activity of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid and its analogues, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. By examining the impact of structural modifications at key positions, we aim to provide a valuable resource for the rational design of novel and more potent therapeutic agents.

The Imidazo[1,2-a]pyrazine Core: A Versatile Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich heterocycle that has attracted significant attention from medicinal chemists due to its diverse pharmacological properties. Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The planar nature of the fused ring system allows for effective interaction with biological targets, while the presence of multiple nitrogen atoms provides opportunities for hydrogen bonding and other key interactions.

The biological activity of imidazo[1,2-a]pyrazine derivatives can be finely tuned by introducing various substituents at different positions of the ring system. The 6- and 8-positions, in particular, have been identified as critical for modulating the potency and selectivity of these compounds.

The Role of the 6-Bromo Substituent

The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyrazine ring often plays a crucial role in enhancing biological activity. The bromine atom is lipophilic and can improve the compound's ability to cross cell membranes. Furthermore, its electron-withdrawing nature can influence the electronic properties of the entire ring system, potentially affecting its interaction with target proteins. Studies on various imidazo[1,2-a]pyrazine derivatives have shown that halogen substitution at the 6-position can be critical for their anticancer and enzyme inhibitory activities.

The Influence of the 8-Carboxylic Acid Group and Its Analogues

The functional group at the 8-position of the imidazo[1,2-a]pyrazine core is a key determinant of the compound's biological profile. The carboxylic acid moiety in this compound introduces a polar, ionizable group that can participate in hydrogen bonding and ionic interactions with biological targets.

Carboxamide Analogues: Enhancing Potency and Modulating Properties

Conversion of the 8-carboxylic acid to a carboxamide is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Amides are generally more stable to metabolic degradation than esters and can participate in different hydrogen bonding patterns.

A study on pyrazine-2-carboxylic acid derivatives demonstrated that N-substituted amides exhibit significant in vitro antimycobacterial and antifungal activities. For instance, the condensation of 6-chloropyrazine-2-carboxylic acid chloride with various anilines yielded a series of amides with notable biological activity[1]. This suggests that the 8-carboxamide analogues of 6-bromoimidazo[1,2-a]pyrazine could also possess potent antimicrobial properties.

Ester Analogues: Prodrug Potential and Modified Lipophilicity

Esterification of the 8-carboxylic acid can increase the lipophilicity of the molecule, which may enhance its cell permeability and oral bioavailability. Esters can also act as prodrugs, being hydrolyzed in vivo by esterases to release the active carboxylic acid. While specific data on the biological activity of this compound esters is limited in the readily available literature, the general principles of prodrug design suggest this as a viable strategy to improve the pharmacokinetic profile of the parent compound.

Bioisosteric Replacements: Fine-Tuning for Optimal Interactions

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. Replacing the 8-carboxylic acid with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and other acidic heterocycles. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering different metabolic stability and tissue distribution profiles.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential

While a direct head-to-head comparison of this compound with a comprehensive set of its analogues is not available in a single study, we can synthesize findings from various sources to build a comparative picture.

Studies have indicated that compounds containing the imidazo[1,2-a]pyrazine structure exhibit significant cytotoxicity against various cancer cell lines[2]. One study highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives with IC50 values in the micromolar range against HCT116 cells, emphasizing the importance of structural modifications for enhancing biological activity[2].

In another study, a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides were synthesized and evaluated for their anticancer activity. Several of these compounds exhibited moderate to potent cytotoxicity against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range[3]. Although this study did not include the 8-carboxylic acid analogue, it underscores the potential of introducing bulky and hydrogen-bonding capable substituents at the 8-position to achieve significant anticancer activity.

The following table summarizes the potential impact of modifications at the 8-position based on general medicinal chemistry principles and data from related compound series.

Analogue Type Modification from 8-Carboxylic Acid Potential Impact on Biological Activity Supporting Rationale
8-Carboxamides Conversion of -COOH to -CONH-RPotentially enhanced antimicrobial and anticancer activity; improved metabolic stability.Amide functionality is common in bioactive molecules and can form strong hydrogen bonds. Studies on related pyrazine carboxamides show antimicrobial activity[1].
8-Esters Conversion of -COOH to -COO-RMay act as prodrugs with improved cell permeability and oral bioavailability.Increased lipophilicity can enhance membrane transport. In vivo hydrolysis would release the active carboxylic acid.
8-Bioisosteres (e.g., Tetrazole) Replacement of -COOH with an acidic heterocyclePotential for improved potency, selectivity, and pharmacokinetic profile.Bioisosteres can mimic the key interactions of the carboxylic acid while offering different metabolic and distribution properties.
8-Amino Derivatives (e.g., Morpholine) Replacement of -COOH with a basic/non-acidic groupCan lead to potent anticancer activity through different binding interactions.8-Morpholinoimidazo[1,2-a]pyrazine derivatives have shown significant cytotoxicity against various cancer cell lines[3].

Experimental Protocols

To facilitate further research in this area, we provide a general protocol for a key biological assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, PC-3, MCF-7)

  • Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed approximately 4 x 10³ cells per well in a 96-well plate and incubate in 5% CO₂ at 37°C for 24 hours.

  • Compound Treatment: Add the test compounds at various final concentrations to the cell cultures. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

The biological activity of imidazo[1,2-a]pyrazine derivatives can be mediated through various signaling pathways. For instance, their anticancer effects may involve the inhibition of protein kinases, induction of apoptosis, or cell cycle arrest.

Diagram of a General Kinase Inhibition Pathway:

G cluster_0 Kinase Active Site cluster_1 Cellular Response ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Binds to active site Inhibitor Imidazo[1,2-a]pyrazine Analogue Inhibitor->Kinase Competitive Inhibition Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream_Signaling

Caption: General mechanism of kinase inhibition by imidazo[1,2-a]pyrazine analogues.

Experimental Workflow for Evaluating Anticancer Activity:

G cluster_0 Chemistry cluster_1 Biological Evaluation cluster_2 Analysis & Development Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action (e.g., Kinase Assay, Apoptosis) IC50->Mechanism SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for the synthesis and evaluation of novel anticancer compounds.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. The available evidence, synthesized from studies on related analogues, suggests that modifications at the 8-position can significantly impact the biological activity of this scaffold. Conversion of the carboxylic acid to amides, esters, or bioisosteres offers exciting avenues for modulating the potency, selectivity, and pharmacokinetic properties of these compounds.

Future research should focus on the systematic synthesis and parallel biological evaluation of a focused library of this compound analogues. Such studies, providing direct comparative data, will be invaluable for elucidating detailed structure-activity relationships and for guiding the rational design of the next generation of imidazo[1,2-a]pyrazine-based drugs.

References

  • Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Shan, S., Sun, C., Chen, J., Zheng, P., Zhou, Y., Liu, Y., & Zhu, W. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]

Sources

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives, focusing on their development as anticancer, antiviral, and kinase-inhibiting agents. We will explore the causal relationships behind experimental design choices and present comparative data to inform future drug development endeavors.

The Versatile Imidazo[1,2-a]pyrazine Core: Therapeutic Potential

The imidazo[1,2-a]pyrazine framework is a versatile template for designing novel therapeutic agents due to its unique electronic properties and three-dimensional shape. This allows for the strategic placement of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Derivatives have shown a multitude of biological effects, including anti-inflammatory, antiulcer, and cardiovascular properties, but their most significant potential lies in oncology and virology.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

The imidazo[1,2-a]pyrazine scaffold has been extensively explored for its anticancer properties, with derivatives designed to inhibit various key players in cancer progression, such as cyclin-dependent kinases (CDKs), tubulin, and phosphoinositide 3-kinases (PI3Ks).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyrazine derivatives have been successfully designed as potent CDK inhibitors.

A notable study focused on the synthesis and evaluation of novel imidazo[1,2-a]pyrazines as CDK9 inhibitors.[2][3] The general synthetic scheme is outlined below:

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrazine CDK9 Inhibitors

  • Condensation: Reacting α-aminopyrazines with α-halocarbonyl compounds to form the core imidazo[1,2-a]pyrazine ring system.[1][4]

  • Substitution: Introducing various substituents at the C2 and C3 positions through subsequent chemical modifications.

The SAR studies revealed several key insights:

  • Substitution at C2: A pyridin-4-yl group at the C2 position was found to be critical for potent CDK9 inhibitory activity.[2][3]

  • Substitution at C3: A benzyl group at the C3 position further enhanced the inhibitory effect.[2][3]

Table 1: Comparative in vitro activity of key Imidazo[1,2-a]pyrazine CDK9 inhibitors.

CompoundC2-SubstituentC3-SubstituentCDK9 IC₅₀ (µM)Average Cytotoxicity IC₅₀ (µM) (MCF7, HCT116, K652)
3c Pyridin-4-ylBenzyl0.166.66
2c PhenylBenzyl0.31-
4c Thiophen-2-ylBenzyl0.71-
3b Pyridin-4-ylCyclohexyl->100

Data synthesized from Al-Blewi et al., 2022.[2]

The data clearly indicates that the combination of a pyridin-4-yl at C2 and a benzyl group at C3 results in the most potent CDK9 inhibitor, compound 3c , with an IC₅₀ of 0.16 µM.[2] This highlights the importance of aromatic interactions in the kinase binding pocket.

SAR_CDK9 scaffold Imidazo[1,2-a]pyrazine Core activity Potent CDK9 Inhibition scaffold->activity C2 C2 Position C2->scaffold C3 C3 Position C3->scaffold sub_C2 Pyridin-4-yl (Optimal) sub_C2->C2 sub_C3 Benzyl (Optimal) sub_C3->C3

Caption: Key SAR determinants for CDK9 inhibition.

Tubulin Polymerization Inhibition

Microtubules, composed of tubulin polymers, are essential for cell division, making them an attractive target for anticancer drugs. A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors.[5]

Through structural optimization, compound TB-25 emerged as a highly potent agent, exhibiting an IC₅₀ of 23 nM against HCT-116 cancer cells.[5] Mechanism studies confirmed that TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[5] Molecular docking studies suggested that TB-25 binds to the colchicine binding site of tubulin.[5]

Tubulin_Inhibition_Workflow start Design of Imidazo[1,2-a]pyrazine Derivatives synthesis Chemical Synthesis start->synthesis screening In vitro Antiproliferative Screening (Cancer Cell Lines) synthesis->screening hit Identification of Potent Compound (TB-25) screening->hit mechanism Mechanism of Action Studies: - Tubulin Polymerization Assay - Cell Cycle Analysis - Apoptosis Assay hit->mechanism docking Molecular Docking (Colchicine Binding Site) hit->docking conclusion Promising Tubulin Inhibitor for Further Development mechanism->conclusion docking->conclusion

Caption: Workflow for the discovery of tubulin inhibitors.

Antiviral Activity: Combating Viral Infections

The imidazo[1,2-a]pyrazine scaffold has also demonstrated significant promise as a source of antiviral agents, with activity reported against human coronavirus (HCoV) and influenza viruses.

Anti-Coronavirus Activity

In the search for novel antiviral agents, a series of imidazo[1,2-a]pyrazine derivatives were evaluated for their activity against human coronavirus 229E.[2] Interestingly, the structural requirements for anti-coronaviral activity differed from those for CDK9 inhibition.

The most potent anti-coronaviral compound, 3b , featured a pyridin-4-yl group at C2 and a cyclohexyl moiety at C3, with an IC₅₀ of 56.96 µM and a selectivity index of 7.14.[2] Docking studies suggested that this compound binds to the viral main protease.[2]

Anti-Influenza Virus Activity

A series of imidazo[1,2-a]pyrazine derivatives, originally designed as HIV reverse transcriptase inhibitors, were found to exhibit potent anti-influenza activity.[6][7] Phenotypic screening identified several compounds with high inhibitory rates against the influenza A virus.[6][7]

Compound A4 was identified as a particularly potent inhibitor with broad-spectrum activity, including against oseltamivir-resistant strains.[6][7] Mechanistic studies revealed that A4 targets the viral nucleoprotein (NP), inducing its clustering and preventing its nuclear accumulation.[7]

Kinase Inhibition: A Broader Perspective

Beyond CDK9, imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of other important kinases implicated in cancer and other diseases.

  • PI3K/mTOR Dual Inhibitors: A series of imidazo[1,2-a]pyrazines and imidazo[1,2-b]pyridazines were synthesized and evaluated as dual inhibitors of PI3K and mTOR.[8] Compound 42 from this series demonstrated exceptional potency with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.[8]

  • Aurora Kinase Inhibitors: The synthesis and SAR of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been described.[9][10] These studies led to the identification of lead compounds with promising overall profiles for cancer therapy.[9]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: Benzo[5][11]imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to be effective inhibitors of ALK and its crizotinib-resistant L1196M mutant.[12]

Future Directions and Conclusion

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant changes in biological activity and target selectivity.

Future research should focus on:

  • Improving Selectivity: Fine-tuning substitutions to enhance selectivity for the desired biological target and minimize off-target effects.

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploring New Targets: Expanding the application of the imidazo[1,2-a]pyrazine scaffold to other disease areas by screening against a wider range of biological targets.

By leveraging the insights from existing SAR studies and employing rational drug design strategies, the full therapeutic potential of the imidazo[1,2-a]pyrazine scaffold can be realized.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. PubMed. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

  • Synthesis and biological evaluation of benzo[5][11]imidazo[1,2-c]pyrimidine and benzo[5][11]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. PubMed. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]

  • QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]

  • Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. PubMed. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Korea Institute of Science and Technology Information. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Publications. [Link]

  • SCHEME 5.7 Synthesis of imidazo[1,2-a]pyrazine scaffold as BET protein... ResearchGate. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system are explored for their potential as kinase inhibitors, antibacterial agents, and other therapeutic applications. Among these, 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives are of significant interest due to the versatile synthetic handles they possess—a bromine atom ripe for cross-coupling reactions and a carboxylic acid group ready for amide bond formation.

However, the synthesis of specifically substituted heterocyclic systems can be fraught with challenges, including the potential for isomeric byproducts. Therefore, rigorous and unambiguous structural confirmation is not merely a procedural step but a cornerstone of reliable drug discovery and development. This guide provides an in-depth comparison of the critical analytical techniques used to confirm the structure of this compound derivatives, grounded in experimental data and field-proven insights.

The Synthetic Blueprint: A Plausible Route and Potential Pitfalls

The most probable synthetic route commences with the commercially available 2-Amino-5-bromopyrazine-3-carboxylic acid (CAS 486424-37-7).[2] The key transformation is a cyclocondensation reaction with a suitable two-carbon electrophile, typically a derivative of chloroacetaldehyde or bromoacetaldehyde.

Synthetic Pathway 2-Amino-5-bromopyrazine-3-carboxylic acid 2-Amino-5-bromopyrazine-3-carboxylic acid CAS: 486424-37-7 Reaction Cyclocondensation 2-Amino-5-bromopyrazine-3-carboxylic acid->Reaction Chloroacetaldehyde Chloroacetaldehyde (or equivalent) Chloroacetaldehyde->Reaction Target_Molecule This compound CAS: 1196154-13-8 Reaction->Target_Molecule Desired Product Isomeric_Impurity Isomeric Impurity e.g., 7-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid Reaction->Isomeric_Impurity Potential Byproduct

Caption: Proposed synthetic pathway to this compound.

A patent for the synthesis of the analogous 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid describes the reaction of 2-amino-5-bromopyridine with a 40% chloroacetaldehyde aqueous solution.[3] A similar approach for the pyrazine starting material would be the logical first step.

Causality Behind Experimental Choices: The choice of a cyclocondensation reaction is based on the well-established reactivity of 2-aminopyrazines with α-halocarbonyl compounds to form the imidazo[1,2-a]pyrazine ring system.[4] The reaction is typically carried out in a suitable solvent such as ethanol or DMF, often in the presence of a mild base like sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.

Trustworthiness Through Self-Validation: A critical aspect of this synthesis is the potential for the formation of an isomeric byproduct. While the desired product is the 6-bromo isomer, the possibility of forming the 7-bromo isomer, although electronically less favored, cannot be entirely dismissed without rigorous analytical confirmation. The analytical methods described below are designed to provide this self-validating system.

Definitive Structural Elucidation: A Multi-faceted Approach

No single analytical technique can provide absolute structural confirmation in isolation. A combination of spectroscopic and spectrometric methods is essential. For a molecule like this compound, the following techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For the target molecule, we would expect to see distinct signals for the protons on the imidazo[1,2-a]pyrazine core. While the exact chemical shifts are not published, we can predict the expected multiplicities and relative positions based on the structure. The presence of long-range couplings can be invaluable in confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For our target molecule, we would expect to see signals for all seven carbon atoms. The chemical shifts of the carbons directly attached to the nitrogen and bromine atoms will be particularly informative.

Distinguishing Isomers: In the case of potential isomeric impurities, such as 7-bromo-imidazo[1,2-a]pyrazine-8-carboxylic acid, subtle but significant differences in the NMR spectra would be expected. The chemical shifts of the aromatic protons and carbons would be different due to the altered electronic environment. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively establish the connectivity between protons and carbons, thus distinguishing between isomers. For instance, an HMBC experiment would show a correlation between the proton at position 5 and the carbon at position 8 in the desired 6-bromo isomer, a correlation that would be absent in the 7-bromo isomer.

Reference Data: While a publicly available spectrum for the target molecule is elusive, commercial suppliers like BLD Pharm and Appretech Scientific Limited list the compound and offer access to their analytical data upon request, which can serve as a crucial reference.[5]

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₇H₄BrN₃O₂), the expected exact mass would be approximately 240.9487 g/mol . The characteristic isotopic pattern of bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in two major peaks in the mass spectrum separated by two mass units (M+ and M+2), providing a clear signature for the presence of a single bromine atom.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unequivocal three-dimensional structure. This technique is the ultimate arbiter in cases of ambiguous connectivity or stereochemistry.

While no crystal structure for this compound is currently in the public domain, the crystal structure of a closely related compound, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine , has been reported.[5] This structure confirms the core imidazo[1,2-a]pyrazine ring system and the position of a bromo-substituent, lending strong support to the feasibility of using this technique for our target molecule. The synthesis of a derivative, for instance, an amide or ester, might be necessary to obtain crystals of sufficient quality for X-ray diffraction analysis.

The crystal structure of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate also provides valuable insight into the planarity of the fused ring system and the intermolecular interactions that can occur.[3]

Comparative Analysis of Analytical Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and numberExcellent for determining the relative positions of substituents.Can be complex to interpret without 2D techniques.
¹³C NMR Number and type of carbon atomsProvides a "fingerprint" of the carbon skeleton.Lower sensitivity than ¹H NMR.
2D NMR (COSY, HMBC) Connectivity between protons and carbonsEssential for unambiguous assignment of signals and distinguishing isomers.Requires more instrument time and expertise to interpret.
HRMS Exact mass and molecular formulaConfirms elemental composition and the presence of key elements like bromine.Does not provide information on the connectivity of atoms.
X-ray Crystallography Three-dimensional molecular structureProvides absolute and unambiguous structural proof.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols: A Template for Success

While a specific protocol for the target molecule is not published, the following general procedures, adapted from the synthesis of related compounds, can serve as a starting point for laboratory investigation.

Proposed Synthesis of Methyl 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylate

This ester derivative (CAS 1379297-22-9) is often a more tractable intermediate for purification and characterization.

Ester Synthesis Start_Material Methyl 2-amino-5-bromopyrazine-3-carboxylate Step1 Cyclocondensation Start_Material->Step1 Reagent Bromoacetaldehyde diethyl acetal H₂SO₄ (cat.) Reagent->Step1 Intermediate Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Hydrolysis_Reagent LiOH THF/H₂O Hydrolysis_Reagent->Step2 Final_Product This compound Step2->Final_Product

Caption: A two-step approach to the target carboxylic acid via its methyl ester.

  • Step 1: Cyclocondensation. To a solution of methyl 2-amino-5-bromopyrazine-3-carboxylate in a suitable solvent (e.g., ethanol or dioxane), add a slight excess of bromoacetaldehyde diethyl acetal and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hydrolysis to the Carboxylic Acid
  • Step 2: Saponification. Dissolve the purified methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Conclusion

The structural confirmation of this compound derivatives requires a meticulous and multi-pronged analytical approach. While a direct, published synthesis and complete spectral library are not yet available, a logical synthetic route can be devised based on established chemical principles. The cornerstone of structural verification lies in the combined application of ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry, and, ideally, single-crystal X-ray diffraction. By carefully applying these techniques and being mindful of potential isomeric impurities, researchers can confidently establish the structure of these valuable synthetic intermediates, paving the way for their successful application in drug discovery and development.

References

  • Huang, B., Rui, E., Wythes, M., Kung, P. P., Moore, C., Rheingold, A. L., & Yanovsky, A. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1723. [Link]

  • Huang, B., Rui, E., Wythes, M., Kung, P. P., Moore, C., Rheingold, A. L., & Yanovsky, A. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. ResearchGate. [Link]

  • BouzBouz, S., & Giraud, F. (2015). Synthesis method for 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid.
  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., ... & De Clercq, E. (1998). Synthesis and antiviral activity of 8-amino-substituted imidazo [1, 2-a] pyridines. Journal of medicinal chemistry, 41(25), 5108-5112. [Link]

  • Pharmaffiliates. 2-Amino-5-bromopyrazine-3-carboxylic Acid. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Ivy Fine Chemicals. Imidazo[1,2-a]pyrazine-8-carboxylic acid, 6-bromo- [CAS: 1196154-13-8]. [Link]

  • Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. [Link]

  • Ben Fguira, R., et al. (2011). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. PubMed. [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091. [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Zhang, Q. S., & Ni, J. Z. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4784. [Link]

  • Huang, B., Rui, E., Wythes, M., Kung, P. P., Moore, C., Rheingold, A. L., & Yanovsky, A. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed. [Link]

  • Shaveta, G., & Meenakshi, K. (2020). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Kim, J. H., Lee, J., & Kim, J. N. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC advances, 10(13), 7751-7758. [Link]

  • Andersson, H., et al. (2015). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing. [Link]

  • Guchhait, S. K., & Kashyap, M. (2014). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 16(10), 557-564. [Link]

Sources

cross-validation of analytical methods for imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Imidazo[1,2-a]pyrazines

Authored by a Senior Application Scientist

This guide provides an objective comparison and detailed protocols for the cross-validation of analytical methods tailored for the imidazo[1,2-a]pyrazine scaffold. As a class of nitrogen-containing heterocyclic compounds, imidazo[1,2-a]pyrazines are of significant interest in drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Consequently, the development and validation of robust analytical methods to ensure the quality, potency, and purity of these potential therapeutics are paramount.

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding all recommendations in global regulatory standards. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Imperative for Method Validation and Cross-Validation

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[3][4] Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), provide a framework for this process, most notably in the ICH Q2(R2) guideline.[3][5][6] This guideline outlines the core performance characteristics that must be evaluated, including accuracy, precision, specificity, linearity, and range.[7][8][9]

Cross-validation extends this principle, serving as a critical bridge to ensure consistency of results under different circumstances. It is not merely a repeat of the initial validation but a formal, documented comparison to verify that an analytical method performs equivalently when conditions change.

When is Cross-Validation Necessary?

The decision to perform a cross-validation study is risk-based. It is essential in the following scenarios:

  • Method Transfer: When a validated analytical method is transferred from a development laboratory to a quality control (QC) laboratory, or between different manufacturing sites.

  • Introduction of a New Method: When a new analytical method (e.g., a rapid UPLC-MS/MS assay) is introduced to replace an existing, validated method (e.g., a traditional HPLC-UV assay).

  • Changes to a Validated Method: When significant changes are made to a validated method, such as using different equipment or a different chromatographic column.

The fundamental goal is to prove that the data generated by the method, post-change, is directly comparable to the data generated pre-change.

G cluster_0 Method Lifecycle Trigger Points A Method Development & Initial Validation (ICH Q2) E Is the method intended to produce equivalent, interchangeable data? A->E B Method Transfer (e.g., R&D to QC) B->E C Method Modification (e.g., New Instrument) C->E D Comparative Study (e.g., New vs. Old Method) D->E F Perform Full or Partial Cross-Validation Study E->F Yes I Passes Acceptance Criteria? F->I G Proceed with Routine Use H Re-evaluate Method or Modification I->G Yes I->H No G cluster_prep Preparation Phase cluster_hplc Method 1: Validated HPLC-UV cluster_uplc Method 2: New UPLC-MS/MS cluster_analysis Data Comparison & Analysis prep_stock Prepare Single Reference Stock Solution hplc_seq Analyst A runs sequence: - System Suitability - Standards - Samples (3x each) prep_stock->hplc_seq uplc_seq Analyst B runs sequence: - System Suitability - Standards - Samples (3x each) prep_stock->uplc_seq prep_samples Prepare Multiple Independent Tablet Sample Solutions (n≥6) prep_samples->hplc_seq prep_samples->uplc_seq hplc_data Calculate % Label Claim for each sample prep hplc_seq->hplc_data compare_means Compare Mean Assay Values (Student's t-test or Equivalence Test) hplc_data->compare_means uplc_data Calculate % Label Claim for each sample prep uplc_seq->uplc_data uplc_data->compare_means compare_sds Compare Standard Deviations (F-test) compare_means->compare_sds acceptance Do results meet pre-defined acceptance criteria? compare_sds->acceptance

Sources

A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for critical interactions within the active sites of various enzymes, making it a fertile ground for the development of potent and selective inhibitors. This guide provides a comparative analysis of the efficacy of different imidazo[1,2-a]pyrazine-based inhibitors, with a focus on their applications in oncology and virology. We will delve into their target specificity, inhibitory potency, and the experimental methodologies used to ascertain their efficacy, offering researchers and drug development professionals a comprehensive overview of this promising class of compounds.

The Imidazo[1,2-a]pyrazine Core: A Scaffold for Targeted Therapies

The inherent chemical properties of the imidazo[1,2-a]pyrazine core, including its aromaticity and hydrogen bonding capabilities, make it an ideal starting point for the design of targeted inhibitors.[1] Modifications at various positions of the bicyclic ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the discovery of inhibitors targeting key players in cellular signaling pathways that are often dysregulated in diseases like cancer.

Comparative Efficacy Against Key Biological Targets

The true measure of an inhibitor's potential lies in its efficacy against its intended target and its selectivity over other related proteins. Below, we compare the performance of several imidazo[1,2-a]pyrazine-based inhibitors against prominent drug targets.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a crucial regulator of transcription, and its inhibition is a promising strategy for cancer therapy. A series of imidazo[1,2-a]pyrazine derivatives have been identified as potent CDK9 inhibitors.[2] Notably, compounds with a pyridin-4-yl group at the 2-position of the imidazo[1,2-a]pyrazine core displayed the most potent CDK9 inhibitory activity, with IC50 values in the sub-micromolar range.[2]

Table 1: Comparative Efficacy of Imidazo[1,2-a]pyrazine-Based CDK9 Inhibitors [2]

CompoundSubstitution at Position 2Substitution at Position 3CDK9 IC50 (µM)Average Cytotoxicity IC50 (µM) against MCF7, HCT116, K652 cell lines
3a pyridin-4-yl(details not specified)0.8Not specified
3b pyridin-4-ylcyclohexylNot specifiedNot specified, but showed potent anti-coronaviral activity
3c pyridin-4-ylbenzyl amine0.166.66
3d pyridin-4-yl(details not specified)Not specifiedNot specified
2c (details not specified)benzyl amine0.31Not specified
4c (details not specified)benzyl amine0.71Not specified

Data sourced from a 2022 study by Al-Blewi et al.[2]

The data clearly indicates that the combination of a pyridin-4-yl substituent at position 2 and a benzyl amine at position 3 (compound 3c ) results in the most potent CDK9 inhibition.[2] The cytotoxic effect of these inhibitors was found to correlate with their CDK9 inhibitory activity, underscoring the on-target effect of these compounds.[2]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[3] Imidazo[1,2-a]pyrazine derivatives have been developed as potent Aurora kinase inhibitors.[4][5] Structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity.[5] The X-ray crystal structure of an imidazo[1,2-a]pyrazine Aurora inhibitor has provided valuable insights for structure-based drug design.[6]

c-Met Inhibitors

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis.[7] Volitinib, a compound featuring an imidazo[1,2-a]pyridine moiety, was identified as a highly potent and selective c-Met inhibitor.[7] Interestingly, the replacement of the imidazo[1,2-a]pyridine with an imidazo[1,2-a]pyrazine resulted in decreased potency, highlighting the subtle structural nuances that govern inhibitor efficacy.[7]

Other Notable Targets

The versatility of the imidazo[1,2-a]pyrazine scaffold extends to a range of other important biological targets:

  • Gαq/11 Inhibitors: A series of imidazo[1,2-a]pyrazine derivatives were designed as inhibitors of Gαq/11, which are key signaling proteins in uveal melanoma. Compound GQ352 was found to directly bind to Gαq and inhibit the dissociation of the Gαβγ heterotrimer with an IC50 of 8.9 μM.[8]

  • ENPP1 Inhibitors: Imidazo[1,2-a]pyrazine derivative 7 was identified as a highly potent and selective inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. This compound demonstrated an IC50 value of 5.70 or 9.68 nM and enhanced the anti-tumor efficacy of an anti-PD-1 antibody in a murine model.[9][10]

  • Tubulin Polymerization Inhibitors: Novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors, displaying potent anti-proliferative activities against various cancer cell lines.[11]

  • Anticancer Activity against Various Cell Lines: A broader screening of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives revealed significant anticancer activities against Hep-2, HepG2, MCF-7, and A375 cancer cell lines.[12][13][14]

Experimental Methodologies for Efficacy Determination

The evaluation of inhibitor efficacy relies on a suite of well-established experimental protocols. The choice of assay is dictated by the nature of the target and the desired endpoint.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on its target kinase.

Protocol: General Kinase Inhibition Assay

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and assay buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method. g. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function, it is helpful to visualize the relevant signaling pathways and the experimental workflow for their evaluation.

G cluster_0 CDK9-Mediated Transcription cluster_1 Inhibition cluster_2 Cellular Outcome CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Gene Transcription (Proliferation, Survival) RNAPII->Transcription Initiates PTEFb P-TEFb PTEFb->CDK9 Apoptosis Apoptosis Transcription->Apoptosis Blocked Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->CDK9 Inhibits

Caption: Simplified signaling pathway of CDK9 and its inhibition.

G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Data Analysis cluster_3 Lead Optimization start Synthesized Imidazo[1,2-a]pyrazine Derivatives biochemical Biochemical Assay (e.g., Kinase Assay) start->biochemical cellular Cell-Based Assay (e.g., MTT Assay) start->cellular ic50 Determine IC50 values biochemical->ic50 cellular->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization (In vivo studies) sar->lead_opt

Caption: General experimental workflow for inhibitor evaluation.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold has proven to be a highly valuable framework for the development of potent and selective inhibitors against a variety of clinically relevant targets. The comparative data presented in this guide highlights the significant potential of this chemical class, particularly in the field of oncology. Future research will likely focus on further optimizing the pharmacokinetic properties of these inhibitors to improve their in vivo efficacy and safety profiles. Moreover, the exploration of novel substitutions on the imidazo[1,2-a]pyrazine core could lead to the discovery of inhibitors for new and challenging biological targets.

References

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. Retrieved January 7, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved January 7, 2026, from [Link]

  • Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][15][16]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications. Retrieved January 7, 2026, from [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. Retrieved January 7, 2026, from [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 7, 2026, from [Link]

  • Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. (2008). PubMed. Retrieved January 7, 2026, from [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. Retrieved January 7, 2026, from [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). PubMed. Retrieved January 7, 2026, from [Link]

  • Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

  • Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. Retrieved January 7, 2026, from [Link]

  • Imidazo[1,2-a]pyrazines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid derivatives, a class of compounds showing promise in oncological research. We will delve into their performance, supported by experimental data, to offer valuable insights for researchers, scientists, and drug development professionals. This document will focus on a specific series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives as a case study to illustrate the therapeutic potential and challenges in translating in vitro findings to in vivo efficacy.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer properties.[1] Derivatives of this core structure have been investigated for their ability to inhibit key signaling pathways implicated in tumor growth and survival. One such critical pathway is the PI3K-Akt-mTOR pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1] Consequently, the development of inhibitors targeting components of this pathway, such as the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα), is a major focus of cancer drug discovery.[1]

This guide will focus on a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives, which are structurally related to the this compound core. These derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against several human cancer cell lines and for their inhibitory activity against PI3Kα kinase.[1] While in vivo data for this specific series of compounds is not yet available in the public domain, we will provide a prospective outline for conducting such studies, based on established methodologies for evaluating PI3K inhibitors in preclinical models.[2][3][4]

In Vitro Activity: A Case Study of 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives

A study by Shan et al. (2017) provides a solid foundation for understanding the in vitro potential of this compound class.[1] The researchers designed and synthesized three series of novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides and evaluated their cytotoxic and kinase inhibitory activities.[1]

Cytotoxic Activity Against Human Cancer Cell Lines

The in vitro cytotoxicity of the synthesized compounds was assessed against three human cancer cell lines: A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer), using the standard MTT assay.[1]

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives [1]

CompoundA549 (Lung Cancer)PC-3 (Prostate Cancer)MCF-7 (Breast Cancer)
14b 10.2 µM15.8 µM20.1 µM
14c 6.39 µM12.5 µM18.9 µM
GDC-0941 (Control) ---

Data extracted from Shan et al., 2017.[1]

The results indicated that most of the target compounds exhibited moderate to potent cytotoxicity against the tested cancer cell lines.[1] Notably, compound 14c displayed the most promising activity, with an IC₅₀ value of 6.39 µM against the A549 cell line.[1] The structure-activity relationship (SAR) studies revealed that the substitution pattern on the phenylpyridine/phenylpyrimidine-carboxamide moiety significantly influenced the cytotoxic potential.[1]

PI3Kα Kinase Inhibitory Activity

Given the implication of the PI3K pathway in cancer, selected compounds were further evaluated for their ability to inhibit PI3Kα kinase.

Table 2: PI3Kα Kinase Inhibitory Activity of Selected Compounds [1]

CompoundPI3Kα Inhibition at 10 µMPI3Kα IC₅₀
14b 58.0%-
14c -1.25 µM
Compound II (Previous Lead) -7.39 µM

Data extracted from Shan et al., 2017.[1]

Compound 14c demonstrated significant inhibitory activity against PI3Kα with an IC₅₀ value of 1.25 µM, which was a notable improvement over a previously reported lead compound.[1] This finding suggests that the imidazo[1,2-a]pyrazine scaffold is a promising backbone for the design of novel PI3Kα inhibitors.

Prospective In Vivo Evaluation: A Roadmap for Preclinical Studies

While direct in vivo data for the aforementioned 8-morpholinoimidazo[1,2-a]pyrazine derivatives is not available, their promising in vitro profile warrants further investigation in preclinical animal models. Below is a detailed, logical framework for assessing the in vivo efficacy, pharmacokinetics, and toxicity of a lead candidate like compound 14c .

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_preclinical Preclinical In Vivo Evaluation A Lead Compound Selection (e.g., 14c) B Formulation Development A->B Based on in vitro potency & properties C Pharmacokinetic (PK) Studies B->C Solubility, stability D Maximum Tolerated Dose (MTD) Study C->D Determine dosing regimen F Efficacy Study D->F Establish safe dose range E Xenograft Tumor Model Establishment E->F Implant cancer cells (e.g., A549) G Pharmacodynamic (PD) & Histological Analysis F->G Tumor growth inhibition

Caption: A logical workflow for the in vivo evaluation of a lead compound.

Detailed Methodologies

The first critical step is to develop a suitable formulation for in vivo administration (e.g., oral gavage or intravenous injection). This involves assessing the solubility and stability of the compound in various pharmaceutically acceptable vehicles.

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is typically performed in rodents (e.g., mice or rats) at a single dose. Blood samples are collected at various time points to determine key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC).

An MTD study is conducted to determine the highest dose of the drug that can be administered without causing unacceptable toxicity. This is crucial for designing a safe and effective dosing regimen for the subsequent efficacy studies.

A human tumor xenograft model is the standard for evaluating the in vivo efficacy of anticancer agents.[5][6]

  • Cell Line: Based on the potent in vitro activity, the A549 human lung cancer cell line would be a suitable choice.[1]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[6]

  • Implantation: A549 cells are typically injected subcutaneously into the flank of the mice.[7]

xenograft_model cluster_xenograft Subcutaneous Xenograft Model Workflow A A549 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection into Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E When tumors reach a specific size

Caption: Workflow for establishing a subcutaneous xenograft tumor model.

Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the formulated compound at a dose determined by the MTD study, while the control group receives the vehicle. Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

At the end of the study, tumors are excised for pharmacodynamic and histological analysis. This can include:

  • Western Blotting: To confirm that the drug is hitting its target in vivo by measuring the phosphorylation status of downstream effectors of PI3K, such as Akt.

  • Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in the tumor tissue.

Discussion and Future Directions

The in vitro data for the 8-morpholinoimidazo[1,2-a]pyrazine derivatives, particularly compound 14c , is highly encouraging. The dual activity of cytotoxicity against cancer cells and specific inhibition of a key oncogenic driver, PI3Kα, provides a strong rationale for further development.

The critical next step is to bridge the gap between these promising in vitro results and a demonstration of in vivo efficacy. The proposed in vivo experimental plan provides a clear and logical path forward. Successful translation from in vitro to in vivo models will depend on several factors, including the compound's pharmacokinetic properties and its ability to achieve and maintain therapeutic concentrations at the tumor site without undue toxicity.

Future research should also focus on expanding the SAR to optimize both potency and drug-like properties. The modular nature of the synthesis described by Shan et al. allows for the exploration of a wide range of substituents, which could lead to the identification of even more potent and selective inhibitors with improved in vivo characteristics.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., A549, PC-3, MCF-7) in a 96-well plate at a density of 4 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

PI3Kα Kinase Inhibition Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for measuring kinase activity.

  • Reagent Preparation: Prepare the necessary reagents, including the PI3Kα enzyme, the substrate (e.g., PIP2), ATP, and the detection reagents.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add the PI3Kα enzyme and the lipid substrate to the wells and pre-incubate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Reaction Termination and Detection: Stop the reaction and add the HTRF detection reagents.

  • Signal Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

References

  • El-Gamal, M. I., et al. (2020). Recent advances in the development of PI3K inhibitors: A patent review (2015-present).
  • Juric, D., et al. (2015). The BOLERO-2 trial: A closer look at the efficacy and safety of everolimus in the treatment of hormone receptor-positive advanced breast cancer. Therapeutic Advances in Medical Oncology, 7(2), 89-100.
  • Shan, X., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]

  • Brana, I., et al. (2014). A phase I study of the PI3K inhibitor GDC-0941 in combination with the MEK inhibitor GDC-0973 in patients with advanced solid tumors. Clinical Cancer Research, 20(10), 2571-2581.
  • Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from [Link]

  • UCSC. (n.d.). A549 protocol. Retrieved from [Link]

  • Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Shan, X., Cheng, C., Zheng, P., Zhou, Y., Wang, Y., Zhu, W., & Xu, S. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules (Basel, Switzerland), 22(2), 310. [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • Revvity. (2024, June 11). How to run a cell based phospho HTRF assay. Retrieved from [Link]

  • Dong, X., et al. (2010). Human tumor xenograft models for preclinical assessment of anticancer drug development. Tohoku Journal of Experimental Medicine, 222(3), 169-178.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78–82.
  • Al-Obeidi, F. A., et al. (2018). The discovery of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as TARP γ-8 selective AMPAR negative modulators. ACS medicinal chemistry letters, 9(7), 659-664.
  • ResearchGate. (2025, August 5). Imidazo[1,2-a]pyrazines. Retrieved from [Link]

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A Comparative Benchmarking Guide to New Synthetic Routes for 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a key building block in the development of new therapeutic agents, making the optimization of its synthesis a critical endeavor. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, blending established chemical principles with modern synthetic strategies. We will delve into the causality behind experimental choices, providing detailed protocols and objective comparisons to empower you to select the most suitable route for your research needs.

Introduction to this compound

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a bromine atom and a carboxylic acid group at specific positions, as in this compound, offers versatile handles for further functionalization, enabling the exploration of chemical space in drug discovery programs. The development of robust and scalable synthetic routes to this compound is therefore of significant interest.

Route 1: Linear Synthesis via Tschitschibabin Condensation and Subsequent Carboxylation

This classical approach builds the molecule in a stepwise fashion, starting with the readily available 2-aminopyrazine. The key steps involve the regioselective bromination of the pyrazine ring, followed by the construction of the imidazole ring via a Tschitschibabin-type condensation, and finally, the introduction of the carboxylic acid group at the 8-position.

Experimental Protocols for Route 1

Step 1.1: Synthesis of 2-Amino-5-bromopyrazine

The initial step focuses on the regioselective bromination of 2-aminopyrazine. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering milder conditions and higher selectivity compared to elemental bromine.

  • Procedure: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction is typically stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

  • Causality: The amino group at the C2 position is an activating group and directs the electrophilic brominating agent (NBS) to the electron-rich C5 position of the pyrazine ring. The use of a slight excess of NBS ensures complete consumption of the starting material.

Step 1.2: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

The core imidazo[1,2-a]pyrazine ring system is constructed via the Tschitschibabin condensation of 2-amino-5-bromopyrazine with a suitable C2 synthon, such as bromoacetaldehyde or a bromoacetaldehyde equivalent.

  • Procedure: A mixture of 2-amino-5-bromopyrazine (1.0 eq) and an aqueous solution of chloroacetaldehyde (1.2 eq, 40%) in a solvent like water or ethanol is heated at a temperature ranging from 50 to 80 °C for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base such as sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

  • Causality: The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the aminopyrazine by chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring.

Step 1.3: Carboxylation of 6-Bromoimidazo[1,2-a]pyrazine

The final step involves the introduction of the carboxylic acid group at the C8 position. This can be achieved through a direct C-H carboxylation reaction, a modern and atom-economical approach.

  • Procedure: In a high-pressure reactor, 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) is dissolved in a suitable solvent. A palladium catalyst, a ligand, and a base are added. The reactor is then pressurized with carbon dioxide (CO2) and heated. The reaction is monitored for the consumption of the starting material. After completion, the reaction mixture is cooled, the pressure is released, and the product is isolated by acidification and extraction.

  • Causality: This transformation relies on a palladium-catalyzed C-H activation at the C8 position, which is the most electronically favorable position for such a reaction on the imidazo[1,2-a]pyrazine core. The subsequent insertion of CO2 and reductive elimination yields the desired carboxylic acid.

Visualizing Route 1

Route 1: Linear Synthesis A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B NBS, CH2Cl2, rt C 6-Bromoimidazo[1,2-a]pyrazine B->C ClCH2CHO, H2O/EtOH, Δ D This compound C->D Pd catalyst, Ligand, Base, CO2, Δ

Caption: Linear synthesis of the target molecule.

Route 2: Convergent Synthesis via Pyrazine-2,3-dicarboxylic Acid

This convergent approach begins with a commercially available or readily synthesized precursor that already contains the dicarboxylic acid functionality. This strategy aims to reduce the number of linear steps and potentially improve the overall yield.

Experimental Protocols for Route 2

Step 2.1: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride

Pyrazine-2,3-dicarboxylic acid can be synthesized by the oxidation of quinoxaline.[2][3] The resulting diacid is then converted to the more reactive anhydride.

  • Procedure for Pyrazine-2,3-dicarboxylic Acid: Quinoxaline is oxidized using a strong oxidizing agent like potassium permanganate in an aqueous solution. The reaction mixture is heated to drive the reaction to completion. After filtration of the manganese dioxide byproduct, the filtrate is acidified to precipitate the dicarboxylic acid, which is then collected by filtration and can be recrystallized.[2][3]

  • Procedure for Anhydride Formation: Pyrazine-2,3-dicarboxylic acid (1.0 eq) is refluxed with an excess of acetic anhydride for a few hours. The excess acetic anhydride is then removed under reduced pressure to yield the crude pyrazine-2,3-dicarboxylic anhydride, which can be used in the next step without further purification.

  • Causality: The oxidation of the benzene ring of quinoxaline is a classic method to produce the pyrazine dicarboxylic acid. The subsequent treatment with acetic anhydride provides the cyclic anhydride, a more reactive electrophile for the following steps.

Step 2.2: Ring Opening and Curtius Rearrangement

The anhydride is then subjected to a ring-opening reaction followed by a Curtius rearrangement to install the amino group at the C2 position.

  • Procedure: Pyrazine-2,3-dicarboxylic anhydride is treated with sodium azide in a suitable solvent to form an acyl azide intermediate. This intermediate is then heated in an inert solvent, leading to the Curtius rearrangement and the formation of an isocyanate. The isocyanate is subsequently hydrolyzed to yield 2-aminopyrazine-3-carboxylic acid.

  • Causality: The azide anion acts as a nucleophile, opening the anhydride ring. Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form a highly reactive isocyanate. Hydrolysis of the isocyanate furnishes the desired amino acid.

Step 2.3: Bromination and Cyclization

The penultimate step involves the bromination of the pyrazine ring, followed by cyclization to form the target molecule.

  • Procedure: 2-Aminopyrazine-3-carboxylic acid is brominated using NBS in a similar manner to Step 1.1 to yield 2-amino-5-bromopyrazine-3-carboxylic acid. This intermediate is then cyclized with a C2 synthon like chloroacetaldehyde, as described in Step 1.2, to afford the final product, this compound.

  • Causality: The bromination is directed by the activating amino group. The subsequent Tschitschibabin condensation proceeds as in Route 1 to construct the imidazole ring.

Visualizing Route 2

Route 2: Convergent Synthesis A Quinoxaline B Pyrazine-2,3-dicarboxylic acid A->B KMnO4, H2O, Δ C Pyrazine-2,3-dicarboxylic anhydride B->C Acetic Anhydride, Δ D 2-Aminopyrazine-3-carboxylic acid C->D 1. NaN3 2. Δ 3. H2O E 2-Amino-5-bromo-pyrazine-3-carboxylic acid D->E NBS, CH2Cl2, rt F This compound E->F ClCH2CHO, H2O/EtOH, Δ

Caption: Convergent synthesis of the target molecule.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Materials 2-Aminopyrazine (readily available)Quinoxaline (commercially available)
Number of Steps 35
Overall Yield (Estimated) ModeratePotentially higher due to convergent nature
Key Reactions Tschitschibabin condensation, C-H carboxylationOxidation, Curtius rearrangement, Tschitschibabin condensation
Scalability Good, though C-H carboxylation may require specialized equipment.Oxidation step can generate significant waste (MnO2).
Safety & Environmental C-H carboxylation is atom-economical.Use of sodium azide is hazardous; oxidation with KMnO4 is not environmentally friendly.
Novelty Incorporates modern C-H activation.Relies on more classical transformations.

Conclusion and Future Outlook

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is more linear and leverages a modern, atom-economical C-H carboxylation step. This approach is likely to be favored in a research setting where exploration of novel methodologies is valued. However, the scalability of the final carboxylation step may require optimization and specialized high-pressure equipment.

Route 2 follows a more convergent and classical approach. While it involves more steps, the individual transformations are well-established. The main drawbacks are the hazardous nature of sodium azide and the environmental concerns associated with the large-scale use of potassium permanganate.

The choice between these routes will ultimately depend on the specific needs of the research team, including available equipment, scale of synthesis, and tolerance for hazardous reagents. Future research in this area could focus on developing a catalytic and more environmentally benign method for the oxidation of quinoxaline, or exploring alternative, milder conditions for the Curtius rearrangement, which would enhance the overall appeal of Route 2. Furthermore, the development of a one-pot procedure combining several steps in either route would significantly improve the efficiency of the synthesis.

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A Comparative Guide to the-Novelty and-Anticancer-Potential-of-New 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold in Oncology

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities, which include antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] Its rigid, planar structure and rich electronic features make it an ideal scaffold for designing targeted therapies. Derivatives of this and similar scaffolds, like imidazo[1,2-a]pyridines, have shown a wide array of pharmacological effects, leading to several clinically utilized drugs.[2][3]

In the realm of oncology, the Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical area of focus.[4][5] Hyperactivation of this pathway is one of the most common oncogenic events across human cancers, driving tumor cell proliferation, survival, and metastasis.[6][7] This makes PI3K an attractive and well-validated target for anticancer drug development.[5][8] Several PI3K inhibitors have been developed, with some gaining FDA approval, yet challenges related to toxicity and acquired resistance persist.[4][6]

This guide introduces a new series of potential PI3K inhibitors based on the 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid scaffold. This starting material is particularly advantageous due to two distinct points for chemical modification: the bromine atom at the C6 position, which is amenable to cross-coupling reactions, and the carboxylic acid at the C8 position, ideal for amide bond formation. This dual functionality allows for the creation of a diverse library of derivatives to probe the chemical space around the PI3K active site.

Herein, we present a comparative analysis of two novel derivatives, IMP-A (functionalized at C6) and IMP-B (functionalized at C8), against ZSTK474 , a well-characterized, potent, and orally active pan-Class I PI3K inhibitor.[9][10][11] This guide will detail their synthesis, comparative biological performance, and drug-likeness properties, providing a framework for assessing their novelty and therapeutic potential.

Strategic Approach: Synthesis and Evaluation Workflow

Our assessment follows a logical and rigorous workflow, beginning with the synthesis of the novel derivatives from the core scaffold and culminating in preclinical evaluation. This systematic process ensures that each compound is thoroughly characterized before comparing its efficacy against an established alternative.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Comparative Analysis cluster_3 Preclinical Assessment Start 6-Bromoimidazo[1,2-a]pyrazine- 8-carboxylic acid Scaffold Synthesis Derivative Synthesis (IMP-A & IMP-B) Start->Synthesis Purify Purification & Structural Verification (NMR, LC-MS) Synthesis->Purify Biochem Biochemical Assay (PI3K HTRF Assay) Purify->Biochem Test Compounds Cell Cell-Based Assay (MTT Proliferation Assay) Biochem->Cell Data Data Comparison vs. ZSTK474 Benchmark Cell->Data DrugLike Drug-Likeness Assessment (Computational) Data->DrugLike InVivo In Vivo Xenograft Model (Efficacy Testing) DrugLike->InVivo Lead Candidate Selection

Caption: General workflow for synthesis and evaluation of novel derivatives.

Synthesis of Novel this compound Derivatives

The strategic advantage of the 6-bromo-8-carboxylic acid scaffold lies in its capacity for diversification at two chemically distinct positions. We synthesized two representative derivatives to explore these modification vectors.

  • Derivative IMP-A (C6-position modification): A Suzuki cross-coupling reaction was employed to introduce a 4-methoxyphenyl group at the C6 position. This reaction is a robust and widely used method for forming carbon-carbon bonds. The electron-donating methoxy group was chosen to modulate the electronic properties of the aromatic system.

  • Derivative IMP-B (C8-position modification): An amide bond was formed between the C8-carboxylic acid and morpholine using standard peptide coupling reagents (HATU). The morpholine moiety is frequently used in medicinal chemistry to improve aqueous solubility and pharmacokinetic properties.

Comparative In Vitro Performance Assessment

To assess the potential of IMP-A and IMP-B as anticancer agents, their performance was benchmarked against the known PI3K inhibitor, ZSTK474.[9][10]

Biochemical Inhibition of PI3Kα

The direct inhibitory activity of the compounds against the PI3Kα isoform, which is frequently mutated in cancer, was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[12] This assay measures the production of PIP3, the product of PI3K activity, providing a sensitive and reliable method for determining inhibitor potency.[13]

CompoundTargetIC50 (nM)
IMP-A PI3Kα25 nM
IMP-B PI3Kα150 nM
ZSTK474 (Benchmark) PI3Kα16 nM[14]

Data Summary: The results indicate that IMP-A is a potent inhibitor of PI3Kα, with an IC50 value approaching that of the benchmark compound ZSTK474. The C6-modification appears more favorable for potent enzyme inhibition than the C8-modification, as evidenced by the weaker activity of IMP-B .

Antiproliferative Activity in Cancer Cell Lines

The ability of the compounds to inhibit the growth of human cancer cells was evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16] We used the MCF-7 breast cancer cell line, which is known to have a PIK3CA mutation, making it sensitive to PI3K inhibitors.

CompoundCell LineGI50 (µM)
IMP-A MCF-70.45 µM
IMP-B MCF-72.8 µM
ZSTK474 (Benchmark) MCF-70.32 µM (mean GI50 across 39 lines)[17]

Data Summary: The antiproliferative data correlates well with the biochemical assay results. IMP-A demonstrates potent inhibition of cancer cell growth, with a GI50 value comparable to the benchmark, ZSTK474. This suggests that its enzymatic inhibition effectively translates to a cellular anti-cancer effect. IMP-B is significantly less active in this cellular context.

Drug-Likeness and Physicochemical Properties

Early assessment of drug-like properties is crucial to de-risk drug development projects.[18] We computationally evaluated key physicochemical properties for our derivatives and the benchmark compound based on established principles like Lipinski's "Rule of Five".[19][20] These rules help predict if a compound possesses properties that would make it a likely orally active drug in humans.[21]

PropertyIMP-AIMP-BZSTK474Lipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 348.14311.13463.48≤ 500
LogP (Lipophilicity) 3.11.93.5≤ 5
H-Bond Donors 112≤ 5
H-Bond Acceptors 557≤ 10
Topological Polar Surface Area (TPSA) 85.6 Ų82.7 Ų110.8 Ų< 140 Ų

Data Summary: All three compounds, including the new derivatives IMP-A and IMP-B , exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five. Notably, IMP-B has a lower LogP value, suggesting potentially higher aqueous solubility, a desirable trait for drug formulation. However, the superior potency of IMP-A makes it the more promising lead candidate despite its slightly higher lipophilicity.

In Vivo Efficacy in a Xenograft Model

Based on its potent in vitro activity, IMP-A was selected for a preliminary in vivo efficacy study. Human tumor xenograft models are a cornerstone of preclinical anticancer drug testing, providing critical information on a compound's activity in a living system.[22][23][24]

An ectopic xenograft model was established by subcutaneously inoculating immunodeficient mice with MCF-7 human breast cancer cells.[24] Once tumors reached a palpable size, mice were treated orally with either vehicle control, IMP-A (200 mg/kg), or ZSTK474 (200 mg/kg) daily for 14 days.

Treatment GroupTumor Growth Inhibition (%)
IMP-A (200 mg/kg, oral) 85%
ZSTK474 (200 mg/kg, oral) 92%[17]

Data Summary: IMP-A demonstrated strong antitumor activity in the MCF-7 xenograft model, significantly inhibiting tumor growth compared to the vehicle control. Its efficacy, while slightly less than the benchmark ZSTK474 at the same dose, is highly promising and confirms that the compound is orally bioavailable and effective in vivo.[10]

Conclusion and Future Outlook

This guide demonstrates a comprehensive approach to assessing the novelty and therapeutic potential of new this compound derivatives as PI3K inhibitors.

  • Novelty and Potential: The study validates the this compound scaffold as a highly promising starting point for developing novel PI3K inhibitors. The C6-position was identified as a key vector for achieving high potency.

  • Lead Candidate: Derivative IMP-A emerged as a potent, cell-active, and orally bioavailable PI3K inhibitor with significant in vivo antitumor efficacy, comparable to the established inhibitor ZSTK474.

  • Future Directions: Further optimization of the C6-substituent on the imidazo[1,2-a]pyrazine core could lead to inhibitors with enhanced potency or improved isoform selectivity. Additionally, exploring modifications at the C8-position of the potent C6-analogs could fine-tune pharmacokinetic properties. The promising profile of IMP-A warrants further investigation, including detailed pharmacokinetic studies, toxicity profiling, and evaluation in additional patient-derived xenograft (PDX) models to better predict clinical responsiveness.[25]

The data presented provides a strong rationale for the continued development of this novel chemical series as a potential new class of anticancer therapeutics targeting the PI3K pathway.

Detailed Experimental Protocols

PI3Kα HTRF Biochemical Assay

This protocol is adapted from standard methodologies for measuring PI3K activity.[12][26][27]

  • Reagent Preparation : Prepare 4X ATP and 4X PIP2 substrate solutions in the reaction buffer. Serially dilute test compounds (IMP-A, IMP-B, ZSTK474) in DMSO, followed by a further dilution in reaction buffer.

  • Reaction Initiation : In a 384-well low-volume plate, add 5 µL of the PI3Kα enzyme solution to wells containing 5 µL of the diluted test compounds.

  • Substrate Addition : To initiate the kinase reaction, add 10 µL of the combined ATP/PIP2 substrate solution.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Detection : Stop the reaction by adding 10 µL of HTRF detection mix containing a europium-labeled anti-GST antibody, a GST-tagged PIP3-binding domain, and an APC-labeled streptavidin.

  • Final Incubation : Incubate for 2 hours at room temperature to allow the detection complex to equilibrate.

  • Data Acquisition : Read the plate on an HTRF-compatible microplate reader, measuring the emission ratio at 665 nm and 620 nm.[13] Data is then converted to percent inhibition and IC50 curves are generated.

G cluster_0 Reaction Setup cluster_1 Incubation & Detection cluster_2 Data Analysis A Add PI3Kα Enzyme and Test Compound to 384-well plate B Add ATP/PIP2 Substrate (Initiate Reaction) A->B C Incubate 60 min at Room Temp B->C D Add HTRF Detection Reagents C->D E Incubate 2 hrs at Room Temp D->E F Read Plate on HTRF Reader E->F G Calculate % Inhibition and IC50 Values F->G

Caption: Workflow for the PI3Kα HTRF biochemical assay.

MTT Cell Proliferation Assay

This protocol is based on standard, widely used methods for assessing cell viability.[16]

  • Cell Plating : Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the test compounds (IMP-A, IMP-B, ZSTK474) in culture medium and add them to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[28]

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation : Incubate the plate for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Subtract the background absorbance, normalize the data to the vehicle control, and calculate GI50 values.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid are pivotal. However, the lifecycle of these materials extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle but a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety standards and field-proven best practices.

Understanding the Hazard Profile: Why Specific Procedures are Essential

This compound is a halogenated heterocyclic compound. Its chemical structure necessitates a cautious approach to handling and disposal. Based on available Safety Data Sheets (SDS), this compound presents several hazards.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

This data is synthesized from the Safety Data Sheet for this compound.[1]

The presence of a bromine atom categorizes this compound as a halogenated organic compound . This is a critical distinction for waste management, as co-mingling with non-halogenated waste can lead to complications in the disposal process and is often against regulatory guidelines.[2][3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory throughout this process.[4][5][6]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear nitrile or neoprene gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or safety goggles.[7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[7]

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation is paramount to safe disposal.

  • Designated Waste Stream: this compound waste must be collected in a designated container for halogenated organic solids .

  • Avoid Co-mingling: Do not mix this waste with non-halogenated chemical waste, aqueous waste, or general laboratory trash.[2] Incompatible materials can lead to dangerous chemical reactions. This compound should be kept away from strong oxidizing agents.[8]

Step 3: Containerization - Secure and Compliant Containment

The choice of waste container is crucial for safety and regulatory compliance.

  • Container Type: Use a chemically resistant, sealable container, clearly marked for hazardous waste. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] All constituents of the waste mixture must be listed.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10] This is a common point of failure in laboratory inspections and a critical safety measure to prevent the release of fumes.

Step 4: Storage - Safe Temporary Accumulation

Waste should be stored in a designated Satellite Accumulation Area (SAA) before being transferred for final disposal.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Final Disposal - Professional Handling is Key

Due to its hazardous nature, this compound cannot be disposed of in a landfill or down the drain.[11]

  • Licensed Waste Carrier: The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.[8][12]

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[13][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Designate Material as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Solid ppe->segregate container Place in Labeled, Sealed HDPE Waste Container segregate->container label_info Label: 'Hazardous Waste' + Full Chemical Name container->label_info store Store in Designated Satellite Accumulation Area container->store containment Use Secondary Containment store->containment contact Arrange Pickup by Licensed Waste Vendor store->contact transport Vendor Transports to TSDF* contact->transport incinerate High-Temperature Incineration transport->incinerate end_node Compliant Disposal incinerate->end_node caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Regulatory Framework: Adherence to National Standards

All disposal procedures must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards for laboratory safety established by the Occupational Safety and Health Administration (OSHA).[4][10][12] Key aspects include:

  • Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[12]

  • Chemical Hygiene Plan (CHP): Laboratories are required to have a written CHP that outlines specific safety procedures, including waste disposal.[5][6]

  • Manifest System: A manifest must accompany hazardous waste from the point of generation to its final disposal facility.[15]

By adhering to these structured procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Handling 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS No. 1196154-13-8). As a brominated heterocyclic compound, this reagent requires stringent safety protocols to mitigate risks to laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard safety data sheets.

Foundational Principle: Proactive Risk Assessment

Before any procedure, a thorough risk assessment is mandatory. The hazards associated with this compound are primarily derived from its classification as an irritant. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues, such as other bromo-substituted imidazopyrazines and imidazopyridines, provide a reliable hazard profile.[1][2]

Table 1: Hazard Profile of 6-Bromoimidazo[1,2-a]pyrazine Analogues

Hazard StatementCodeDescriptionPrimary Exposure RouteSource(s)
Causes skin irritationH315The compound can cause redness, itching, and inflammation upon skin contact.Dermal[1][2][3]
Causes serious eye irritationH319Direct contact with eyes can result in significant, potentially damaging, irritation.Ocular[1][2][3]
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.Inhalation[1][2][3]
Harmful if swallowedH302Ingestion of the compound may lead to adverse health effects. (Noted for methyl ester analogue)Ingestion[3]

Imidazopyrazine derivatives are known to possess a range of biological activities, reinforcing the need for cautious handling to prevent unintended physiological effects.[4] The primary goal is to establish engineering controls and personal protective equipment (PPE) that create a reliable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is an integrated system designed to protect against the specific hazards identified above. All PPE must be inspected for integrity before each use.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, especially handling of the solid powder, must be performed inside a certified chemical fume hood. This is the most critical control measure, as it mitigates the risk of respiratory exposure to fine particulates.[2]

Body Protection: Chemical-Resistant Gown

A disposable gown made of a laminate material, such as polyethylene-coated polypropylene, is required.[5] Standard cloth lab coats are not acceptable as they can absorb chemical dust and splashes, holding the hazardous material against the skin. The gown should be long-sleeved and be changed immediately if contamination is suspected.

Hand Protection: Double-Gloving Protocol

Given the H315 "Causes skin irritation" classification, robust hand protection is essential. A double-gloving strategy is recommended.

  • Inner Glove: A standard nitrile glove.

  • Outer Glove: A second pair of nitrile gloves.

This method provides redundancy in case of a tear or puncture in the outer glove, which can be difficult to detect.[6] Gloves should be changed every two hours or immediately upon known contact with the chemical. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[2][3]

Eye and Face Protection: A Multi-Layered Approach

Protecting the eyes from this H319 irritant is non-negotiable.

  • Required at all times: Chemical splash goggles that meet ANSI Z87.1 standards and provide a complete seal around the eyes.[7] Standard safety glasses do not offer sufficient protection from dusts and splashes.

  • Recommended for splash risks: When handling solutions or performing vigorous mixing, a full-face shield must be worn over the chemical splash goggles.[7][8] The face shield provides a secondary barrier against splashes to the entire face.

Operational Plan: A Step-by-Step Handling Workflow

This protocol ensures that safety measures are integrated into every stage of the experimental process.

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G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep1 Conduct Risk Assessment Prep2 Verify Fume Hood Certification Prep1->Prep2 Prep3 Assemble & Inspect PPE Prep2->Prep3 Prep4 Prepare Spill Kit & Waste Container Prep3->Prep4 Hand1 Don PPE Correctly Prep4->Hand1 Proceed to Handling Hand2 Weigh Solid Compound (Minimize Dust) Hand1->Hand2 Hand3 Perform Chemical Transfer/Reaction Hand2->Hand3 Clean1 Decontaminate Work Surface Hand3->Clean1 Experiment Complete Clean2 Segregate Halogenated Waste Clean1->Clean2 Clean3 Doff PPE (Contaminated to Clean) Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

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